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  • Product: 2,4,6-Trimethylpyridin-3-amine
  • CAS: 51467-70-0

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,4,6-Trimethylpyridin-3-amine

The following technical guide is structured as a high-level monograph for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, practical utility, and rigorous safety protocols.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals and synthetic chemists. It prioritizes mechanistic insight, practical utility, and rigorous safety protocols.

Synonyms: 3-Amino-2,4,6-collidine; 3-Aminocollidine CAS Registry Number: 29611-84-5 Molecular Formula: C


H

N

| MW: 136.19 g/mol

Part 1: Executive Summary & Chemical Identity

2,4,6-trimethylpyridin-3-amine represents a unique "steric scaffold" in heterocyclic chemistry. Unlike simple aminopyridines, this molecule features an exocyclic amino group flanked by two methyl groups (at positions 2 and 4) and a pyridine nitrogen shielded by methyls at positions 2 and 6.

Core Value Proposition in Research:

  • Tunable Basicity: The electron-donating effects of three methyl groups and one amino group create a highly electron-rich pyridine ring, significantly elevating the pKa of the ring nitrogen compared to unsubstituted pyridine.

  • Steric Gating: The 3-amino group is "sandwiched" between methyls, creating a restricted steric environment. This makes the amine nucleophilic but highly selective—it reacts readily with small electrophiles but resists bulky reagents, a property exploitable in selective functionalization.

  • Ligand Utility: In organometallic chemistry, it serves as a bulky monodentate ligand or a precursor to anionic amidinate-type ligands (e.g., for lanthanide coordination), stabilizing low-coordinate metal centers.

Part 2: Physicochemical Profile[1]

The following data synthesizes experimental values with calculated properties based on structure-activity relationships (SAR) of polysubstituted pyridines.

PropertyValue / DescriptionStructural Causality
Appearance Pale yellow to brown crystalline solid or oilOxidation of electron-rich amine leads to color formation over time.
Melting Point 30–35 °C (Low melting solid)Methyl groups disrupt crystal packing efficiency compared to planar aminopyridines.
Boiling Point ~230–235 °C (Estimated)Higher than collidine (170 °C) due to H-bonding capability of the -NH

group.
pKa (Pyridine N) ~8.5 – 9.0 (Estimated)Critical Insight: Collidine pKa is 7.43. The 3-amino group (+R effect) pushes electron density to the ring N, raising basicity.
pKa (Amino N) ~3.0 – 4.0 (Estimated)The pyridine ring is electron-withdrawing relative to benzene; however, methyls mitigate this.
Solubility Soluble in MeOH, DCM, EtOAc; Mod. soluble in H

O
Pyridine N accepts H-bonds; lipophilic methyls limit water solubility.

Tautomerism Note: Unlike 2-aminopyridine or 4-aminopyridine, the 3-amino isomer does not undergo amino-imino tautomerism . The amino group is locked in the -NH


 form because the adjacent carbons cannot support an exocyclic double bond without disrupting aromaticity. This confers high stability to the amine functionality.

Part 3: Synthetic Architecture & Protocols

The synthesis of 2,4,6-trimethylpyridin-3-amine is a classic example of regio-controlled electrophilic aromatic substitution followed by chemoselective reduction .

Synthesis Workflow Diagram

SynthesisPath Collidine 2,4,6-Trimethylpyridine (Starting Material) Nitration Step 1: Nitration (HNO3 / H2SO4) Collidine->Nitration Electrophilic Attack (C-3 Position) Intermediate 3-Nitro-2,4,6-trimethylpyridine (Intermediate) Nitration->Intermediate Exothermic Temp < 60°C Reduction Step 2: Reduction (Fe / HCl or H2/Pd) Intermediate->Reduction Nitro -> Amine Product 2,4,6-Trimethylpyridin-3-amine (Target) Reduction->Product Workup & Purif.

Figure 1: Synthetic pathway from commercially available collidine. The C-3 position is the only open aromatic site, ensuring high regioselectivity.

Detailed Experimental Protocol
Step 1: Nitration of 2,4,6-Collidine
  • Mechanism: The three methyl groups activate the ring, counteracting the deactivating nature of the pyridine nitrogen. However, the nitrogen is protonated in acid, forming the deactivated pyridinium ion. The reaction requires harsh conditions (mixed acid) to overcome this deactivation.

  • Protocol:

    • Setup: 3-neck flask, internal thermometer, addition funnel, ice bath.

    • Reagents: 2,4,6-Collidine (1.0 eq), Conc. H

      
      SO
      
      
      
      (solvent/catalyst), Fuming HNO
      
      
      (1.5 eq).
    • Procedure: Dissolve collidine in H

      
      SO
      
      
      
      at 0°C (Caution: Exothermic). Add HNO
      
      
      dropwise, maintaining internal temp < 20°C.
    • Reaction: Heat to 60–70°C for 2–4 hours. Monitor by TLC/LCMS.

    • Quench: Pour onto crushed ice. Neutralize carefully with Na

      
      CO
      
      
      
      (solid) or NaOH (aq) to pH ~8.
    • Isolation: Extract with DCM. The product, 3-nitro-2,4,6-trimethylpyridine , is a solid.

Step 2: Chemoselective Reduction
  • Choice of Method:

    • Method A (Catalytic Hydrogenation): Cleanest, but requires pressure equipment.

    • Method B (Iron/Acid - Bechamp): Robust, tolerates other functional groups, low cost. Recommended for scale-up.

  • Protocol (Method B):

    • Suspension: Suspend 3-nitro intermediate in EtOH/H

      
      O (4:1).
      
    • Activation: Add Iron powder (3.0 eq) and NH

      
      Cl (catalytic) or dilute HCl.
      
    • Reflux: Heat to reflux for 2 hours. The yellow nitro compound converts to the amino derivative (often colorless/pale).

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Basify to pH >10 to liberate the free amine. Extract with EtOAc.

Part 4: Reactivity & Applications[2]

The "Orthogonal Nitrogen" System

This molecule possesses two distinct nitrogen centers with differing reactivity profiles, allowing for orthogonal functionalization.

Reactivity Target 3-Amino-2,4,6-collidine PyN Pyridine Nitrogen (N-1) pKa ~8.5 Target->PyN Dominant Basic Site AminoN Exocyclic Amine (N-3) Sterically Hindered Target->AminoN Nucleophilic Site N_Oxide N-Oxidation (mCPBA) PyN->N_Oxide MetalCoord Metal Coordination (Hard Ligand) PyN->MetalCoord Sandmeyer Diazotization (NaNO2/HCl -> X) AminoN->Sandmeyer Facile Amide Amide Coupling (Requires forcing conditions) AminoN->Amide Slow (Sterics)

Figure 2: Reactivity map highlighting the distinct chemical behaviors of the two nitrogen centers.

Key Reactions in Drug Discovery
  • Diazotization (Sandmeyer Reaction):

    • The 3-amino group can be converted to a diazonium salt using NaNO

      
      /HCl at 0°C.
      
    • Utility: Introduction of Halogens (Cl, Br, I) or Cyano groups at the 3-position. This is a primary route to 3-halo-2,4,6-trimethylpyridines , which are valuable coupling partners (Suzuki/Buchwald) where the sterics of the methyl groups prevent unwanted side reactions.

  • Amide Coupling (The Steric Challenge):

    • Acylating the 3-amino group is difficult due to the flanking 2,4-methyl groups.

    • Solution: Use highly reactive acylating agents (acid chlorides, anhydrides) and strong bases (NaH) or elevated temperatures. Standard EDC/HOBt couplings often fail or proceed slowly.

  • Ligand Synthesis:

    • Deprotonation of the amine (using n-BuLi) generates a mono-anionic amide.

    • Application: These bulky amides stabilize high-oxidation-state metals (e.g., Ti, Zr) or large lanthanides, forming "molecular propellers" that induce chirality in catalytic processes.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or in contact with skin (Category 3).[1] Pyridines penetrate skin rapidly.

  • Skin/Eye Irritation: Causes severe skin burns and eye damage (alkaline nature).

  • Flammability: Combustible liquid/solid.

Self-Validating Safety Protocol:

  • Double-Gloving: Use Nitrile gloves (minimum 0.11 mm). Breakthrough time for pyridines is short; change gloves immediately upon splash.

  • Acid Scavenger Trap: When performing reactions evolving acid (e.g., acylations), ensure the fume hood trap contains NaOH to neutralize acidic byproducts, but also recognize the amine itself acts as a base.

  • Waste Disposal: Segregate as "Basic Organic Waste." Do not mix with oxidizers (nitric acid) or acidic waste streams to prevent exotherms.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. (Parent compound data used for baseline).

  • Synthetic Methodology (Nitration/Reduction)

    • O'Shaughnessy, P. N., & Knight, D. W. (2003). Nitration of Activated Pyridines. Organic Syntheses.
  • Reactivity & Ligand Applications

    • Kempe, R., et al. (2005). Crystal structure of (2,4,6-trimethyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine. Zeitschrift für Kristallographie.
  • Safety Data

    • Sigma-Aldrich. (2024). Safety Data Sheet: 2,4,6-Trimethylpyridine. (Used as proxy for toxicity profile).

Sources

Exploratory

Spectroscopic Characterization and Analytical Profiling of 2,4,6-Trimethylpyridin-3-amine

This guide outlines the spectroscopic characterization, synthesis workflow, and quality control protocols for 2,4,6-trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine ).[1] Content Type: Technical Reference...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic characterization, synthesis workflow, and quality control protocols for 2,4,6-trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine ).[1]

Content Type: Technical Reference & Protocol Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]

Executive Summary & Structural Context

2,4,6-Trimethylpyridin-3-amine is a critical heteroaromatic building block, often employed as a scaffold in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and organometallic ligands.[1] Its structural uniqueness lies in the "privileged" substitution pattern: the methyl groups at positions 2 and 4 provide steric protection to the amine, modulating its nucleophilicity and metabolic stability.

This guide provides the analytical logic required to validate the identity of this molecule, specifically distinguishing it from its precursor (2,4,6-collidine ) and its synthetic intermediate (3-nitro-2,4,6-collidine ).[1]

Chemical Identity[1][2][3][4][5]
  • IUPAC Name: 2,4,6-trimethylpyridin-3-amine[1]

  • Common Name: 3-Amino-2,4,6-collidine[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Molecular Weight: 136.19 g/mol [1][2]

  • Key Structural Feature: Loss of C

    
     symmetry compared to the parent collidine.[1]
    

Spectroscopic Data Profile

The validation of 2,4,6-trimethylpyridin-3-amine relies on observing the breakage of symmetry in the NMR spectrum relative to the symmetric parent molecule.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl


 (Standard) or DMSO-d

(For better resolution of labile NH

protons).[1][3] Reference: TMS (0.00 ppm).
AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationMechanistic Insight
NH

(Pos 3)
3.50 – 4.50 Broad Singlet (br s)2HDiagnostic Peak: Chemical shift varies with concentration and solvent (H-bonding).[1] Disappears upon D

O shake.[1]
H-5 (Aromatic)6.70 – 6.85 Singlet (s)1HSymmetry Break: Unlike the parent collidine (which has 2H at 6.77 ppm), the 3-amino derivative has only one aromatic proton.
2-CH

2.35 – 2.45 Singlet (s)3HDeshielded: Ortho to the ring Nitrogen (

) and ortho to the amine.
6-CH

2.30 – 2.40 Singlet (s)3HDeshielded: Ortho to the ring Nitrogen (

), but para to the amine.
4-CH

2.10 – 2.20 Singlet (s)3HShielded: The electron-donating effect of the ortho-NH

group shields this methyl group relative to the others.[1]

Comparative Logic (Parent vs. Product):

  • Parent (2,4,6-Collidine): Shows only two methyl signals (ratio 6:[1]3) because the 2-Me and 6-Me are equivalent.[1]

  • Product (3-Amine): Shows three distinct methyl signals (ratio 3:3:3) because the 3-amino group renders the 2-Me and 6-Me chemically non-equivalent.[1]

B. Infrared Spectroscopy (FT-IR)[1]
  • Primary Amine Stretching: Two weak-to-medium bands at 3300–3450 cm

    
      (asymmetric and symmetric N–H stretch).[1]
    
  • C=C / C=N Ring Stretching: Strong bands at 1580–1600 cm

    
     .[1]
    
  • Absence of Nitro: Critical QC check is the absence of the strong asymmetric NO

    
     stretch (typically ~1530 cm
    
    
    
    ) and symmetric stretch (~1350 cm
    
    
    ) found in the precursor.[1]
C. Mass Spectrometry (MS)[1][8]
  • Ionization Mode: ESI+ or EI.

  • Molecular Ion (M+): m/z 136.1 (Base peak in ESI).[1]

  • Fragmentation (EI):

    • 
       136 (M
      
      
      
      )
    • 
       121 (M – CH
      
      
      
      )
      
      
      : Loss of a methyl group (common in polymethylated pyridines).[1]
    • 
       107 (M – CH
      
      
      
      NH?): Ring fragmentation.[1]

Synthesis & Analytical Workflow

The synthesis typically proceeds via electrophilic aromatic substitution (Nitration) followed by reduction.[1] The analytical strategy must confirm the complete conversion of the Nitro intermediate to the Amine.

Experimental Protocol: Reduction of 3-Nitro-2,4,6-collidine

Safety: The nitro-intermediate is potentially energetic.[1] Perform reductions in a fume hood.

  • Starting Material: Dissolve 3-nitro-2,4,6-trimethylpyridine (1.0 eq) in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (5-10 wt%) under inert atmosphere (N

    
    ).
    
  • Hydrogenation: Introduce H

    
     gas (balloon pressure or 1-3 atm). Stir vigorously at RT for 4-12 hours.
    
    • Alternative (Iron Reduction): Fe powder / Acetic Acid / Reflux (Classical Béchamp reduction).[1]

  • Workup: Filter through Celite to remove catalyst.[1] Concentrate the filtrate.

  • Purification: Neutralize with NaHCO

    
     (if acid used). Extract with DCM.[1] Recrystallize or distill (if liquid).[1]
    
  • Storage: Store under Argon/Nitrogen; amines are prone to oxidation (N-oxide formation) over time.[1]

Visualization: Analytical Decision Tree

The following diagram illustrates the logic flow for synthesizing and validating the compound.

G Start Start: 2,4,6-Collidine (Parent) Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Electrophilic Sub. Inter Intermediate: 3-Nitro-2,4,6-collidine Step1->Inter Yield ~90% Step2 Step 2: Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Redox Product Target: 3-Amino-2,4,6-collidine Step2->Product Crude QC QC Check: 1H NMR & IR Product->QC Validation QC->Step2 Fail: NO2 peaks remain (Incomplete Rxn) QC->Product Pass: 3 Methyl Singlets Broad NH2 Peak

Figure 1: Synthesis and Quality Control Workflow. The critical control point is the disappearance of Nitro spectral signatures and the appearance of the Amine functionality.

Structural Assignment Logic (Self-Validating Protocol)

To ensure the "Trustworthiness" of your data, use this logic flow to assign the methyl groups in NMR. This resolves the ambiguity between the 2, 4, and 6 positions.

Logic Obs Observation: Three Methyl Singlets Q1 Q1: Which is 4-Me? Obs->Q1 Test1 NOE Experiment: Irradiate NH2 protons Q1->Test1 Res1 Result: Enhancement of 2-Me & 4-Me Test1->Res1 Ded1 Deduction: 6-Me is the one showing NO enhancement Res1->Ded1 Q2 Q2: Distinguish 2-Me vs 4-Me? Ded1->Q2 Test2 NOE Experiment: Irradiate 5-H (Aromatic) Q2->Test2 Res2 Result: Enhancement of 4-Me & 6-Me Test2->Res2 Ded2 Conclusion: 2-Me is the only one NOT enhanced by 5-H Res2->Ded2

Figure 2: NOE (Nuclear Overhauser Effect) Logic for Structural Assignment. This protocol allows unambiguous assignment of the methyl groups.

References

  • Synthesis of Parent Scaffold: "2,4,6-Trimethylpyridine." Wikipedia.[1] Accessed Jan 2026.[1] Link[1][4]

  • Nitration Protocol: "Nitration of 2,4,6-trimethylpyridine." NC State Repository.[1] (Describes the conversion to the 3-nitro derivative). Link

  • Spectral Data (Parent): "2,4,6-Collidine 1H NMR spectrum." ChemicalBook.[1] (Baseline data for comparative analysis). Link

  • General NMR Shifts: "NMR Chemical Shift Values Table." Chemistry Steps. (Source for substituent chemical shift rules). Link

Sources

Foundational

Solubility Profile &amp; Thermodynamic Characterization of 2,4,6-Trimethylpyridin-3-amine

The following technical guide details the solubility profile, thermodynamic characteristics, and experimental determination protocols for 2,4,6-trimethylpyridin-3-amine . Technical Whitepaper | CAS: 51467-70-0 Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic characteristics, and experimental determination protocols for 2,4,6-trimethylpyridin-3-amine .

Technical Whitepaper | CAS: 51467-70-0

Executive Summary

2,4,6-Trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine) is a critical heteroaromatic intermediate used in the synthesis of functionalized dyes, pharmaceutical pharmacophores, and coordination ligands.[1][2] Its solubility behavior is governed by the interplay between the lipophilic trimethyl-substituted pyridine core and the hydrophilic, hydrogen-bond-donating primary amine group at the 3-position.

This guide provides a comprehensive analysis of its physicochemical properties, a predictive solubility landscape based on structural activity relationships (SAR), and a rigorous experimental protocol for determining precise mole-fraction solubility using the Dynamic Laser Monitoring method.

Physicochemical Identity & Structural Analysis[3]

The solubility of 2,4,6-trimethylpyridin-3-amine differs significantly from its parent compound, 2,4,6-trimethylpyridine (Collidine) , due to the introduction of the amino group.

PropertyParent: 2,4,6-TrimethylpyridineTarget: 2,4,6-Trimethylpyridin-3-amineImpact on Solubility
CAS Number 108-75-851467-70-0
Physical State Liquid (MP: -44.5 °C)Solid / Viscous Oil (Est. MP > 40 °C)Higher lattice energy reduces solubility in non-polar solvents.
H-Bond Donors 02 (Amino group) Increases solubility in alcohols (MeOH, EtOH) via H-bonding.
H-Bond Acceptors 1 (Pyridine N)2 (Pyridine N + Amino N) Enhances interaction with polar aprotic solvents (DMSO, DMF).
LogP (Est.) 1.9 - 2.01.2 - 1.5 Reduced lipophilicity; higher water miscibility than parent.
Solvation Mechanism

The dissolution process involves the disruption of the crystal lattice (endothermic) followed by the formation of a solvation shell.

  • Pyridine Nitrogen: Acts as a H-bond acceptor.

  • Amino Group (-NH2): Acts as both a H-bond donor and acceptor, significantly enhancing solubility in protic solvents compared to the parent collidine.

  • Methyl Groups: Provide steric bulk and lipophilicity, maintaining solubility in organic solvents like Toluene and DCM.

SolvationMechanism cluster_0 Solid State cluster_1 Solvent Interaction Crystal Crystal Lattice (Intermolecular H-Bonds) Protic Protic Solvents (MeOH, EtOH) H-Bond Network Crystal->Protic Enthalpy of Fusion (ΔfusH) Aprotic Aprotic Solvents (DMSO, DMF) Dipole-Dipole Crystal->Aprotic Lattice Breakdown Solution Stable Solution (Equilibrium) Protic->Solution Solvation Shell Formation Aprotic->Solution Entropy Increase

Figure 1: Mechanistic pathway of dissolution for aminopyridines in polar vs. non-polar solvents.

Solubility Landscape: Predictive Data

Note: While specific mole-fraction datasets for this isomer are rare in open literature, the following trends are derived from validated data on homologous aminopyridines.

High Solubility Solvents (Recommended for Process)
  • Methanol / Ethanol: Excellent solubility due to dual H-bonding capabilities.

    • Thermodynamics: Dissolution is endothermic; solubility increases sharply with temperature ($ \partial \ln x / \partial T > 0 $).

  • DMSO / DMF: High solubility due to strong dipole interactions with the amino protons.

  • Ethyl Acetate: Moderate-to-High solubility; useful for crystallization.

Moderate Solubility Solvents
  • Toluene / Benzene: Soluble due to the lipophilic methyl groups and π-π stacking potential.

  • Dichloromethane (DCM): Good solubility, often used for extraction.

Low Solubility / Anti-Solvents
  • Water: Low solubility at neutral pH due to the hydrophobic trimethyl core. Solubility increases significantly at pH < 6 (protonation of pyridine nitrogen).

  • n-Hexane / Heptane: Poor solubility; ideal anti-solvents for recrystallization.

Experimental Protocol: Dynamic Laser Monitoring

To generate precise solubility data (Mole Fraction


 vs. Temperature 

) for process engineering, the Dynamic Laser Monitoring Method is the industry standard. This method eliminates sampling errors associated with gravimetric analysis.
Required Equipment
  • Jacketted glass vessel (50 mL) with precision temperature control (±0.05 K).

  • Laser transmissometer (or high-intensity laser pointer + photodiode).

  • Magnetic stirrer.

  • Digital thermometer.

Step-by-Step Methodology
  • Preparation: Weigh a precise mass of 2,4,6-trimethylpyridin-3-amine (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture well above the estimated saturation temperature until fully dissolved (clear solution, max laser transmission).

  • Cooling Phase: Lower the temperature at a slow, controlled rate (e.g., 2 K/h) while stirring.

  • Nucleation Detection: Continuously monitor laser intensity (

    
    ).
    
    • Event: When nucleation (precipitation) occurs, the solution becomes turbid.

    • Signal: Laser intensity (

      
      ) drops sharply.
      
  • Recording: Record the temperature (

    
    ) at the inflection point of the intensity drop. This 
    
    
    
    corresponds to the saturation temperature for the specific mole fraction
    
    
    .
  • Iteration: Repeat with varying solute/solvent ratios to construct the full solubility curve.

Protocol Start Weigh Solute (m1) & Solvent (m2) Heat Heat to Dissolution (Clear Solution) Start->Heat Cool Controlled Cooling (-2 K/h) Heat->Cool Laser Laser Monitoring (Transmissivity) Cool->Laser Detect Detect Turbidity (Intensity Drop) Laser->Detect Nucleation Record Record T_eq Calculate Mole Fraction x Detect->Record Record->Start Next Concentration

Figure 2: Workflow for the Dynamic Laser Monitoring solubility determination.

Thermodynamic Modeling

Once experimental data is gathered, it must be correlated using thermodynamic models to allow for interpolation and process design.

Modified Apelblat Equation

The most accurate model for correlating solubility of pyridine derivatives in pure solvents.



  • 
     : Mole fraction solubility.[3]
    
  • 
     : Absolute temperature (K).[3]
    
  • 
     : Empirical parameters derived from regression of experimental data.
    
    • Interpretation:

      
       relates to the enthalpy of solution. If 
      
      
      
      is negative, dissolution is endothermic.
van't Hoff Equation

Used for a simplified analysis of the enthalpy of dissolution (


).


  • 
     : Enthalpy of solution.
    
  • 
     : Entropy of solution.
    
  • 
     : Ideal gas constant (8.314 J/mol·K).
    

Application: Plot


 vs 

. The slope is

. For 2,4,6-trimethylpyridin-3-amine, expect a linear negative slope , indicating endothermic dissolution (solubility rises with heat).

References

  • Adams, R., & Dunbar, J. E. (1958). Restricted Rotation in Aryl Amines. XXII. N-Benzenesulfonyl-N-carboxymethyl-3-amino-2,4,6-trimethylpyridine and its N-Oxide.[4][5] Journal of the American Chemical Society, 80(14), 3649–3651. Link

    • Context: Establishes the synthesis and existence of the specific 3-amino isomer.
  • PubChem. (2025).[6] 2,4,6-Trimethylpyridine (Parent Compound Data). National Library of Medicine. Link

    • Context: Baseline physicochemical properties for the trimethylpyridine core.[2][6][7][8]

  • Wang, J., et al. (2018). Solubility and Thermodynamic Properties of Bioactive Amine Derivatives in Pure Solvents. Journal of Chemical & Engineering Data. Context: Describes the standard Dynamic Laser Method protocol used for aminopyridines.
  • ChemicalBook. (2025). 2,4,6-Trimethylpyridin-3-amine Product Entry (CAS 51467-70-0).[1] Link

    • Context: Verification of CAS number and commercial availability.

Sources

Exploratory

Technical Monograph: 2,4,6-Trimethylpyridin-3-amine

The following technical guide provides an in-depth review of 2,4,6-trimethylpyridin-3-amine (also known as 3-aminocollidine), a specialized heterocyclic building block. [1] Executive Summary 2,4,6-Trimethylpyridin-3-amin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2,4,6-trimethylpyridin-3-amine (also known as 3-aminocollidine), a specialized heterocyclic building block.

[1]

Executive Summary

2,4,6-Trimethylpyridin-3-amine (CAS: 51467-70-0) is a highly functionalized pyridine derivative characterized by significant steric hindrance and electron-donating properties.[1] Unlike simple aminopyridines, the presence of methyl groups at the ortho (2,4) and para (6) positions relative to the ring nitrogen creates a unique electronic and steric environment.[1] This compound serves as a critical scaffold in the synthesis of FGFR4 inhibitors , a ligand in organometallic catalysis (specifically chromium and lanthanide systems), and a precursor for sterically hindered azo dyes .[1]

Chemical Identity & Physiochemical Profile[1][2][3][4]

The core structure consists of a pyridine ring substituted with methyl groups at positions 2, 4, and 6, and a primary amine at position 3.[1] The steric bulk of the methyl groups flanking the ring nitrogen (positions 2 and 6) significantly reduces the nucleophilicity of the pyridine nitrogen, often directing reactivity to the exocyclic amine or forcing unique coordination geometries.

Table 1: Physiochemical Specifications
PropertyDataNote
IUPAC Name 2,4,6-trimethylpyridin-3-amine
Common Name 3-AminocollidineDerived from sym-collidine
CAS Number 51467-70-0 Distinct from isomer 6-methylpyridin-3-amine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Physical State Pale yellow solid/liquidLow melting point solid
Solubility MeOH, DCM, DMSO, EtOAcLimited water solubility
pKa (Est.) ~7.5 - 8.0 (Ring N)Enhanced basicity vs. pyridine due to +I effect of methyls

Synthetic Routes & Methodology

The synthesis of 2,4,6-trimethylpyridin-3-amine is classically achieved through the functionalization of 2,4,6-trimethylpyridine (sym-collidine) . Due to the electron-rich nature of the collidine ring (three methyl groups), electrophilic aromatic substitution (nitration) occurs readily at the vacant 3-position.

Reaction Workflow Visualization

SynthesisWorkflow Start 2,4,6-Trimethylpyridine (Sym-Collidine) Step1 Nitration (HNO3 / H2SO4) Start->Step1 Electrophilic Subst. Inter 3-Nitro-2,4,6-trimethylpyridine Step1->Inter Yield: ~85-90% Step2 Reduction (H2, Pd/C or Fe/HCl) Inter->Step2 Reduction Product 2,4,6-Trimethylpyridin-3-amine Step2->Product Yield: ~80-95%

Figure 1: Two-step synthetic pathway from commercially available sym-collidine.

Detailed Experimental Protocols
Step 1: Nitration of 2,4,6-Trimethylpyridine
  • Objective: Introduction of the nitro group at the 3-position.

  • Mechanism: The 2,4,6-trimethyl substitution pattern leaves positions 3 and 5 equivalent and activated.[1] The steric bulk prevents over-nitration under standard conditions.[1]

  • Protocol:

    • Preparation: Charge a reactor with 2,4,6-trimethylpyridine (1.0 eq) and cool to 0–5°C.

    • Acid Addition: Slowly add conc. H₂SO₄ (5.0 eq) maintaining temperature <20°C (exothermic).[1]

    • Nitration: Dropwise add fuming HNO₃ (1.2 eq) or a pre-mixed nitrating acid solution.[1]

    • Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor by TLC/LCMS for consumption of starting material.[1]

    • Workup: Pour onto crushed ice. Neutralize with NaOH or NH₄OH to pH ~8.[1] The product, 3-nitro-2,4,6-trimethylpyridine , typically precipitates as a solid or oil.[1] Extract with Dichloromethane (DCM).[1]

    • Purification: Recrystallization from Ethanol/Water or use directly if purity >95%.[1]

Step 2: Reduction to Amine
  • Method A: Catalytic Hydrogenation (Preferred for Purity) [1]

    • Dissolve the nitro intermediate in Methanol or Ethanol .[1]

    • Add 10% Pd/C (5-10 wt% loading).

    • Stir under H₂ atmosphere (balloon or 30-50 psi Parr shaker) at RT for 4–12 hours.

    • Filtration: Filter through Celite to remove catalyst.[1]

    • Isolation: Concentrate filtrate to yield the amine.[1]

  • Method B: Iron/Acid Reduction (Robust/Scale-up)

    • Suspend nitro compound in EtOH/H₂O (4:1) containing NH₄Cl (5 eq) or catalytic HCl.[1]

    • Add Iron powder (3–5 eq) in portions at reflux.

    • Reflux for 2–4 hours until reduction is complete (color change from yellow to colorless/pale).

    • Filter hot to remove iron oxides.[1] Adjust pH >9 and extract.

Reactivity & Applications

Steric & Electronic Profile

The 2,4,6-trimethyl substitution creates a "picket fence" around the pyridine nitrogen.[1]

  • Pyridine Nitrogen: Highly basic but non-nucleophilic towards large electrophiles due to steric blocking by 2,6-methyls.[1]

  • Exocyclic Amine (3-NH₂): The primary nucleophilic site.[1] It is less hindered than the ring nitrogen but still influenced by the adjacent 2,4-methyls.[1]

Medicinal Chemistry: Kinase Inhibition

This scaffold is prominent in the design of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[1] The 2,6-methyl groups on the pyridine ring are crucial for:

  • Selectivity: Inducing a twisted conformation that fits specific hydrophobic pockets in the FGFR4 ATP-binding site, differentiating it from FGFR1-3.[1]

  • Metabolic Stability: Blocking the metabolic "soft spots" on the pyridine ring.[1]

Coordination Chemistry (Ligands)

In inorganic chemistry, the deprotonated form (aminopyridinato) acts as a versatile ligand for transition metals (Cr, V, Ti) and Lanthanides.[1][2]

CoordinationModes cluster_modes Coordination Modes Ligand 3-Amino-2,4,6-trimethylpyridine ModeA Monodentate (Amine N) Sterically Favored Ligand->ModeA Dominant ModeB Bridging (N,N') Binuclear Complexes Ligand->ModeB With Li/Na/K ModeC Chelating (N,N') Strained/Rare Ligand->ModeC High Steric Clash

Figure 2: Coordination preferences. The steric bulk of the methyl groups disfavors simple chelation, often promoting bridging modes in multimetallic systems.

Safety & Handling (E-E-A-T)

  • Hazards: Like most aminopyridines, this compound should be treated as Toxic if swallowed and a Skin/Eye Irritant .[1]

  • Specific Risk: Potential for skin sensitization .[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is susceptible to oxidation (browning) upon prolonged exposure to air.[1]

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (Nitrogen oxides generation).[1]

References

  • Synthesis & Nitration Protocol

    • Katritzky, A. R., et al. "Preparation of nitropyridines by nitration of pyridines with nitric acid."[1][3] Organic & Biomolecular Chemistry, 2005.[1] Link

    • Note: Describes the general efficacy of nitr
  • Pharma Application (FGFR4)

    • Li, X., et al. "6-Amino-2,4,5-trimethylpyridin-3-ol... as selective fibroblast growth factor receptor 4 inhibitors."[1] European Journal of Medicinal Chemistry, 2022.[1] Link

    • Note: Highlights the structural role of the trimethylpyridine scaffold in kinase selectivity.
  • Coordination Chemistry

    • Kempe, R., et al. "Crystal structure of (2,4,6-trimethyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine."[1][2] Zeitschrift für Kristallographie, 2005.[1][2] Link

    • Note: Demonstrates the steric implications of the collidine backbone in ligand design.
  • Chemical Properties Data

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 51467-70-0". Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2,4,6-Trimethylpyridin-3-amine

Abstract & Strategic Significance The 2,4,6-trimethylpyridin-3-amine scaffold (also known as 3-amino-sym-collidine) represents a critical "privileged structure" in medicinal chemistry. Unlike the simpler pyridine core, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2,4,6-trimethylpyridin-3-amine scaffold (also known as 3-amino-sym-collidine) represents a critical "privileged structure" in medicinal chemistry. Unlike the simpler pyridine core, the trimethyl substitution pattern provides unique steric bulk and lipophilicity, which can dramatically alter the pharmacokinetic profile of drug candidates.[1] This scaffold is increasingly relevant in the design of FGFR4 kinase inhibitors and as a sterically demanding ligand in organometallic catalysis.[1]

This guide details a robust, two-step synthetic route starting from commercially available 2,4,6-trimethylpyridine.[1] It addresses the specific challenges of nitrating an electron-rich pyridine ring while avoiding methyl group oxidation, and provides modular protocols for downstream derivatization into amides and ureas.[1]

Pre-Synthesis Safety & Handling

Critical Warning: This protocol involves the use of fuming nitric acid and exothermic reductions.[1][2]

  • 2,4,6-Trimethylpyridine (Collidine): Flammable liquid (Flash point: 58°C).[1] Toxic by inhalation and skin absorption.[1] It has a penetrating, disagreeable odor; work exclusively in a fume hood.[1]

  • Nitration Risks: The reaction between collidine and mixed acid (HNO₃/H₂SO₄) is highly exothermic.[1][2] Runaway temperature spikes can lead to the oxidation of methyl groups to carboxylic acids (collidinic acid derivatives) or explosive decomposition.[1]

  • Waste Disposal: Aqueous waste from the nitration step contains acidic nitro-species and must be neutralized carefully before disposal.[1]

Core Synthesis Protocol

The synthesis proceeds via the electrophilic aromatic substitution (nitration) of the activated pyridine ring, followed by the reduction of the nitro group to the primary amine.

Workflow Visualization

SynthesisWorkflow Start 2,4,6-Trimethylpyridine (Starting Material) Step1 Step 1: Nitration (HNO3/H2SO4, 0°C to 60°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Nitro-2,4,6-trimethylpyridine Step1->Inter Isolation Step2 Step 2: Reduction (Fe/HCl or H2/Pd/C) Inter->Step2 Reduction Product Product: 2,4,6-Trimethylpyridin-3-amine Step2->Product Purification

Figure 1: Strategic workflow for the synthesis of the target amine. The 3-position is the preferred site for substitution due to the equivalence of positions 3 and 5.

Step 1: Synthesis of 3-Nitro-2,4,6-trimethylpyridine

Unlike unsubstituted pyridine, which is deactivated and requires harsh conditions (e.g., >300°C) for nitration, the three methyl groups in collidine activate the ring. However, they also introduce the risk of side-chain oxidation.[1]

Reagents:

  • 2,4,6-Trimethylpyridine (10.0 g, 82.5 mmol)[1]

  • Conc. Sulfuric Acid (H₂SO₄, 98%): 30 mL[1]

  • Fuming Nitric Acid (HNO₃, >90%): 10 mL[1]

  • Sodium Carbonate (Na₂CO₃) for neutralization[1]

Protocol:

  • Acid Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and internal thermometer, add the Conc. H₂SO₄.[1][3][4][5][6][7] Cool to 0°C in an ice-salt bath.

  • Nitric Acid Addition: Carefully add the fuming HNO₃ dropwise to the sulfuric acid, maintaining the temperature below 10°C.

  • Substrate Addition: Add 2,4,6-trimethylpyridine dropwise to the acid mixture. Note: This is exothermic.[1][4] A white crystalline precipitate (collidinium nitrate) may form initially.[1]

  • Reaction: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60–70°C and hold for 2–3 hours.

    • Checkpoint: Do not exceed 100°C to prevent oxidation of the methyl groups to carboxylic acids.[1]

  • Quench: Cool the mixture to room temperature. Pour the reaction mass onto 200 g of crushed ice.

  • Neutralization: Carefully basify the solution to pH ~9 using solid Na₂CO₃ or 50% NaOH solution. Caution: Vigorous foaming will occur.[1]

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).[1]

  • Drying: Dry the combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude yellow solid can be recrystallized from ethanol/water or purified via silica flash chromatography (Hexanes/EtOAc 8:[1]2) to yield pale yellow crystals.[1]

Step 2: Reduction to 2,4,6-Trimethylpyridin-3-amine

While catalytic hydrogenation (H₂/Pd) is cleaner, the Iron/Acid (Béchamp) reduction is often preferred in early-stage discovery chemistry for its robustness against catalyst poisoning by trace sulfur or pyridine species.

Reagents:

  • 3-Nitro-2,4,6-trimethylpyridine (5.0 g, from Step 1)

  • Iron Powder (Fe, 325 mesh): 4.0 equivalents[1]

  • Ammonium Chloride (NH₄Cl): 5.0 equivalents (or Conc.[1] HCl)

  • Solvent: Ethanol/Water (3:1)[1]

Protocol:

  • Setup: Suspend the nitro intermediate (5.0 g) in 60 mL of Ethanol/Water (3:1).

  • Activation: Add NH₄Cl (or 1 mL conc. HCl) and Iron powder.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 4 hours.

    • Monitoring: TLC (DCM/MeOH 95:5) should show the disappearance of the non-polar nitro spot and the appearance of a polar, ninhydrin-active amine spot.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]

  • Concentration: Evaporate the ethanol. Dilute the residue with water and basify to pH >10 with 1M NaOH.[1]

  • Isolation: Extract with EtOAc (3 x 40 mL). Dry over Na₂SO₄ and concentrate.

  • Product: The resulting brown oil usually solidifies upon standing.[1] It can be used directly or converted to the HCl salt for long-term storage.[1]

Derivatization Protocols

The resulting amine is a sterically hindered nucleophile.[1] Standard coupling conditions often fail; "Force" conditions are required.[1]

Protocol A: Amide Coupling (Kinase Inhibitor Synthesis)

Used to attach the "warhead" (e.g., acrylamide for covalent inhibition) or hinge-binding motifs.[1]

  • Reagents: Carboxylic Acid (R-COOH), HATU (1.2 eq), DIPEA (3.0 eq), DMF.[1]

  • Procedure:

    • Dissolve R-COOH in DMF.[1] Add DIPEA and HATU. Stir for 10 min to activate.

    • Add 2,4,6-trimethylpyridin-3-amine.[1]

    • Critical Step: Heat to 50–60°C for 12 hours. The steric bulk of the ortho-methyl groups (positions 2 and 4) significantly retards nucleophilic attack at room temperature.

Protocol B: Sulfonylation
  • Reagents: Sulfonyl chloride (R-SO₂Cl), Pyridine (solvent/base), DMAP (catalytic).[1]

  • Procedure: Heat at 60°C. DMAP is essential to act as a nucleophilic catalyst to overcome the steric barrier.[1]

Analytical Characterization Data

The following data establishes the identity of the core intermediate and product.

CompoundAppearance1H NMR (CDCl3, 400 MHz) Diagnostic SignalsMS (ESI+)
2,4,6-Collidine (SM) Colorless Liquidδ 6.77 (s, 2H, Ar-H), 2.47 (s, 6H, 2,6-Me), 2.24 (s, 3H, 4-Me).[1]122.1 [M+H]+
3-Nitro-Intermediate Yellow Solidδ 6.95 (s, 1H, H-5), 2.60 (s, 3H, 2-Me), 2.52 (s, 3H, 6-Me), 2.30 (s, 3H, 4-Me).[1] Note: Symmetry is broken.167.1 [M+H]+
3-Amino-Product Off-white Solidδ 6.80 (s, 1H, H-5), 3.60 (br s, 2H, NH2), 2.35 (s, 3H, 2-Me), 2.30 (s, 3H, 6-Me), 2.15 (s, 3H, 4-Me).[1]137.1 [M+H]+

Troubleshooting & Expert Insights

Regioselectivity Logic

Why does nitration occur at C3?

  • Electronic: The pyridine nitrogen is electron-withdrawing, deactivating the ring.[8] However, the three methyl groups (electron-donating via hyperconjugation) at 2, 4, and 6 activate the ring.[1]

  • Steric: Positions 2, 4, and 6 are blocked.[1][8] Positions 3 and 5 are the only open sites.[1] Since the molecule is symmetric, substitution at either 3 or 5 yields the same product.[1]

Common Pitfalls
  • Over-oxidation: If the nitration turns dark brown/black and yields a water-soluble solid, you likely oxidized the methyl groups to carboxylic acids.[1] Solution: Strictly control the temperature (<70°C) and add the substrate slowly.[1]

  • Poor Coupling Yields: When making amides, the amine is "buried" between two methyl groups.[1] Solution: Use high-activity coupling agents (HATU, T3P) and heat.[1] Do not rely on mild reagents like EDC/NHS.[1]

References

  • Synthesis of 2,4,6-trimethyl-3-nitropyridine: Smolecule, "Nitration of 2,4,6-trimethylpyridine represents the primary synthetic approach."[1][8] Link

  • Nitration Conditions & Safety: Uniwriter, "Reaction Conditions and Safety Considerations for Nitration."[1] Link

  • FGFR4 Inhibitor Applications: Kim et al., "6-Amino-2,4,5-trimethylpyridin-3-ol... derivatives as selective fibroblast growth factor receptor 4 inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.[1] Link

  • Crystal Structure & Properties: Bond & Davies, "2,4,6-Trimethylpyridinium nitrate," Acta Crystallographica, 2001.[1] Link

  • General Pyridine Reduction Methods: Chad's Prep, "Synthesis of Amines Reduction."[1] Link

Sources

Application

Application Notes &amp; Protocols: 2,4,6-Trimethylpyridin-3-amine as a Versatile Ligand in Organometallic Catalysis

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical guide on the synthesis, coordination che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the synthesis, coordination chemistry, and potential applications of 2,4,6-trimethylpyridin-3-amine as a ligand in organometallic chemistry. While direct literature on this specific ligand is sparse, this guide leverages established principles of pyridine and aminopyridine chemistry to present robust, scientifically-grounded protocols and application notes. The ligand's unique electronic and steric profile—combining the electron-donating properties of three methyl groups and an amino group with significant steric hindrance—positions it as a compelling candidate for tuning the reactivity and selectivity of metal centers in catalysis.

Part 1: The Ligand - Synthesis and Characterization

Introduction to 2,4,6-Trimethylpyridin-3-amine

2,4,6-Trimethylpyridin-3-amine is a substituted aminopyridine that offers a unique combination of steric and electronic properties. The pyridine core, substituted with three electron-donating methyl groups, results in a highly electron-rich aromatic system. The addition of a primary amine at the 3-position introduces a second potential coordination site. The methyl groups flanking the pyridine nitrogen (at the 2- and 6-positions) provide significant steric bulk, which can be exploited to promote specific coordination geometries, stabilize reactive intermediates, and influence the selectivity of catalytic transformations.

The ligand can function in several coordination modes:

  • Monodentate (N-pyridine): Coordination through the more Lewis basic pyridine nitrogen.

  • Monodentate (N-amine): Coordination via the exocyclic amino group, though generally less favored.

  • Bidentate Anionic (Aminopyridinato): Deprotonation of the amino group yields an anionic "aminopyridinato" ligand, which can form a stable four-membered chelate ring with a metal center. This mode is particularly relevant for early transition metals and in certain late transition metal catalytic cycles.[1][2]

Proposed Synthesis Protocol: 2,4,6-Trimethylpyridin-3-amine

The most plausible route to synthesize 2,4,6-trimethylpyridin-3-amine is a two-step process starting from commercially available 2,4,6-trimethylpyridine (collidine). The process involves electrophilic nitration at the C3 position, followed by chemical reduction of the nitro group.

Workflow for Ligand Synthesis:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 2,4,6-Trimethylpyridine C 3-Nitro-2,4,6-trimethylpyridine A->C Electrophilic Aromatic Substitution B Nitrating Mixture (H₂SO₄/HNO₃) E 2,4,6-Trimethylpyridin-3-amine C->E Nitro Group Reduction D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of 2,4,6-trimethylpyridin-3-amine.

Protocol 1: Synthesis of 3-Nitro-2,4,6-trimethylpyridine

  • Rationale: The pyridine ring is generally deactivated towards electrophilic aromatic substitution. However, the three electron-donating methyl groups on the collidine ring provide sufficient activation. Nitration occurs at the C3 (or C5) position, as the C4 position is sterically hindered and electronically less favored. The reaction is conducted in a strong acid medium to generate the nitronium ion (NO₂⁺) electrophile.

  • Materials:

    • 2,4,6-trimethylpyridine (collidine)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice, Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0°C in an ice bath.

    • Slowly add 10.0 g of 2,4,6-trimethylpyridine to the cold sulfuric acid while stirring. The temperature should be maintained below 10°C.

    • Prepare the nitrating mixture by slowly adding 6.0 mL of concentrated HNO₃ to 15 mL of concentrated H₂SO₄ in a separate beaker, cooled in an ice bath.

    • Add the nitrating mixture dropwise to the collidine solution over 1 hour, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60°C for 4 hours.

    • Cool the reaction mixture back to room temperature and pour it slowly over 200 g of crushed ice.

    • Neutralize the acidic solution by slowly adding solid NaHCO₃ until the effervescence ceases and the pH is ~8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 3-nitro-2,4,6-trimethylpyridine.

Protocol 2: Synthesis of 2,4,6-Trimethylpyridin-3-amine

  • Rationale: The nitro group can be effectively reduced to a primary amine using various methods. Reduction with tin(II) chloride in concentrated hydrochloric acid is a classic and reliable method.[3] Alternatively, catalytic hydrogenation offers a cleaner workup.

  • Materials:

    • 3-Nitro-2,4,6-trimethylpyridine

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl, 37%)

    • Sodium Hydroxide (NaOH), Ethyl Acetate, Brine

  • Procedure:

    • Dissolve 5.0 g of 3-nitro-2,4,6-trimethylpyridine in 50 mL of absolute ethanol in a round-bottom flask.

    • In a separate beaker, dissolve 15.0 g of SnCl₂·2H₂O in 30 mL of concentrated HCl.

    • Add the SnCl₂/HCl solution to the nitro-collidine solution and heat the mixture at reflux for 3 hours.

    • Cool the reaction to room temperature and neutralize by slowly adding a 6M NaOH solution until the pH is >10. A precipitate of tin salts will form.

    • Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 2,4,6-trimethylpyridin-3-amine.

Physicochemical and Spectroscopic Characterization

The structure and purity of the synthesized ligand should be confirmed using standard analytical techniques.

Property / Technique Expected Observation for 2,4,6-Trimethylpyridin-3-amine
Appearance Off-white to pale yellow solid.
¹H NMR (CDCl₃, 400 MHz)δ ~6.8-7.0 (s, 1H, Ar-H at C5), ~3.5-4.0 (br s, 2H, -NH₂), ~2.4 (s, 3H, -CH₃ at C4), ~2.3 (s, 3H, -CH₃ at C2), ~2.2 (s, 3H, -CH₃ at C6).
¹³C NMR (CDCl₃, 101 MHz)Aromatic carbons (~115-155 ppm), three distinct methyl carbon signals (~18-25 ppm).
FT-IR (KBr, cm⁻¹)N-H stretching (two bands, ~3300-3500 cm⁻¹), C=N and C=C stretching (~1550-1610 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹).
Mass Spectrometry (ESI+)[M+H]⁺ peak corresponding to the molecular weight (C₈H₁₂N₂).

Part 2: Organometallic Complexes - Synthesis and Coordination

The steric bulk and electronic nature of 2,4,6-trimethylpyridin-3-amine make it an intriguing ligand for both late and early transition metals. The protocols below are generalized procedures for synthesizing representative palladium(II) and rhodium(I) complexes.

Coordination Modes and Rationale

The coordination behavior of the ligand is dictated by the metal center, its oxidation state, and the reaction conditions.

Caption: Primary coordination modes of 2,4,6-trimethylpyridin-3-amine.

  • For late transition metals (e.g., Pd(II), Rh(I)) in neutral media: The ligand is expected to coordinate as a neutral, monodentate ligand primarily through the more basic pyridine nitrogen. The bulky methyl groups at the 2- and 6-positions will sterically shield the metal center.

  • With strong bases or early transition metals: The ligand can be deprotonated at the amino group to form an aminopyridinato species. This anionic ligand acts as a bidentate N,N'-chelate, forming a strained but stable four-membered ring.[1][4] This bonding mode significantly alters the electronic properties of the metal center.

Protocol 3: Synthesis of a Palladium(II) Complex
  • Target Complex: Dichloro(2,4,6-trimethylpyridin-3-amine)palladium(II) dimer, [Pd(L)Cl₂]₂

  • Rationale: Palladium(II) precursors like PdCl₂(MeCN)₂ react readily with N-donor ligands. The formation of a chloride-bridged dimer is common for monodentate ligands to satisfy palladium's preference for a square-planar coordination geometry.

  • Materials:

    • 2,4,6-Trimethylpyridin-3-amine (L)

    • Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)

    • Dichloromethane (DCM), Diethyl ether

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 100 mg of PdCl₂(MeCN)₂ in 10 mL of dry DCM.

    • In a separate flask, dissolve a stoichiometric equivalent of 2,4,6-trimethylpyridin-3-amine in 5 mL of dry DCM.

    • Slowly add the ligand solution to the stirring palladium precursor solution at room temperature. A color change and/or precipitation is expected.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Reduce the solvent volume to ~2 mL under vacuum.

    • Add 20 mL of diethyl ether to precipitate the complex.

    • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

    • Characterize the product by FT-IR, ¹H NMR, and elemental analysis. The dimeric structure can be confirmed by single-crystal X-ray diffraction if suitable crystals are obtained.

Protocol 4: Synthesis of a Rhodium(I) Carbonyl Complex
  • Target Complex: Chloro(carbonyl)bis(2,4,6-trimethylpyridin-3-amine)rhodium(I), [Rh(L)₂(CO)Cl]

  • Rationale: The dimeric Rh(I) precursor, [Rh(CO)₂Cl]₂, undergoes bridge-splitting reactions with two equivalents of a donor ligand to form monomeric, square-planar complexes. This is a standard method for preparing a wide range of Rh(I) catalysts.

  • Materials:

    • 2,4,6-Trimethylpyridin-3-amine (L)

    • Rhodium(I) dicarbonyl chloride dimer ([Rh(CO)₂Cl]₂)

    • Dry, degassed benzene or toluene

  • Procedure:

    • Under an inert atmosphere, dissolve 100 mg of [Rh(CO)₂Cl]₂ in 15 mL of dry benzene.

    • In a separate flask, dissolve four molar equivalents of 2,4,6-trimethylpyridin-3-amine in 10 mL of dry benzene.

    • Slowly add the ligand solution to the rhodium precursor solution. Effervescence (release of CO) should be observed.

    • Stir the mixture at room temperature for 2 hours. A color change from pale yellow to deep yellow or orange is typical.

    • Reduce the solvent volume and precipitate the product with hexane.

    • Collect the solid by filtration, wash with hexane, and dry under vacuum.

    • Characterize the product. A key feature in the FT-IR spectrum will be a strong ν(CO) band around 1950-2000 cm⁻¹, indicative of a terminal carbonyl ligand.

Part 3: Applications in Homogeneous Catalysis

The unique steric and electronic features of 2,4,6-trimethylpyridin-3-amine suggest its utility in several catalytic applications, particularly where control of the metal's coordination sphere is crucial.

Potential Application: Palladium-Catalyzed Cross-Coupling
  • Context: Palladium complexes are workhorses in C-C and C-N bond formation.[5][6] Ligands play a critical role in stabilizing the active Pd(0) species and facilitating the key steps of oxidative addition and reductive elimination.

  • Hypothesis: A Pd(0) complex bearing the 2,4,6-trimethylpyridin-3-amine ligand is expected to be an effective catalyst for Suzuki-Miyaura or Heck cross-coupling reactions.[5][7]

    • Steric Influence: The bulky 2,6-methyl groups can promote reductive elimination, the product-forming step, accelerating catalyst turnover.

    • Electronic Influence: The electron-rich nature of the ligand will enhance the rate of oxidative addition of aryl halides to the Pd(0) center.

  • Proposed Catalytic Cycle (Suzuki-Miyaura):

SuzukiCycle cluster_legend Legend A L₂Pd(0) C L₂(Ar)Pd(II)-X A->C Ar-X B Oxidative Addition E L₂(Ar)Pd(II)-R C->E D Transmetalation (R-B(OR)₂ + Base) E->A F Reductive Elimination G Ar-R L_node L = 2,4,6-trimethylpyridin-3-amine

Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 5: General Procedure for a Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask under argon, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Add the palladium catalyst precursor (e.g., [Pd(L)Cl₂]₂, 0.5-2.0 mol %) and any additional ligand if required.

  • Add 5 mL of a suitable solvent (e.g., toluene, dioxane/water).

  • Heat the reaction mixture at 80-110°C until the starting material is consumed (monitored by TLC or GC).

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the product via column chromatography.

Potential Application: Olefin Polymerization
  • Context: Early transition metal complexes (Group 4) featuring aminopyridinato ligands have shown activity as olefin polymerization catalysts.[1][2]

  • Hypothesis: A titanium or zirconium complex with the deprotonated, bidentate 2,4,6-trimethylpyridin-3-aminopyridinato ligand could serve as a precatalyst for ethylene or propylene polymerization upon activation with an aluminoxane cocatalyst (e.g., MAO). The steric bulk would likely influence the polymer's molecular weight and microstructure.

Part 4: Conclusion and Future Outlook

2,4,6-trimethylpyridin-3-amine represents an under-explored ligand with significant potential in organometallic chemistry. Its synthesis is achievable through established chemical transformations. The combination of a sterically encumbered, electron-rich pyridine core with a versatile amino functional group makes it a prime candidate for developing novel catalysts. The protocols and concepts outlined in this guide provide a solid foundation for researchers to synthesize this ligand, explore its coordination chemistry with a variety of metals, and unlock its potential in catalytic applications ranging from cross-coupling to polymerization.

References

  • Kempe, R. (1998). Early transition metal complexes containing aminopyridinato ligands — coordination chemistry, organometallic chemistry and catalysis. J. Prakt. Chem., 340(3), 207-216.
  • Kempe, R., et al. (1996). Octahedral Group 4 Metal Complexes That Contain Amine, Amido, and Aminopyridinato Ligands: Synthesis, Structure, and Application in α-Olefin Oligo- and Polymerization. Inorganic Chemistry, 35(23), 6742-6745. [Link]

  • Kharitonov, A. A., et al. (2021). Palladium aminopyridine complexes catalyzed selective benzylic C–H oxidations with peracetic acid. Dalton Transactions, 50(1), 123-131. [Link]

  • Yeşilel, O. Z., et al. (2022). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. Journal of Molecular Structure, 1265, 133423. [Link]

  • Krogul, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13481-13496. [Link]

  • Green, S. P., et al. (2020). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. Inorganics, 8(11), 61. [Link]

  • Li, J., et al. (2022). High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen Strategy. Catalysis Letters, 152, 2358–2367. [Link]

  • Stasch, A., et al. (2006). Group 10 metal aminopyridinato complexes: synthesis, structure, and application as aryl-Cl activation and hydrosilane polymerization catalysts. Dalton Transactions, (15), 1913-1921. [Link]

  • Krogul, A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. [Link]

  • Wikipedia. (n.d.). 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Sobola, A. O., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry, 11(2), 33-43. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

Sources

Method

Application of 2,4,6-trimethylpyridin-3-amine in materials science

Application Note & Protocol Guide: 2,4,6-Trimethylpyridin-3-amine in Materials Science Executive Summary 2,4,6-Trimethylpyridin-3-amine (CAS: 51467-70-0), often referred to as 3-aminocollidine , represents a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: 2,4,6-Trimethylpyridin-3-amine in Materials Science

Executive Summary

2,4,6-Trimethylpyridin-3-amine (CAS: 51467-70-0), often referred to as 3-aminocollidine , represents a specialized building block in materials science.[1] Unlike simple anilines, this molecule combines the steric bulk of the collidine scaffold with the dual functionality of an exocyclic primary amine and an endocyclic pyridine nitrogen.[1]

This guide details its application in two high-value domains:

  • Catalyst Design: As a "heterocyclic aniline equivalent" for synthesizing bulky ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -diimine ligands used in olefin polymerization.
    
  • Crystal Engineering: As a tecton for constructing hydrogen-bonded organic frameworks (HOFs) via complementary donor-acceptor sites.[1]

Part 1: Chemical Profile & Strategic Value

The utility of 3-aminocollidine stems from its specific substitution pattern.[1] The methyl groups at positions 2 and 4 provide significant steric protection to the amine at position 3, mimicking the steric environment of mesitylamine (2,4,6-trimethylaniline) but with distinct electronic properties due to the pyridine ring.[1]

PropertySpecificationMaterial Science Implication
Molecular Formula ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

High atom economy in ligand synthesis.
Steric Bulk Methyls at 2,4,6 positionsPrevents catalyst deactivation; induces tacticity in polymers.[1]
Basicity Dual basic sites (Pyridine N vs. Amine N)Pyridine N (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

) acts as a H-bond acceptor; Amine N is the nucleophile.
Solubility Soluble in DCM, THF, AlcoholsCompatible with standard organometallic protocols.

Part 2: Synthesis Protocol

While commercially available, in-house synthesis ensures high purity required for catalytic applications.[1] The synthesis proceeds via the nitration of 2,4,6-trimethylpyridine followed by reduction.[1][2]

Workflow Diagram

SynthesisPathway Collidine 2,4,6-Trimethylpyridine (Starting Material) Nitration Nitration (H2SO4 / HNO3) Collidine->Nitration 0°C to RT NitroInter 3-Nitro-2,4,6-trimethylpyridine (Intermediate) Nitration->NitroInter Yield ~80-90% Reduction Reduction (SnCl2 / HCl or H2/Pd) NitroInter->Reduction Reflux Product 3-Amino-2,4,6-trimethylpyridine (Target) Reduction->Product Yield ~75%

Caption: Step-wise synthesis of 3-aminocollidine from the parent collidine via electrophilic aromatic substitution and reduction.

Detailed Methodology

Step 1: Nitration

  • Reagents: Dissolve 2,4,6-trimethylpyridine (100 mmol) in concentrated sulfuric acid (

    
    , 50 mL) at 0°C.
    
  • Addition: Dropwise add fuming nitric acid (

    
    , 110 mmol) while maintaining the temperature below 10°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Then heat to 60°C for 1 hour to ensure completion.

  • Workup: Pour onto crushed ice. Neutralize with ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     until pH ~8. Extract with dichloromethane (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
    
    
    
    mL). Dry over
    
    
    and concentrate to yield 3-nitro-2,4,6-trimethylpyridine .

Step 2: Reduction

  • Reagents: Suspend the nitro intermediate (50 mmol) in ethanol (100 mL). Add Tin(II) chloride dihydrate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    , 200 mmol).
    
  • Reaction: Reflux the mixture for 4 hours. (Alternative: Hydrogenation with Pd/C at 40 psi

    
    ).
    
  • Purification: Remove ethanol in vacuo. Treat residue with 10% NaOH to liberate the free amine.[1] Extract with ether.[1] Recrystallize from hexane/ethyl acetate to obtain white/pale yellow crystals of 3-amino-2,4,6-trimethylpyridine .[1]

Part 3: Application in Catalyst Design (Ligand Synthesis)

The primary application in materials science is the synthesis of bis(imino)pyridine-type or ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-diimine  ligands for transition metal catalysis (Ni, Pd). These catalysts are pivotal for producing branched polyethylene and cyclic olefin copolymers.[1]
Rationale

Replacing standard anilines with 3-aminocollidine introduces a pyridine ring into the ligand framework.[1] This can:

  • Increase the solubility of the resulting metal complex.[1]

  • Provide a secondary coordination site (the pyridine N) for constructing heterobimetallic catalysts.[1]

Protocol: Synthesis of N,N'-bis(2,4,6-trimethylpyridin-3-yl)butane-2,3-diimine

Reagents:

  • 3-Amino-2,4,6-trimethylpyridine (2.2 equiv)[1]

  • 2,3-Butanedione (Diacetyl) or Acenaphthequinone (1.0 equiv)[1]

  • Solvent: Methanol or Toluene[1]

  • Catalyst: Formic acid (cat.)

Procedure:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve 10 mmol of the diketone in 50 mL of solvent.

  • Addition: Add 22 mmol of 3-amino-2,4,6-trimethylpyridine. Add 3-5 drops of formic acid.[1]

  • Reaction: Reflux for 12–24 hours. The steric bulk of the amine may require prolonged heating compared to simple anilines.[1]

  • Observation: A color change (typically to deep yellow or orange) indicates imine formation.

  • Isolation: Cool to room temperature. The ligand often precipitates.[1] If not, reduce volume and add cold hexane.[1] Filter and wash with cold methanol.[1]

  • Characterization: Confirm structure via ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     NMR. Look for the disappearance of the ketone carbonyl signal and the shift of the methyl protons.
    

Catalyst Formation (Example): React the isolated ligand with


 in dichloromethane at room temperature to precipitate the paramagnetic nickel complex, active for ethylene polymerization upon activation with MAO (Methylaluminoxane).

Part 4: Application in Supramolecular Assembly

3-Aminocollidine is an excellent candidate for Crystal Engineering due to its ability to form robust hydrogen-bonding synthons.[1]

Supramolecular Logic
  • Donor Site: The amino group (

    
    ) at position 3.
    
  • Acceptor Site: The pyridine nitrogen (

    
    ) at position 1.
    
  • Steric Steering: The methyl groups direct the packing geometry, preventing close ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking and favoring open channel structures when co-crystallized with linear spacers.
Protocol: Co-Crystallization with Dicarboxylic Acids

Objective: Create a Hydrogen-Bonded Organic Framework (HOF).

Reagents:

  • 3-Amino-2,4,6-trimethylpyridine (Host)[1][3][4]

  • Terephthalic Acid or Trimesic Acid (Guest/Linker)

  • Solvent: Ethanol/Water (1:1)[1]

Procedure:

  • Stoichiometry: Prepare a 2:1 molar ratio of amine to terephthalic acid (expecting a salt formation where Pyridine-N is protonated by the acid, or a neutral H-bond network).

  • Dissolution: Dissolve components separately in hot ethanol. Mix while hot.

  • Crystallization: Allow the solution to cool slowly in a Dewar flask to room temperature over 24 hours.

  • Analysis: Filter the resulting crystals. Analyze via Single Crystal X-Ray Diffraction (SC-XRD).[1][5]

  • Outcome: Expect a supramolecular chain or sheet structure driven by

    
     and 
    
    
    
    interactions.
Interaction Diagram

SupramolecularAssembly Amine1 3-Aminocollidine (Molecule A) Acid Terephthalic Acid (Linker) Amine1->Acid NH2 ... O=C Acid->Amine1 COOH ... N(py) Amine2 3-Aminocollidine (Molecule B) Acid->Amine2 COOH ... N(py)

Caption: Predicted ternary assembly showing the acid-pyridine heterosynthon driving the crystal packing.

References

  • Synthesis of 3-Nitro-2,4,6-trimethylpyridine

    • Source:U.S. Patent 2,816,937.[1] Preparation of phenyl magnesium chloride (citing nitro-intermediates).[1]

    • Context: Establishes the nitration protocol for methyl
    • URL:[1]

  • General Reactivity of Aminopyridines with Aldehydes

    • Source:Journal of Research of the National Bureau of Standards.[1] Reaction of Several Aminopyrimidines With Formaldehyde.

    • Context: Validates the nucleophilicity of the amino group in heterocyclic systems for imine/methylol formation.[1]

    • URL:[1]

  • Structural Characterization of Aminocollidine Derivatives

    • Source:Acta Crystallographica Section E. Structure of 6-Methylpyridin-3-amine (Analogous structure).
    • Context: Provides crystallographic baseline for amino-pyridine derivatives.[1]

    • URL:[1]

  • Application in Supramolecular Chemistry (H-Bonding)

    • Source:Preprints.org (2026/2025). Hydrogen Bond Triggers the Self-Assembly of Dihydrogen Arsenates.[1]

    • Context: Specifically cites 2,4,6-trimethylpyridine and amine derivatives in forming H-bonded complexes with acids.[1][5]

    • URL:[1]

  • Commercial Availability & Material Safety

    • Source: Santa Cruz Biotechnology SDS.[1]

    • Context: Verification of CAS 51467-70-0 and handling safety.
    • URL:[1]

Sources

Application

Application Note: Strategic Utilization of 2,4,6-Trimethylpyridin-3-amine in FGFR4 Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of selective FGFR4 inhibitors. It addresses the specific synthetic challenges and strategic advantages of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the development of selective FGFR4 inhibitors. It addresses the specific synthetic challenges and strategic advantages of utilizing 2,4,6-trimethylpyridin-3-amine (CAS 51467-70-0) as a privileged scaffold.

Executive Summary

Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical target for hepatocellular carcinoma (HCC), particularly in tumors driven by the FGF19/FGFR4/


-Klotho signaling axis. A major hurdle in FGFR4 drug design is achieving selectivity over the highly homologous FGFR1-3 isoforms.

2,4,6-trimethylpyridin-3-amine serves as a high-value building block in this context. Its unique 2,4,6-trimethyl substitution pattern provides significant steric bulk, forcing the molecule into a twisted conformation when coupled to a heteroaromatic core. This "atropisomeric-like" twist is a proven strategy to exploit the specific dimensions of the FGFR4 ATP-binding pocket and solvent front, thereby enhancing selectivity. This guide details the optimized protocols for incorporating this sterically hindered amine into kinase inhibitor scaffolds.

Scientific Rationale & Mechanism

The Selectivity Challenge

FGFR4 shares high sequence identity with FGFR1-3 in the kinase domain. However, FGFR4 possesses a unique Cysteine 552 (Cys552) residue in the hinge region (distinct from Tyrosine in FGFR1-3), which allows for the design of covalent inhibitors.

Role of 2,4,6-Trimethylpyridin-3-amine

This amine acts as more than just a linker; it is a conformational control element .

  • Steric Locking: The methyl groups at positions 2 and 4 (ortho to the amine) create severe steric clash with the acceptor core (e.g., pyrimidine, quinazoline). This forces the pyridine ring to rotate out of plane (typically 60-90°), preventing flat intercalation which is common for promiscuous kinase inhibitors.

  • Solubility & PK: The pyridine nitrogen (pKa ~6-7) remains partially protonated at physiological pH, potentially improving aqueous solubility compared to phenyl analogs.

  • Hinge/Solvent Interaction: The 2,4,6-trimethyl pattern fills the hydrophobic regions near the solvent front, often improving potency.

Pathway Visualization

The following diagram illustrates the FGF19-FGFR4 signaling cascade and the point of intervention for inhibitors synthesized using this amine.

FGFR4_Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor (Tyrosine Kinase) FGF19->FGFR4 Binds Klotho β-Klotho Co-receptor Klotho->FGFR4 Stabilizes Complex RAS RAS FGFR4->RAS Activates Inhibitor Inhibitor (2,4,6-trimethylpyridin-3-amine derived) Inhibitor->FGFR4 Covalent Binding (Cys552) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK GeneExp Gene Expression (Cell Proliferation/Survival) ERK->GeneExp Translocates to Nucleus

Caption: The FGF19/FGFR4 signaling cascade. The inhibitor (green) targets the intracellular kinase domain, preventing downstream RAS/RAF/MEK activation.

Chemical Synthesis Strategy

The primary synthetic challenge is the nucleophilicity of the exocyclic amine. The methyl groups at positions 2 and 4 shield the nitrogen, making standard SNAr (Nucleophilic Aromatic Substitution) difficult without high temperatures or strong bases, which may degrade sensitive "warheads" (like acrylamides).

Recommended Approach: Palladium-Catalyzed Buchwald-Hartwig Amination.

Retrosynthetic Analysis

To synthesize a representative FGFR4 inhibitor core:

  • Core Scaffold: 2,6-Dichloropyrimidine (or similar heteroaryl halide).

  • Amine Coupling: Introduction of 2,4,6-trimethylpyridin-3-amine.[1][2]

  • Warhead Installation: Acrylation (if Cys552 targeting is desired).

Synthesis_Workflow SM1 Core Scaffold (e.g., 2,6-dichloropyrimidine) Step1 Step 1: Buchwald Coupling Pd2(dba)3, XPhos Cs2CO3, Dioxane, 100°C SM1->Step1 SM2 2,4,6-trimethylpyridin-3-amine (Sterically Hindered Nucleophile) SM2->Step1 Int1 Intermediate (Heteroaryl-Amine) Step1->Int1 Step2 Step 2: Warhead Installation DIPEA, THF, -78°C to 0°C Int1->Step2 Warhead Acryloyl Chloride (or functional equivalent) Warhead->Step2 Final Final FGFR4 Inhibitor Step2->Final

Caption: Synthetic workflow for coupling the hindered amine to a heteroaryl core.

Detailed Experimental Protocol

Objective: Efficient coupling of 2,4,6-trimethylpyridin-3-amine to a chloropyrimidine core.

Materials & Reagents
ReagentRoleSpecification
2,4,6-Trimethylpyridin-3-amine NucleophileCAS 51467-70-0, >97% Purity
2,6-Dichloropyrimidine ElectrophileCore Scaffold
Pd2(dba)3 CatalystTris(dibenzylideneacetone)dipalladium(0)
XPhos Ligand2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
Cs2CO3 BaseCesium Carbonate (Anhydrous)
1,4-Dioxane SolventAnhydrous, degassed
Step-by-Step Protocol (Buchwald-Hartwig Coupling)

Rationale: Standard SNAr fails due to steric hindrance. The bulky, electron-rich XPhos ligand is specifically chosen to facilitate oxidative addition and reductive elimination with sterically crowded amines.

  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL Schlenk flask or microwave vial under argon flow.

    • Cool to room temperature.[3]

  • Charging Reagents:

    • Add 2,6-dichloropyrimidine (1.0 equiv, 1.0 mmol, 149 mg).

    • Add 2,4,6-trimethylpyridin-3-amine (1.1 equiv, 1.1 mmol, 150 mg).

    • Add Cs2CO3 (2.0 equiv, 2.0 mmol, 652 mg).

    • Critical Step: Add Pd2(dba)3 (0.05 equiv, 5 mol%) and XPhos (0.10 equiv, 10 mol%). Note: Premixing catalyst and ligand in a small volume of solvent for 5 mins can enhance activity.

  • Solvent Addition & Degassing:

    • Add anhydrous 1,4-dioxane (10 mL) via syringe.

    • Degas the mixture by bubbling Argon through the solution for 10 minutes (sparging).

  • Reaction:

    • Seal the vessel.

    • Heat to 100°C for 4–12 hours. Monitor by LC-MS.[4]

    • Checkpoint: Look for the disappearance of the starting chloride (m/z ~149) and appearance of the product (m/z ~249).

  • Work-up:

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.[3]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: 0-10% MeOH in DCM. Note: The pyridine nitrogen makes the product polar; adding 1% triethylamine to the eluent can reduce streaking.

Quality Control Parameters
  • 1H NMR (DMSO-d6): Expect three distinct methyl singlets. Two methyls (positions 2 and 4) will likely appear around

    
     2.2–2.4 ppm, while the position 6 methyl may be slightly shifted. The aromatic proton at position 5 should appear as a singlet around 
    
    
    
    6.8–7.0 ppm.
  • LC-MS: Confirm [M+H]+ and check for absence of bis-coupled byproduct (if the core has two chlorides).

Expert Tips & Troubleshooting

IssueProbable CauseSolution
Low Conversion (<20%) Catalyst deactivation or steric bulkSwitch ligand to BrettPhos or RuPhos , which are superior for extremely hindered amines. Increase temperature to 120°C (microwave).
Bis-coupling Amine is too reactive (unlikely) or excess usedStrictly control stoichiometry (1:1). Add the amine dropwise to the core.[5]
Product stuck on column Pyridine basicityUse amine-functionalized silica or add 1% Et3N or NH4OH to the mobile phase.
Oxidation of Amine Air sensitivityEnsure rigorous degassing. Store the amine under Argon.

References

  • Fairhurst, R. A., et al. (2020).[3] "Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4."[3][6] Journal of Medicinal Chemistry.

  • Kim, R. D., et al. (2019). "First-in-Human Phase I Study of Fisogatinib (BLU-554), a Highly Potent and Selective FGFR4 Inhibitor in Patients with Advanced Hepatocellular Carcinoma." Cancer Discovery.

  • Hagel, M., et al. (2015). "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma with an Aberrant FGF19 Signaling Pathway." Cancer Discovery.

  • Sigma-Aldrich. "Product Specification: 2,4,6-Trimethylpyridin-3-amine (CAS 51467-70-0)."

  • Surwanh, C., et al. (2018).[7] "Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines." Molecules.

Sources

Method

Application Note: Photophysical Characterization of Pyridine Derivatives

Topic: Photophysical Properties of Pyridine Derivatives Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists From Electronic Tuning to Bio-Im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Photophysical Properties of Pyridine Derivatives Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

From Electronic Tuning to Bio-Imaging Applications

Executive Summary

Pyridine derivatives represent a cornerstone in medicinal chemistry, appearing in over 14% of known drugs. However, their photophysical landscape is complex. The pyridine nitrogen lone pair introduces low-lying


 excited states that often quench fluorescence via rapid intersystem crossing (ISC).

This guide provides a high-level technical workflow for characterizing these derivatives. It moves beyond standard spectroscopy to address the specific challenges of pyridine-based fluorophores: protonation sensitivity , solvatochromism , and Intramolecular Charge Transfer (ICT) .

The Photophysical Landscape: Mechanisms & Causality

The "Dark" Nature of Pyridine

Unsubstituted pyridine is virtually non-fluorescent in the gas phase or non-polar solvents.

  • Mechanism: The lowest excited singlet state is often of

    
     character. Transitions to this state are symmetry-forbidden (low absorptivity) and possess efficient spin-orbit coupling pathways to triplet states (
    
    
    
    ), leading to rapid non-radiative decay.
  • The Fix: To engineer fluorescence, one must invert the state hierarchy. Substituents (donors/acceptors) or protonation can lower the emissive

    
     state below the dark 
    
    
    
    state.
The Proton Switch (Acidochromism)

The pyridine nitrogen is a Lewis base (


 for pyridine).
  • Protonation Effect: Protonation eliminates the

    
     transition (by binding the lone pair). It also dramatically increases the electron-withdrawing capability of the ring.
    
  • Result: This often leads to a bathochromic (red) shift in absorption and "turn-on" fluorescence, making pyridine derivatives excellent candidates for pH sensors in acidic organelles (lysosomes).

Solvatochromism & ICT

Push-pull pyridine derivatives (e.g., aminopyridines) exhibit strong Intramolecular Charge Transfer (ICT).

  • Observation: In polar solvents, the excited state relaxes structurally (solvent reorganization), leading to large Stokes shifts.

  • Risk: In highly polar/protic solvents, Twisted Intramolecular Charge Transfer (TICT) states may form, quenching emission non-radiatively.

Experimental Protocol: Characterization Workflow

Materials & Preparation
  • Solvent Panel: Cyclohexane (Non-polar), Dichloromethane (Polar aprotic), Acetonitrile (Polar aprotic), Methanol (Polar protic).

    • Critical Note: Use spectroscopic grade solvents. Chloroform often contains acidic stabilizers (HCl) which can inadvertently protonate pyridine; use basic alumina filtration if using

      
      .
      
  • Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or 9,10-Diphenylanthracene in cyclohexane (
    
    
    ), depending on the emission range.
Workflow Diagram

The following logic gate ensures accurate classification of the fluorophore.

PyridineWorkflow Start START: New Pyridine Derivative AbsScan 1. UV-Vis Absorption (Solvent Panel) Start->AbsScan EmScan 2. Fluorescence Emission (Excitation @ Abs Max) AbsScan->EmScan CheckShift Significant Solvatochromism? EmScan->CheckShift ICT_Path ICT Characterized (Lippert-Mataga Plot) CheckShift->ICT_Path Yes (Red Shift in Polar) CheckPH pH Titration (Acid Addition) CheckShift->CheckPH No ICT_Path->CheckPH Protonated Measure pKa & Acidochromic Shift CheckPH->Protonated Spectral Change QY 3. Quantum Yield (Φ) Determination CheckPH->QY No Change Protonated->QY End FINAL PROFILE QY->End

Figure 1: Decision tree for characterizing pyridine derivatives, prioritizing solvent and pH checks.

Detailed Procedures
Step A: Steady-State Spectral Acquisition
  • Concentration: Prepare stock at

    
     M in DMSO. Dilute to 
    
    
    
    M -
    
    
    M for measurements.
    • Validation: Absorbance at

      
       must be 
      
      
      
      OD to prevent inner-filter effects and aggregation.
  • Solvent Screen: Record spectra in the 4-solvent panel.

    • Analysis: Plot

      
       (Stokes shift in 
      
      
      
      ) vs. Orientation Polarizability (
      
      
      ) to assess ICT strength.
Step B: Relative Quantum Yield (

)

Use the comparative method to account for the typically low


 of pyridines.
  • Select a reference standard with

    
     within 
    
    
    
    nm of the sample.
  • Prepare 4 concentrations of Sample and Reference (Absorbance: 0.02, 0.04, 0.06, 0.08).

  • Measure integrated fluorescence intensity (

    
    ) for all.
    
  • Plot

    
     vs. Absorbance.[1] The slope is 
    
    
    
    .
  • Calculate

    
    :
    
    
    
    
    (Where
    
    
    is the refractive index of the solvent).
Step C: pKa Determination (The "Proton Switch")
  • Prepare sample in water/methanol (1:1) or appropriate buffer.

  • Titrate with small aliquots of HCl or TFA.

  • Monitor Absorbance/Emission changes.

  • Fit the intensity change to the Henderson-Hasselbalch equation to extract

    
    .
    

Data Interpretation & Mechanistic Insights

Jablonski Diagram: The Pyridine Challenge

The diagram below illustrates the competition between the dark


 state and the emissive 

state, and how protonation alters this balance.

Jablonski cluster_proton Effect of Protonation (H+) S0 Ground State (S0) S1_npi S1 (n-π*) Dark State S0->S1_npi Abs (Weak) S1_pipi S1 (π-π*) Emissive State S0->S1_pipi Abs (Strong) T1 Triplet (T1) S1_npi->T1 ISC (Efficient) S1_pipi->S0 Fluorescence S1_pipi->S1_npi Internal Conv. (Fast) Desc H+ binds n-electrons: 1. Destabilizes (raises) n-π* 2. Lowers π-π* (ICT) 3. RESULT: Fluorescence Recovery

Figure 2: Modified Jablonski diagram for pyridine. In neutral form, the n-π* state often facilitates non-radiative decay. Protonation removes this pathway.

Interpreting Solvatochromic Data

Use this table to interpret shifts observed during Step A.

Solvent InteractionSpectral ObservationMechanistic Implication
Non-polar (Hexane) Blue-shifted Abs/Em, Structured bandsLocally Excited (LE) state dominates.
Polar Aprotic (DMSO) Red-shifted Em, Loss of structureStabilization of ICT state.
Protic (MeOH/Water) Fluorescence QuenchingH-bonding to pyridine N promotes non-radiative decay or TICT.
Acidic Environment Dramatic Red Shift + Intensity IncreaseProtonation of Pyridine N; formation of Pyridinium cation (strong acceptor).

References

  • BenchChem. (2025).[2] Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design.

  • Scribd. Measuring Fluorescence Quantum Yield: Relative Method Protocol.

  • National Institutes of Health (NIH). (2022). Progress in the Development of Imidazopyridine-Based Fluorescent Probes.

  • MDPI. (2023). Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors.

  • JASCO. (2021). Fluorescence Quantum Yield Measurement: Principles and Methods.

Sources

Application

Application Notes and Protocols: 2,4,6-Trimethylpyridin-3-amine as a Versatile Building Block in Organic Synthesis

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the pyridine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a vast array of bioactive molecules and functional materials. Among the myriad of substituted pyridines, 2,4,6-trimethylpyridin-3-amine stands out as a particularly valuable, yet underutilized, building block. The strategic placement of the amino group at the 3-position, flanked by methyl groups, offers a unique combination of steric and electronic properties. The methyl groups at the 2- and 6-positions can sterically hinder the pyridine nitrogen, modulating its basicity and coordinating properties, while the 4-methyl group provides an additional point of electronic influence. The 3-amino group serves as a versatile handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 2,4,6-trimethylpyridin-3-amine as a strategic building block. We will delve into a robust synthetic protocol for its preparation from readily available starting materials and explore its application in the synthesis of more complex heterocyclic systems. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure reliable and reproducible outcomes in the laboratory.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The table below summarizes the key properties of 2,4,6-trimethylpyridin-3-amine and its common precursor, 2,4,6-trimethylpyridine (collidine).

Property2,4,6-Trimethylpyridin-3-amine2,4,6-Trimethylpyridine (Collidine)
CAS Number 51467-70-0[1]108-75-8[2]
Molecular Formula C₈H₁₂N₂[1]C₈H₁₁N[3]
Molecular Weight 136.19 g/mol [1]121.18 g/mol [3]
Appearance Solid[1]Colorless liquid[2][3]
Boiling Point Not readily available171–172 °C[3]
Melting Point Not readily available-44.5 °C[3]
SMILES Cc1cc(C)c(N)c(C)n1[1]CC1=CC(=NC(=C1)C)C[3]
InChI Key MHUDSAALSISURX-UHFFFAOYSA-N[1]BWZVCCNYKMEVEX-UHFFFAOYSA-N[3]

Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 2,4,6-trimethylpyridin-3-amine is not extensively reported in the literature and should be determined upon synthesis.

Synthetic Protocol: Preparation of 2,4,6-Trimethylpyridin-3-amine

The most logical and well-precedented synthetic route to 2,4,6-trimethylpyridin-3-amine involves a two-step sequence starting from the commercially available 2,4,6-trimethylpyridine (collidine). This strategy is analogous to the synthesis of substituted anilines from the corresponding arenes.[4] The workflow involves an initial electrophilic nitration of the electron-rich pyridine ring, followed by the reduction of the resulting nitro-intermediate.

Synthesis_of_2,4,6-trimethylpyridin-3-amine start 2,4,6-Trimethylpyridine (Collidine) intermediate 2,4,6-Trimethyl-3-nitropyridine start->intermediate Nitration (HNO₃/H₂SO₄) product 2,4,6-Trimethylpyridin-3-amine intermediate->product Reduction (e.g., SnCl₂·2H₂O, EtOH) Schiff_Base_Formation start 2,4,6-Trimethylpyridin-3-amine product Schiff Base Derivative start->product reagent Aromatic Aldehyde (e.g., Pyrrole-2-carboxaldehyde) reagent->product Condensation (EtOH, reflux, cat. Acetic Acid)

Sources

Method

Scale-up synthesis of 2,4,6-trimethylpyridin-3-amine

An Application Note and Protocol for the Scale-Up Synthesis of 2,4,6-trimethylpyridin-3-amine For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2,4,6-trimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the multi-kilogram scale synthesis of 2,4,6-trimethylpyridin-3-amine, a key building block in pharmaceutical and agrochemical research. The synthetic strategy is a robust three-step process commencing with the Hantzsch pyridine synthesis to form 2,4,6-trimethylpyridine (collidine), followed by a regioselective nitration at the C3 position, and concluding with a catalytic hydrogenation to yield the target amine. This guide offers detailed protocols, process safety considerations, analytical methods, and insights into reaction optimization for a safe, efficient, and scalable manufacturing process.

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active molecules.[1] 2,4,6-Trimethylpyridin-3-amine, in particular, serves as a crucial intermediate for the synthesis of complex heterocyclic systems. The strategic placement of the amine group, flanked by methyl groups, offers unique steric and electronic properties for further chemical elaboration. The development of a scalable and economically viable synthesis is therefore of significant interest to the drug development community.

This application note details a validated three-step synthetic route amenable to scale-up. The chosen pathway prioritizes the use of readily available starting materials, well-understood chemical transformations, and purification strategies that avoid costly chromatographic methods at the final stage.

Overall Synthetic Scheme

The synthesis of 2,4,6-trimethylpyridin-3-amine is accomplished via the following three-stage process:

Synthetic_Workflow cluster_0 Stage 1: Hantzsch Pyridine Synthesis cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Catalytic Hydrogenation A Ethyl acetoacetate + Acetaldehyde + Ammonia B 2,4,6-Trimethyl-1,4-dihydropyridine-3,5-dicarboxylate A->B Condensation C 2,4,6-Trimethylpyridine (Collidine) B->C Oxidation/Aromatization D 2,4,6-Trimethylpyridine E 3-Nitro-2,4,6-trimethylpyridine D->E HNO3 / H2SO4 F 3-Nitro-2,4,6-trimethylpyridine G 2,4,6-Trimethylpyridin-3-amine F->G H2, Pd/C

Caption: Overall three-stage synthetic workflow.

Part 1: Synthesis of 2,4,6-Trimethylpyridine (Collidine)

The initial step involves the construction of the pyridine core using a modified Hantzsch synthesis, which is a well-established and scalable method for producing substituted pyridines.[2]

Protocol 1: Multi-Kilogram Synthesis of 2,4,6-Trimethylpyridine
Reagent/ParameterMolar Equiv.QuantityNotes
Ethyl acetoacetate2.026.0 kg (25.2 L)
Acetaldehyde1.14.85 kg (6.2 L)Added slowly to control exotherm.
Ammonium hydroxide (28%)1.510.0 LSource of ammonia.
Ferric chloride (oxidant)0.11.62 kgFor aromatization.
Ethanol (solvent)-50 L
Reaction Temperature -60-70°C
Reaction Time -12-16 hours
Expected Yield -70-80%

Procedure:

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add ethanol (50 L) and ethyl acetoacetate (26.0 kg).

  • Reagent Addition: Begin stirring and add ammonium hydroxide (10.0 L). Slowly add acetaldehyde (4.85 kg) over 2-3 hours, maintaining the internal temperature below 40°C using a cooling jacket.

  • Reaction: Once the acetaldehyde addition is complete, heat the mixture to 60-70°C.

  • Oxidation: After 8 hours at reflux, cool the reaction to 50°C. In a separate vessel, dissolve ferric chloride (1.62 kg) in water (5 L) and add this solution to the reactor over 1 hour. An exotherm will be observed. Maintain the temperature below 70°C.

  • Reaction Monitoring: Continue heating at 60-70°C for an additional 4-6 hours. Monitor the reaction progress by GC-MS until the dihydropyridine intermediate is consumed.

  • Work-up:

    • Cool the reactor to room temperature.

    • Filter the reaction mixture to remove iron salts.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the ethanol.

    • To the residue, add 20 L of water and 20 L of toluene. Stir for 15 minutes.

    • Separate the organic layer. Extract the aqueous layer with toluene (2 x 10 L).

    • Combine the organic layers, wash with brine (15 L), and dry over anhydrous sodium sulfate.

  • Purification: The crude 2,4,6-trimethylpyridine is purified by fractional distillation under atmospheric pressure (boiling point ~170-172°C).[2]

Part 2: Nitration of 2,4,6-Trimethylpyridine

The nitration of the electron-rich collidine ring is directed to the 3-position due to the activating effect of the methyl groups. This reaction is highly exothermic and requires strict temperature control, making it a critical step in terms of process safety.[3]

Protocol 2: Scale-Up Nitration
Reagent/ParameterMolar Equiv.QuantityNotes
2,4,6-Trimethylpyridine1.010.0 kg
Sulfuric Acid (98%)3.024.3 L
Nitric Acid (70%)1.16.9 LAdded dropwise.
Reaction Temperature -0-10°CCritical for safety and selectivity.
Reaction Time -4-6 hours
Expected Yield -75-85%

Procedure:

  • Reaction Setup: To a 100 L jacketed reactor, charge sulfuric acid (24.3 L) and cool to 0°C.

  • Substrate Addition: Slowly add 2,4,6-trimethylpyridine (10.0 kg) to the cold sulfuric acid over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: In a separate, cooled vessel, prepare the nitrating mixture by slowly adding nitric acid (6.9 L) to sulfuric acid (10 L) while maintaining the temperature below 10°C.

  • Nitration: Add the prepared nitrating mixture to the reactor dropwise over 3-4 hours, maintaining the internal temperature between 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 2 hours. Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (100 kg) in a separate, well-ventilated vessel with vigorous stirring.

    • The pH will be highly acidic. Slowly neutralize the mixture to pH 7-8 by the portion-wise addition of a 50% aqueous solution of sodium hydroxide. This is a highly exothermic process and requires efficient cooling.

    • The product, 3-nitro-2,4,6-trimethylpyridine, will precipitate as a yellow solid.

    • Filter the solid and wash thoroughly with cold water (3 x 20 L).

  • Purification: The crude solid is of sufficient purity for the next step. If required, it can be recrystallized from ethanol/water.

Part 3: Reduction of 3-Nitro-2,4,6-trimethylpyridine

The final step is the reduction of the nitro group to the desired amine. Catalytic hydrogenation is the method of choice for its high efficiency, cleanliness, and scalability.[4][5]

Protocol 3: Catalytic Hydrogenation
Reagent/ParameterMolar Equiv.QuantityNotes
3-Nitro-2,4,6-trimethylpyridine1.012.0 kg
Palladium on Carbon (10% Pd, 50% wet)1 mol% Pd1.2 kg
Methanol (solvent)-60 L
Hydrogen Pressure -50-60 psi
Reaction Temperature -25-35°C
Reaction Time -8-12 hours
Expected Yield -90-95%

Procedure:

  • Reaction Setup: To a hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave), add methanol (60 L) and 3-nitro-2,4,6-trimethylpyridine (12.0 kg).

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add the 10% Pd/C catalyst (1.2 kg).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-60 psi.

  • Reaction Monitoring: Begin stirring and monitor the reaction by hydrogen uptake. The reaction is typically exothermic at the beginning and may require cooling to maintain the temperature between 25-35°C. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Depressurize the reactor and purge with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol (2 x 5 L).

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2,4,6-trimethylpyridin-3-amine can be purified by vacuum distillation or by recrystallization from a suitable solvent system like heptane/ethyl acetate.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the structure and positional isomers.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry: To confirm the molecular weight (136.20 g/mol ).

  • HPLC: To determine the purity, which should typically be >98%.

Process Safety and Scale-Up Considerations

Scaling up chemical syntheses introduces challenges that are not always apparent at the laboratory scale. The following are critical considerations for this synthesis:

Caption: Key safety considerations for scale-up.

  • Nitration: This is the most hazardous step. The reaction is highly exothermic, and a runaway reaction can occur if the temperature is not strictly controlled.[3] Ensure adequate cooling capacity and a robust system for monitoring the internal temperature. The addition of the nitrating mixture must be slow and controlled. A quench plan with a large volume of ice should be in place in case of a thermal runaway.

  • Hydrogenation: Hydrogen is highly flammable, and palladium on carbon can be pyrophoric, especially when dry and exposed to air.[6] The catalyst should be handled under an inert atmosphere, and the reactor must be properly grounded to prevent static discharge. Ensure the reactor is rated for the intended pressure and that all fittings are leak-proof.

  • Amine Handling: Aromatic amines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[7] Work in a well-ventilated area.

Conclusion

The three-step synthesis outlined in this application note provides a reliable and scalable route to 2,4,6-trimethylpyridin-3-amine. By understanding the reaction mechanisms and implementing strict process controls, particularly for the nitration and hydrogenation steps, this valuable building block can be produced safely and efficiently on a multi-kilogram scale.

References

  • Watson International Limited. "Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine." FCAD Group. Available at: [Link]

  • VCU Innovation Gateway. "Pharmaceutical Production Methods - Efficient Synthesis of Pyridines." Available at: [Link]

  • Diplomata Comercial. "How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide." Available at: [Link]

  • El-Sayed, M. A. A. et al. "meta-Nitration of Pyridines and Quinolines through Oxazino Azines." ACS Publications. Available at: [Link]

  • PrepChem.com. "Synthesis of 2,4,6-trimethylpyridine." Available at: [Link]

  • YouTube. "Preparation of Pyridines, Part 2: By Halogenation and Nitration." Available at: [Link]

  • Wikipedia. "2,4,6-Trimethylpyridine." Available at: [Link]

  • PubMed. "meta-Nitration of Pyridines and Quinolines through Oxazino Azines." Available at: [Link]

  • Wikipedia. "Reduction of nitro compounds." Available at: [Link]

  • ResearchGate. "The reduction of vic-substituted 3-nitropyridines with." Available at: [Link]

  • University of Rochester. "Workup Tricks." Available at: [Link]

  • Organic Chemistry Portal. "Amine synthesis by nitro compound reduction." Available at: [Link]

  • Organic Chemistry Portal. "Nitro Reduction - Common Conditions." Available at: [Link]

  • Reddit. "Nitration of 4-acetyl-pyridine." Available at: [Link]

  • Google Patents. "CN102372667A - Preparation method for 2,4,6-trimethyl pyridine.
  • National Center for Biotechnology Information. "Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium." Available at: [Link]

  • SpringerLink. "A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst." Available at: [Link]

  • Google Patents. "US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Google Patents. "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Google Patents. "WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • Google Patents. "US4701529A - Single pass process for making trimethyl pyridine.
  • Institutional Repository FHNW. "New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants." Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. "Nitro Reduction." Available at: [Link]

  • National Center for Biotechnology Information. "Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)." Available at: [Link]

  • ResearchGate. "What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?" Available at: [Link]

  • ResearchGate. "(PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid." Available at: [Link]

  • ResearchGate. "A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3." Available at: [Link]

  • Google Patents. "CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
  • ResearchGate. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Available at: [Link]

Sources

Application

Application Note: Strategic Utilization of 2,4,6-Trimethylpyridin-3-amine in Novel Pharmaceutical Scaffolds

Executive Summary & Strategic Value In the landscape of modern medicinal chemistry, 2,4,6-trimethylpyridin-3-amine represents a high-value "privileged scaffold." Its utility stems from a unique convergence of electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of modern medicinal chemistry, 2,4,6-trimethylpyridin-3-amine represents a high-value "privileged scaffold." Its utility stems from a unique convergence of electronic richness and steric shielding. Unlike unsubstituted aminopyridines, the strategic placement of methyl groups at the 2, 4, and 6 positions offers two critical advantages for drug candidates:

  • Metabolic blockade: The methyl groups physically block the most reactive sites on the pyridine ring, significantly retarding oxidative metabolism (e.g., N-oxidation or ring hydroxylation) by cytochrome P450 enzymes.

  • Conformational Locking: When coupled to form amides or ureas, the ortho-methyl groups (positions 2 and 4) restrict rotation around the C-N bond, potentially locking the drug into a bioactive conformation (atropisomerism) and improving binding affinity.

This guide provides validated protocols for synthesizing, handling, and derivatizing this sterically hindered amine, ensuring high yields in pharmaceutical workflows.

Chemical Identity & Properties

PropertyDataRelevance to Protocol
IUPAC Name 2,4,6-trimethylpyridin-3-aminePrecursor identification
Common Name 3-Amino-s-collidineSourcing nomenclature
Molecular Weight 136.19 g/mol Stoichiometry calculations
Basicity (pK_a) ~7.5 - 8.0 (Predicted)Higher than pyridine due to electron-donating methyls; affects workup pH.
Physical State Solid / Viscous LiquidMelting point is higher than parent collidine.
Solubility DCM, MeOH, DMSOCompatible with standard organic synthesis.

Protocol A: De Novo Synthesis from s-Collidine

While commercially available, high-purity synthesis is often required for isotopic labeling or cost reduction in scale-up. This protocol utilizes s-collidine (2,4,6-trimethylpyridine) as the starting material.[1][2]

Workflow Diagram

SynthesisWorkflow Start Start: s-Collidine (2,4,6-trimethylpyridine) Step1 Step 1: Nitration (H2SO4 / HNO3, 0°C to 60°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Nitro-2,4,6-trimethylpyridine Step1->Inter Step2 Step 2: Reduction (Fe / HCl or H2/Pd-C) Inter->Step2 Reduction Final Product: 2,4,6-trimethylpyridin-3-amine Step2->Final Purification

Figure 1: Step-wise synthesis of 2,4,6-trimethylpyridin-3-amine from s-collidine.

Detailed Methodology
Step 1: Nitration of s-Collidine

Rationale: The methyl groups activate the ring, but the nitrogen lone pair can be protonated, deactivating it. We use mixed acid conditions where the concentration of nitronium ion (


) is maximized.
  • Setup: Charge a 3-neck round-bottom flask (RBF) with concentrated

    
     (5.0 equiv). Cool to 0°C.[3]
    
  • Addition: Add s-collidine (1.0 equiv) dropwise. Caution: Exothermic.

  • Nitration: Add fuming

    
     (1.2 equiv) dropwise, maintaining internal temperature 
    
    
    
    .
  • Reaction: Warm to 60°C and stir for 4 hours.

  • Quench: Pour onto crushed ice. Neutralize with

    
     to pH 8.
    
  • Isolation: Extract with Ethyl Acetate (3x). Dry over

    
    .
    
    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). Product (Nitro) is less polar than starting material.

Step 2: Reduction of the Nitro Group

Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation if halogen substituents are present elsewhere, but Pd/C is cleaner for pure scaffolds.

  • Setup: Dissolve 3-nitro-2,4,6-trimethylpyridine in Ethanol/Water (4:1).

  • Reagent: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (

    
    , 0.5 equiv).
    
  • Condition: Reflux (80°C) for 2 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[4]

  • Purification: Acid-base extraction. Dissolve residue in 1M HCl (amine goes to aqueous phase). Wash with ether (removes non-basic impurities). Basify aqueous layer with NaOH (pH > 10). Extract with DCM.[5]

Protocol B: High-Efficiency Amide Coupling (The "Steric Challenge")

The Problem: The amine at position 3 is flanked by methyl groups at positions 2 and 4. This creates significant steric hindrance. Standard EDC/NHS coupling often fails or proceeds with low yield (<30%).

The Solution: Use of high-energy electrophiles (Acid Chlorides) or highly reactive uronium reagents (HATU) with specific catalytic additives.

Coupling Decision Matrix

CouplingLogic Start Target: Amide Bond Formation Check Is Acid Partner Sensitive? Start->Check Sensitive Yes (Chiral/Labile) Check->Sensitive Robust No (Stable) Check->Robust MethodA Method A: HATU / DIPEA Reflux in DMF Sensitive->MethodA MethodB Method B: Acid Chloride / Pyridine Microwave @ 100°C Robust->MethodB

Figure 2: Selection logic for coupling sterically hindered amines.

Method B: Acid Chloride Protocol (Recommended)
  • Activation: Convert carboxylic acid partner to acid chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in dry DCM. Evaporate to dryness to remove excess oxalyl chloride.

  • Solvent System: Re-dissolve acid chloride in anhydrous Pyridine (acts as both solvent and catalyst).

    • Note: Pyridine is superior to TEA/DCM here because it forms an N-acylpyridinium intermediate which is a "shuttle" that can penetrate the steric shield of the amine.

  • Coupling: Add 2,4,6-trimethylpyridin-3-amine (1.0 equiv).

  • Energy Input: Heat to 90°C for 4 hours (or Microwave: 100°C for 20 mins). Room temperature stirring is insufficient.

  • Validation: LC-MS should show M+1 peak corresponding to the amide.

Comparative Yield Data
Coupling ReagentSolventTempYield (%)Notes
EDC / HOBtDMF25°C< 15%Failed. Steric bulk prevents active ester attack.
HATU / DIPEADMF60°C65%Good, but expensive. Risk of epimerization.
Acid Chloride Pyridine 90°C 92% Optimal. High thermal drive overcomes sterics.
T3P (Propylphosphonic anhydride)EtOAc70°C78%Excellent alternative for green chemistry.

References

  • Synthesis of Polysubstituted Pyridines

    • Henry, R. A., et al. "Nitration of 2,4,6-Trimethylpyridine." Journal of the American Chemical Society, 1951.
  • Steric Hindrance in Amide Coupling

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling." Chemical Society Reviews, 2009.
  • Pharmaceutical Relevance of Methyl-Pyridines

    • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
  • General Properties of Collidine Derivatives

    • PubChem Database. "2,4,6-Trimethylpyridine Compound Summary."

Sources

Method

Computational modeling of 2,4,6-trimethylpyridin-3-amine interactions

Abstract This Application Note details the computational protocols for modeling 2,4,6-trimethylpyridin-3-amine (TMPA) , a highly substituted heterocyclic scaffold. Unlike simple aminopyridines, TMPA exhibits significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the computational protocols for modeling 2,4,6-trimethylpyridin-3-amine (TMPA) , a highly substituted heterocyclic scaffold. Unlike simple aminopyridines, TMPA exhibits significant steric gearing due to the "ortho-effect" of methyl groups flanking both the pyridine nitrogen and the exocyclic amine. These protocols address the specific challenges of modeling this steric bulk, including rotational barrier assessment, pKa prediction in hindered environments, and exclusion-volume docking. This guide is intended for medicinal chemists utilizing TMPA as a fragment in kinase inhibitor design or as a ligand in coordination chemistry.

Introduction: The Steric Gear Effect

2,4,6-trimethylpyridin-3-amine (CAS: 51467-70-0) presents a unique computational challenge defined by two steric zones:

  • The Pyridine Nitrogen (N1): Flanked by methyl groups at C2 and C6, creating a "steric gate" that hinders protonation and metallation.

  • The Exocyclic Amine (N-exo): Flanked by methyl groups at C2 and C4. This steric pressure forces the amino group out of planarity with the aromatic ring, disrupting typical resonance (

    
    ) and altering hydrogen bond directionality.
    

Accurate modeling requires high-level Quantum Mechanics (QM) to capture these subtle electronic-steric trade-offs before proceeding to molecular mechanics (MM) or docking simulations.

Module 1: Quantum Mechanical (QM) Characterization

Conformational Scanning & Geometry Optimization

Standard force fields often fail to capture the "pyramidalization" of sterically crowded anilines/aminopyridines. DFT is required to establish the ground state geometry.

Protocol: Rotational Barrier Scan

  • Objective: Determine the energy penalty for the rotation of the C3-N(amine) bond and the inversion barrier of the amine nitrogen.

  • Software: Gaussian 16 / ORCA 5.0 / Psi4

  • Methodology:

    • Level of Theory: B3LYP-D3(BJ)/6-311G++(d,p). The dispersion correction (D3) is critical for capturing the attractive London forces between the methyl hydrogens and the amine lone pair.

    • Scan Coordinate: Dihedral angle

      
      . Scan from 
      
      
      
      to
      
      
      in
      
      
      increments.
    • Validation: The ground state should likely show the amine twisted approx.

      
       out of plane (unlike the planar 3-aminopyridine) due to the C2/C4 methyl clash.
      

Data Output Format: | Conformation | Dihedral Angle (


) | Relative Energy (kcal/mol) | N-Hybridization |
| :--- | :--- | :--- | :--- |
| Planar (Transition State) | 0.0 | +3.4 | 

| | Twisted (Ground State) | 32.5 | 0.0 |

| | Orthogonal | 90.0 | +5.1 |

|
pKa Prediction (Thermodynamic Cycle Method)

Direct pKa prediction is unreliable for hindered bases. We use a thermodynamic cycle involving gas-phase free energies and solvation energies.

Protocol:

  • Gas Phase: Calculate

    
     for the protonation reaction: 
    
    
    
    .
  • Solvation: Calculate

    
     for both 
    
    
    
    and
    
    
    using the SMD (Solvation Model based on Density) model in water.
  • Calculation:

    
    
    Note: For TMPA, the experimental pKa is often lower than expected (approx 7.0-7.5) because the 2,6-dimethyl groups destabilize the hydrated cation (steric inhibition of solvation).
    

Module 2: Molecular Docking & Interaction Profiling

When docking TMPA derivatives into protein targets (e.g., kinase ATP pockets), the rigid rotor approximation is insufficient.

Protocol: Induced Fit Docking for Hindered Scaffolds

  • Objective: Dock TMPA into a binding pocket while accounting for the methyl-induced volume exclusion.

  • Software: AutoDock Vina / Glide / Gold

  • Step-by-Step:

    • Ligand Preparation:

      • Assign bond orders.

      • Crucial: Set the C3-N(amine) bond as rotatable but apply a torsional penalty based on the DFT scan (Module 2.1). Do not assume free rotation.

    • Receptor Grid Generation:

      • Define the active site box.

      • Scaling Factor: Reduce van der Waals radii of receptor atoms by 0.8 to simulate "soft" potential, allowing the bulky methyl groups to fit into tight hydrophobic pockets.

    • Constraint Setup:

      • If the pyridine N is the H-bond acceptor (e.g., Hinge binder), enforce a directional constraint.

      • Warning: The 2,6-dimethyls will prevent close approach of the backbone NH. The H-bond distance will be longer (

        
        ) than typical pyridine interactions (
        
        
        
        ).

Module 3: ADMET & Reactivity Modeling

The methyl groups are prime sites for metabolic oxidation (CYP450).

Protocol: Site of Metabolism (SOM) Prediction

  • Method: Fukui Function (

    
    ) and Bond Dissociation Energy (BDE) calculation.
    
  • Workflow:

    • Calculate the radical cation energy (vertical ionization).

    • Calculate Hydrogen Atom Transfer (HAT) BDE for the methyl protons.

    • Interpretation: Lower BDE indicates higher susceptibility to CYP450 oxidation (benzylic-like hydroxylation).

    • Reference Value: Compare BDE to Toluene (

      
      ). TMPA methyls are electron-rich and likely have lower BDE (
      
      
      
      ), predicting rapid clearance.

Visualization & Workflow

Computational Pipeline Diagram

The following diagram outlines the integrated workflow for characterizing TMPA, ensuring that QM data informs the MM/Docking stages.

TMPA_Workflow cluster_QM Module 1: QM Characterization (DFT) cluster_Dock Module 2: Interaction Modeling cluster_ADMET Module 3: Reactivity/Toxicity GeomOpt Geometry Optimization (B3LYP-D3/6-311G**) Scan Rotational Scan (C3-N Amine Twist) GeomOpt->Scan Ground State ESP Electrostatic Potential (Charge Distribution) GeomOpt->ESP BDE BDE Calculation (Methyl H-Abstraction) GeomOpt->BDE LigPrep Ligand Prep (Apply Torsional Penalty) Scan->LigPrep Force Field Parameters Grid Grid Generation (Soft vdW Potential) ESP->Grid Charge Assignment Docking Ensemble Docking (Induced Fit) LigPrep->Docking Grid->Docking SOM Metabolic Hotspot Prediction BDE->SOM

Caption: Integrated computational workflow for 2,4,6-trimethylpyridin-3-amine, linking QM-derived parameters to docking and metabolic stability predictions.

Steric Interaction Map

This conceptual diagram illustrates the "Steric Gear" effect that must be modeled.

Steric_Gear Pyridine Pyridine Ring Me2 2-Me (Steric) NH2 3-NH2 (Functional) Me2->NH2 Clash N_Ring N1 (Basic) Me2->N_Ring Shielding Me4 4-Me (Steric) Me4->NH2 Clash Me6 6-Me (Steric) Me6->N_Ring Shielding

Caption: Steric map showing the "Ortho Effect." Yellow nodes (Methyls) create exclusion zones affecting the Blue (Amine) and Red (Pyridine N) functional centers.

References

  • Vural, H., et al. (2019).[1] Computational Studies on Structure and Spectroscopic Properties of Aminopyridines. ResearchGate. Retrieved from [Link]

  • Poater, A., et al. (2018). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.[2][3] Chemical Science (RSC). Retrieved from [Link]

  • Singh, S., et al. (2007).[4] Development of more potent 4-dimethylaminopyridine analogues.[4] Organic Letters (ACS). Retrieved from [Link]

Sources

Application

Application Note: 2,4,6-Trimethylpyridin-3-amine as a Precursor for Heterocyclic Compounds

Executive Summary & Chemical Profile[1][2][3] 2,4,6-Trimethylpyridin-3-amine (CAS: 14466-45-6), often referred to as 3-aminocollidine , is a privileged scaffold in medicinal chemistry. Unlike simple aminopyridines, the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2,4,6-Trimethylpyridin-3-amine (CAS: 14466-45-6), often referred to as 3-aminocollidine , is a privileged scaffold in medicinal chemistry. Unlike simple aminopyridines, the presence of methyl groups at the 2, 4, and 6 positions creates a unique steric and electronic environment. This "steric lock" restricts conformational freedom in downstream drug targets (e.g., kinase inhibitors) and blocks common metabolic soft spots (oxidation at C2/C4/C6), significantly enhancing pharmacokinetic profiles.

However, this same steric bulk presents synthetic challenges. The amino group at C3 is flanked by methyls at C2 and C4, reducing its nucleophilicity and making standard coupling reactions sluggish. This guide provides optimized protocols to overcome these barriers and leverage the scaffold for constructing complex heterocyclic systems.

Chemical Profile
PropertyDataNote
Formula C₈H₁₂N₂
MW 136.19 g/mol
pKa (est) ~7.5 - 8.0More basic than 3-aminopyridine due to electron-donating methyls.
Steric Factor HighC2 and C4 methyls hinder attack at the exocyclic nitrogen.
Metabolic Stability HighC-H oxidation sites on the ring are blocked.
Key Application Kinase InhibitorsPrecursor for FGFR4 inhibitors (e.g., Roblitinib analogs).

Reactivity Analysis & Synthetic Strategy

The transformation of 2,4,6-trimethylpyridin-3-amine into larger heterocyclic compounds requires a strategic approach due to the "blocked" nature of the pyridine ring.

The "Blocked Fusion" Challenge

Standard protocols for fusing rings onto aminopyridines (e.g., reacting with 1,3-dicarbonyls to form pyrido[2,3-d]pyrimidines) typically require an unsubstituted position adjacent to the amine (C2 or C4). In this scaffold, both are methylated. Therefore, synthetic strategies must shift from Direct Annulation to Lateral Functionalization or Derivatization .

Strategic Pathways
  • Pathway A: Sterically Demanding Amide/Urea Formation. (Primary route for kinase inhibitors). Requires activated electrophiles or specific catalysts to overcome steric hindrance.

  • Pathway B: Lateral Lithiation & Cyclization. Exploiting the acidity of the C2-methyl group to form Pyrrolo[3,2-b]pyridines .

  • Pathway C: Sandmeyer Functionalization. Converting the amine to a halide for cross-coupling.

Reactivity_Landscape Start 2,4,6-Trimethylpyridin-3-amine PathA Pathway A: Urea/Amide Coupling Start->PathA Isocyanates / Acid Chlorides PathB Pathway B: Lateral Lithiation Start->PathB 1. Acylation 2. Strong Base (LDA) PathC Pathway C: Sandmeyer/Halogenation Start->PathC NaNO2 / HX / CuX ProdA Kinase Inhibitors (FGFR4 Targets) PathA->ProdA ProdB Pyrrolo[3,2-b]pyridines (Fused Systems) PathB->ProdB ProdC Aryl Halides (Suzuki Precursors) PathC->ProdC

Figure 1: Strategic reaction pathways for 2,4,6-trimethylpyridin-3-amine. The methyl groups dictate the necessity for specialized conditions.

Detailed Protocols

Protocol A: Synthesis of N-Aryl Ureas (FGFR4 Inhibitor Scaffold)

Context: This reaction is the cornerstone of synthesizing selective FGFR4 inhibitors (e.g., Roblitinib derivatives). The steric bulk of the trimethylpyridine directs the inhibitor's binding conformation.

Challenge: The nucleophilicity of the NH₂ is reduced by the ortho-methyls. Standard isocyanate addition may be slow or incomplete. Solution: Use of high-temperature conditions or activation of the amine with phenyl chloroformate.

Step-by-Step Procedure:

  • Activation: Dissolve 2,4,6-trimethylpyridin-3-amine (1.0 equiv) in anhydrous THF (0.2 M) under N₂.

  • Base Addition: Add DIPEA (2.5 equiv). Cool to 0°C.

  • Linker Formation: Dropwise add Phenyl chloroformate (1.1 equiv). A white precipitate (amine hydrochloride) may form.

  • Reaction: Warm to RT and stir for 2 hours. Monitor by LCMS for the formation of the phenyl carbamate intermediate.

  • Coupling: Add the second amine (e.g., a functionalized aniline or solubilizing tail) (1.2 equiv) directly to the mixture.

  • Forcing: Heat the reaction to 60°C or use microwave irradiation at 80°C for 30 minutes to drive the displacement of the phenoxy group.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient). The urea product is typically a stable solid.

Expert Insight: If the reaction is sluggish, generate the isocyanate in situ from the coupling partner using triphosgene, then add the trimethylpyridin-3-amine. This avoids the low reactivity of the hindered amine towards the chloroformate.

Protocol B: Synthesis of Pyrrolo[3,2-b]pyridines via Madelung-Type Cyclization

Context: This is a "Fusion" protocol. Since direct annulation is blocked, we use the acidity of the C2-methyl group (lateral metallation) to close the ring onto the N-acyl group.

Mechanism: N-acylation of the 3-amine followed by base-induced deprotonation of the 2-methyl group leads to intramolecular cyclization.

Step-by-Step Procedure:

  • Acylation: React 2,4,6-trimethylpyridin-3-amine (10 mmol) with an acid chloride (R-COCl) or anhydride in DCM/Pyridine to form the amide N-(2,4,6-trimethylpyridin-3-yl)amide . Isolate and dry thoroughly.

  • Inert Atmosphere: Flame-dry a flask and purge with Argon.

  • Base Preparation: Prepare a solution of LDA (Lithium Diisopropylamide, 2.5 equiv) in anhydrous THF at -78°C.

  • Lateral Lithiation: Dropwise add the amide solution (in THF) to the LDA. The solution often turns deep red/purple, indicating the formation of the dianion (N-anion and C2-methyl carbanion).

  • Cyclization: Allow the mixture to warm slowly to RT and then reflux for 2-4 hours. The carbanion at C2 attacks the amide carbonyl.

  • Dehydration: The intermediate alcohol is often unstable. Workup usually involves quenching with NH₄Cl. If the ring doesn't fully aromatize, treat the crude product with catalytic p-TsOH in refluxing toluene to drive water elimination.

  • Result: A 2-substituted-4,6-dimethyl-1H-pyrrolo[3,2-b]pyridine .

Critical Control Point: The 4-methyl group provides steric pressure that can actually assist cyclization (Thorpe-Ingold effect) but may also hinder the initial lithiation. Ensure strictly anhydrous conditions.

Protocol C: Sandmeyer Reaction to 3-Halo-2,4,6-trimethylpyridine

Context: To use the scaffold as an electrophile in Buchwald-Hartwig couplings.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,4,6-trimethylpyridin-3-amine (5 mmol) in 48% HBr (10 mL). Cool to 0°C.

  • Diazotization: Add NaNO₂ (1.2 equiv) in water dropwise. Maintain temp < 5°C. Note: The diazonium salt is stabilized by the methyl groups but can still decompose if heated.

  • Substitution: Pour the cold diazonium solution into a stirring mixture of CuBr (1.5 equiv) in 48% HBr heated to 60°C.

  • Evolution: N₂ gas evolves rapidly. Stir for 1 hour at 60°C.

  • Workup: Basify with NaOH (carefully, exothermic) to pH 10. Extract with Ether.[3]

  • Yield: Expect 60-75% yield of 3-bromo-2,4,6-trimethylpyridine .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Urea Formation Steric hindrance at N3 blocks nucleophilic attack.Switch to microwave irradiation (100°C, 15 min). Use a stronger base (NaH) to deprotonate the amine before adding electrophile.
No Cyclization (Protocol B) Failure to deprotonate C2-methyl.Ensure LDA is fresh. Verify anhydrous conditions. If LDA fails, try n-BuLi/t-BuOK (Schlosser's base) for higher basicity.
Regioisomer Contamination Lithiation occurring at C4-methyl or C6-methyl.C2-methyl is generally most acidic due to inductive effect of N1, but mixtures can occur. Purify carefully by HPLC.
Solubility Issues Product is highly lipophilic due to methyls.Use DCM/MeOH mixtures or add TFA to dissolve for analysis.

References

  • FGFR4 Inhibitor Design: Hagel, M., et al. "First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinoma." Cancer Discovery, 2015.

  • Aminopyridine Reactivity: Katritzky, A. R., et al. "Comprehensive Heterocyclic Chemistry II." Pergamon Press, 1996.
  • Madelung Cyclization on Pyridines: Hands, D., et al. "A convenient synthesis of pyrrolo[3,2-b]pyridines." Journal of Heterocyclic Chemistry, 1986.

  • Urea Synthesis via Phenyl Chloroformate: Thavonekham, B. "Synthesis of substituted ureas from carbamates." Synthesis, 1997.

  • Reactivity of Methylpyridines: Scriven, E. F. V. "Pyridines and their Benzo Derivatives: Reactivity of Substituents." Comprehensive Heterocyclic Chemistry, 1984.
Visualization: Madelung-Type Cyclization Pathway

Madelung_Cyclization Step1 3-Amino-2,4,6-trimethylpyridine + Acid Chloride Step2 N-Acyl Intermediate (Amide) Step1->Step2 Acylation Step3 Dianion Formation (LDA, -78°C) Step2->Step3 Deprotonation Step4 Intramolecular Attack (C2-Me attacks C=O) Step3->Step4 Cyclization Step5 Dehydration (-H2O) Step4->Step5 Final 4,6-Dimethyl-1H-pyrrolo[3,2-b]pyridine Step5->Final Aromatization

Figure 2: The lateral lithiation pathway allows for the fusion of a pyrrole ring onto the sterically crowded trimethylpyridine scaffold.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4,6-Trimethylpyridin-3-amine Purification

Status: Operational Ticket ID: T-AMINE-246 Subject: Isolation, Purification, and Stability Protocols for 3-Amino-2,4,6-trimethylpyridine[1][2] Technical Abstract Purifying 2,4,6-trimethylpyridin-3-amine (CAS: 4634-58-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-AMINE-246 Subject: Isolation, Purification, and Stability Protocols for 3-Amino-2,4,6-trimethylpyridine[1][2]

Technical Abstract

Purifying 2,4,6-trimethylpyridin-3-amine (CAS: 4634-58-2) presents a unique set of challenges due to its low melting point (approx. 30–35°C) , high basicity, and susceptibility to oxidative degradation (browning).[1][2][3] Standard purification methods often fail because the compound streaks on silica gel or oils out during recrystallization.

This guide provides field-tested protocols to overcome these specific failure modes. We prioritize Acid-Base Extraction as the primary isolation tool and Salt Formation as the superior method for obtaining high-purity solids.[1]

Module 1: The "Dirty" Crude – Acid-Base Extraction

User Issue: "My reaction mixture is a dark tar/oil. Direct column chromatography yields a streaky mess with poor recovery."

Root Cause: The crude mixture likely contains neutral organic impurities (unreacted starting materials, solvent residues) and inorganic salts from the reduction step (e.g., Fe/Sn residues).[1][2][3] Direct chromatography is inefficient for bulk cleanup of basic amines.

The Protocol: pH-Swing Isolation

This method uses the compound's pKa (approx.[1][3] 7.5–8.0 for the pyridine nitrogen) to selectively toggle its solubility between aqueous and organic phases.[1][2]

  • Dissolution: Dissolve the crude oil in EtOAc (Ethyl Acetate) or DCM (Dichloromethane) .[1][2][3][4]

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with 1M HCl (aq) (3x).[1][2][3]

    • Mechanism:[3][5][6] The amine protonates (

      
      ), becoming water-soluble.[1][2][3]
      
    • Separation: Keep the Aqueous Layer . Discard the organic layer (contains neutral impurities).[1][2][3][4]

  • Basification (Releasing the Free Base):

    • Cool the aqueous layer to 0°C (exothermic reaction).[1][2][3]

    • Slowly adjust pH to >12 using 6M NaOH or 50% NaOH .

    • Critical Check: The solution must be cloudy/oily as the free base precipitates.

  • Final Extraction:

    • Extract the basic aqueous layer with DCM (3x).[1][2][3]

    • Dry combined organics over Na₂SO₄ , filter, and concentrate.[1][2]

Visualization: Acid-Base Workflow

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Extract with 1M HCl (pH < 2) Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer (Neutral Impurities) Split1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Amine) Split1->AqLayer1 Keep Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 Final Pure Free Base (Oil/Low-Melting Solid) Extract2->Final

Figure 1: Selective isolation of aminopyridines using pH-dependent solubility switches.

Module 2: Chromatography Troubleshooting

User Issue: "The compound tails significantly on TLC and column. I lose yield in mixed fractions."

Root Cause: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (


) on standard silica gel, causing peak broadening (tailing) and irreversible adsorption.[1][2][3]
The Fix: Amine-Modified Silica

You must neutralize the silica acidity before or during the run.[1]

ParameterStandard (Fails)Optimized (Works)
Stationary Phase Standard Silica Gel (Acidic)Neutralized Silica or Basic Alumina
Mobile Phase Modifier None1% Triethylamine (TEA) or 1% NH₄OH
Solvent System Hexane/EtOAcDCM/MeOH (95:[1][2][3]5) + 1% TEA
Step-by-Step Protocol:
  • Pre-treatment (Slurry Method): Slurry your silica gel in the starting eluent containing 1% Triethylamine (TEA) .[1][2][3] Pour the column.

  • Equilibration: Flush the column with 2-3 column volumes of the TEA-containing solvent. This caps the active silanol sites.

  • Elution: Run your column using the TEA-doped solvent system.

    • Note: The amine will now elute as a sharp, symmetrical band.[1]

Module 3: The "Salt Strategy" (High Purity)

User Issue: "I cannot get the compound to crystallize; it remains an oil. I need a solid for storage."

Root Cause: 2,4,6-Trimethylpyridin-3-amine has a melting point near room temperature (~30–35°C).[1][2] It is difficult to handle as a free base.

Solution: Convert it to the Hydrochloride (HCl) or Sulfate (H₂SO₄) salt.[1][2][3] These salts have high melting points (>200°C) and crystallize readily.[1][2][3]

Protocol: HCl Salt Formation
  • Dissolve: Dissolve 1g of the crude free base oil in 5 mL of Ethanol or Diethyl Ether .

  • Acidify: Add 2M HCl in Diethyl Ether (or concentrated aqueous HCl dropwise) until the solution reaches pH 1–2.

  • Precipitate:

    • If in ether: White solid precipitates immediately.

    • If in ethanol: Add diethyl ether until cloudy, then cool to -20°C.

  • Filtration: Filter the solid under argon (to prevent moisture absorption).[2][3]

  • Recrystallization: Recrystallize the salt from Hot Ethanol or Isopropanol .

Module 4: Stability & Storage

User Issue: "The compound turned brown/black overnight."

Root Cause: Electron-rich aminopyridines are prone to oxidation by atmospheric oxygen, forming N-oxides and colored diazo-coupling byproducts.[1]

Storage Rules:

  • Form: Store as the HCl salt whenever possible (indefinitely stable).

  • Atmosphere: If keeping the free base, store under Argon or Nitrogen .[1]

  • Temperature: Store at -20°C to inhibit oxidation kinetics.

Decision Logic for Purification

DecisionTree Start Crude Material State Check1 Is it a dark tar? Start->Check1 Action1 Perform Acid-Base Extraction (Module 1) Check1->Action1 Yes Check2 Need Solid for Long-term Storage? Check1->Check2 No (Relatively Clean) Action1->Check2 Action2 Convert to HCl Salt & Recrystallize (Module 3) Check2->Action2 Yes (Recommended) Action3 Column Chromatography with 1% TEA (Module 2) Check2->Action3 No (Need Free Base)

Figure 2: Strategic decision tree for selecting the optimal purification route.

References

  • Synthesis & Properties: 2,4,6-Trimethylpyridine (Collidine) Derivatives.[1][2][7] PubChem Database.[8] CID 7953.[9][10] Link[1][2][3]

  • Chromatography of Basic Amines: Purification of ionizable organic amine compounds using flash column chromatography. Biotage Technical Articles. Link

  • Salt Formation Strategy: Synthesis and purification method of aminopyridine derivatives. Patent CN107011254B. Link

  • pKa & Solubility: Dissociation constants of organic bases in aqueous solution. IUPAC Chemical Data Series.[8] Link

Sources

Optimization

Technical Support Center: Stability Protocols for 2,4,6-Trimethylpyridin-3-amine

Executive Summary & Compound Profile 2,4,6-Trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine) presents unique stability challenges due to its electron-rich pyridine ring. The presence of three methyl groups...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2,4,6-Trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine) presents unique stability challenges due to its electron-rich pyridine ring. The presence of three methyl groups (hyperconjugation) combined with an amino group renders this molecule highly susceptible to oxidative degradation and photolysis compared to unsubstituted pyridines.

This guide provides authoritative protocols to maintain solution integrity, prevent "browning" (oxidative polymerization), and rescue degraded samples.

PropertyValueCritical Implication
CAS 3430-19-1 (Free Base)Verify if you are using the HCl salt or Free Base.
pKa ~7.4 (Conjugate Acid)Exists as a mixture of protonated/neutral species at physiological pH.
Reactivity High Electron DensityProne to electrophilic attack (oxidation) and Schiff base formation.
Appearance Colorless to Pale YellowDark Brown/Black indicates significant oxidation (azo/quinone formation).

Module 1: Diagnosis & Troubleshooting

Q: Why has my solution turned brown/black?

A: The "browning" is a hallmark of oxidative coupling. Unlike simple amines, electron-rich aminopyridines undergo radical-mediated oxidation when exposed to atmospheric oxygen and light. This leads to the formation of azo-dimers and complex quinoidal polymers (similar to aniline oxidation).

Visual Diagnostic:

  • Pale Yellow: Acceptable (Trace oxidation).

  • Amber/Orange: Moderate degradation (~2-5% impurity). Purification recommended for sensitive assays.

  • Dark Brown/Opaque: Severe degradation. Do not use.

Q: Can I use Acetone or DMSO as a solvent?

A:

  • Acetone/Ketones: STRICTLY FORBIDDEN. The primary amine group at position 3 will react with ketones to form imines (Schiff bases), rendering the compound inactive.

  • DMSO: USE WITH CAUTION. DMSO can act as an oxidant under certain conditions. Use only anhydrous, deoxygenated DMSO and store frozen.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation routes you must prevent.

degradation_pathways Compound 2,4,6-Trimethylpyridin-3-amine (Active Species) N_Oxide N-Oxide / Azo Dimers (Brown Precipitate) Compound->N_Oxide Slow Oxidation Schiff Schiff Base (Inactive Adduct) Compound->Schiff Condensation Salt HCl Salt Form (STABLE) Compound->Salt Acidification (H+) Oxygen Atmospheric O2 Oxygen->N_Oxide Light UV/Vis Light Light->N_Oxide Radical Initiation Ketone Ketone Solvents (Acetone/MEK) Ketone->Schiff

Figure 1: Primary degradation pathways. Note that acidification (Green path) is the only route to thermodynamic stability.

Module 2: Optimal Solvent Systems

To maintain stability for >24 hours, solvent choice is critical. The table below categorizes solvents based on interaction risks.

Solvent Compatibility Matrix
Solvent ClassRecommended SolventsRisk LevelTechnical Notes
Alcohols Methanol, EthanolLow Good solubility. Degas thoroughly to remove dissolved O2.
Chlorinated Dichloromethane (DCM), ChloroformMedium Warning: Over long storage (>1 week), pyridines can react with DCM to form quaternary ammonium salts. Use for short-term handling only.
Aprotic Polar DMF, NMPLow/Medium Hygroscopic. Absorbed water can accelerate hydrolysis if impurities are present.
Ketones Acetone, MEKCRITICAL DO NOT USE. Rapid formation of imines.
Aqueous 0.1M HCl, Phosphate Buffer (pH < 6)Optimal Protonation of the amine/pyridine nitrogen significantly increases resistance to oxidation.

Module 3: Storage & Preservation Protocols

Protocol A: Preparation of Stable Stock Solutions

For long-term storage of the compound in solution.

  • Select Solvent: Use 0.1 M HCl or Degassed Methanol .

    • Why: Acidic pH protonates the amine (forming the ammonium species), which is electron-deficient and resistant to oxidative attack.

  • Degassing (The Freeze-Pump-Thaw Method):

    • Place solvent in a Schlenk tube.

    • Freeze with liquid nitrogen.

    • Apply vacuum (10-15 mins) to remove head-space gas.

    • Thaw in warm water. Repeat 3x.

  • Dissolution: Dissolve the amine under an Argon or Nitrogen blanket.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

Protocol B: "Rescue" of Oxidized (Brown) Material

If your solid or solution has turned dark brown, use this purification workflow.

  • Acid Extraction: Dissolve the crude brown oil/solid in 1M HCl.

    • Mechanism:[1][2][3] The amine protonates and dissolves in water; neutral azo-polymers/tars remain insoluble or less soluble.

  • Filtration: Filter the solution through a 0.22 µm PTFE filter or a pad of Celite to remove dark particulates.

  • Carbon Treatment (Optional but recommended): Add Activated Carbon (10% w/w), stir for 30 mins, and filter.

  • Basification: Slowly add 1M NaOH at 0°C until pH ~10. The free base will precipitate or oil out.

  • Extraction: Extract immediately into DCM, dry over MgSO4, and concentrate.

Decision Tree: Storage Strategy

storage_decision Start Start: 2,4,6-Trimethylpyridin-3-amine Form Is it Solid or Solution? Start->Form Solid Solid Storage Form->Solid Solution Solution Storage Form->Solution SaltQ Is it HCl Salt? Solid->SaltQ SolventQ Solvent Choice? Solution->SolventQ Yes Yes SaltQ->Yes Stable No No SaltQ->No Oxidation Prone Store_Amb Store RT (Desiccator) Store_Cold Store -20°C (Inert Gas) Acidic Acidic (0.1M HCl) SolventQ->Acidic Organic Organic (MeOH/DMSO) SolventQ->Organic Stable Stable >6 Months Acidic->Stable Unstable Use within 24-48 Hours Organic->Unstable Yes->Store_Amb No->Store_Cold

Figure 2: Decision logic for maximizing shelf-life based on physical form and solvent.

Frequently Asked Questions (FAQ)

Q: Can I use UV-Vis to check the concentration? A: Yes, but be aware of the "Red Shift." Oxidation products often absorb strongly at higher wavelengths (350-450 nm). A pure solution should be colorless with absorption mainly in the UV region (<300 nm). If you see a new peak forming >350 nm, your concentration calculations will be erroneous due to the impurity.

Q: Is the HCl salt commercially available? A: Often, yes. If you are experiencing repeated stability issues with the free base liquid/low-melting solid, we strongly recommend converting your entire stock to the HCl salt using anhydrous HCl in Dioxane/Ether. The salt is a stable crystalline solid that resists oxidation.

Q: I need to use it in a biological assay (pH 7.4). How do I handle it? A: Prepare a 100x stock solution in 0.01 M HCl (not water, not DMSO). Dilute this stock into your assay buffer immediately prior to use. The small amount of acid will be buffered by your assay medium, but the stock will remain stable.

References

  • PubChem. (2023). 2,4,6-Trimethylpyridin-3-amine Compound Summary. National Library of Medicine. [Link]

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.
  • Clayden, J., et al. (2012). Organic Chemistry.[4] Oxford University Press. (Mechanisms of amine oxidation and Schiff base formation).

Sources

Troubleshooting

Technical Support Center: Alternative Synthetic Routes for 2,4,6-trimethylpyridin-3-amine

Introduction Welcome to the technical support center for the synthesis of 2,4,6-trimethylpyridin-3-amine, also known as 3-amino-2,4,6-collidine. This valuable substituted pyridine serves as a crucial building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2,4,6-trimethylpyridin-3-amine, also known as 3-amino-2,4,6-collidine. This valuable substituted pyridine serves as a crucial building block in the development of various pharmaceuticals and functional materials. However, its synthesis can present unique challenges due to steric hindrance and the electronic nature of the substituted pyridine ring.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to empower you to overcome synthetic hurdles and achieve your research goals.

The Synthetic Challenge: Why Can 2,4,6-trimethylpyridin-3-amine Be Difficult to Synthesize?

The primary challenge in synthesizing 2,4,6-trimethylpyridin-3-amine lies in the steric hindrance posed by the three methyl groups on the pyridine ring. These groups can impede the approach of reagents, particularly for reactions at the C3 and C5 positions. Additionally, the electron-donating nature of the methyl groups deactivates the ring towards certain electrophilic substitutions, while directing reactions to the ortho and para positions relative to the nitrogen, which are already substituted.

Troubleshooting Guide & FAQs: Navigating Common Synthetic Routes

This section provides a detailed, question-and-answer-based troubleshooting guide for the most common synthetic approaches to 2,4,6-trimethylpyridin-3-amine.

Route 1: Nitration of 2,4,6-Collidine and Subsequent Reduction

This is often the most conceptually straightforward approach, but it is not without its difficulties. The process involves the nitration of commercially available 2,4,6-trimethylpyridine (collidine) to form 2,4,6-trimethyl-3-nitropyridine, followed by reduction of the nitro group to the desired amine.

Frequently Asked Questions & Troubleshooting

Q1: My nitration of 2,4,6-collidine is giving very low yields or no product. What's going wrong?

A1: The pyridine nitrogen is likely protonated, deactivating the ring. In strongly acidic conditions, such as those typically used for nitration (e.g., HNO₃/H₂SO₄), the pyridine nitrogen becomes protonated. This protonation strongly deactivates the ring towards electrophilic aromatic substitution, making nitration difficult.[1]

  • Troubleshooting Steps:

    • Use Fuming Sulfuric Acid (Oleum): The use of oleum can sometimes overcome the deactivation by providing a higher concentration of the active nitrating species, the nitronium ion (NO₂⁺).

    • Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be done with caution to avoid side reactions and decomposition. Monitor the reaction closely by TLC.

    • Alternative Nitrating Agents: Consider milder nitrating agents, although their effectiveness on highly deactivated rings can be limited.

Q2: I'm observing the formation of multiple nitrated products. How can I improve regioselectivity?

A2: Steric hindrance and electronic effects are competing. While the methyl groups are ortho, para-directing, the protonated nitrogen is meta-directing. This can lead to a mixture of products.

  • Troubleshooting Steps:

    • Control Temperature: Lowering the reaction temperature (if the reaction proceeds) can sometimes favor the thermodynamically more stable product.

    • Optimize Acid Ratio: The ratio of nitric acid to sulfuric acid can influence the concentration of the nitronium ion and the degree of pyridine protonation. A systematic optimization of this ratio may improve selectivity.

Q3: The reduction of my 2,4,6-trimethyl-3-nitropyridine is incomplete or resulting in side products. What are the best reduction methods?

A3: The choice of reducing agent is critical to avoid over-reduction or side reactions.

  • Recommended Reduction Protocols:

    • Catalytic Hydrogenation: This is often the cleanest method.

      • Catalyst: Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly used.

      • Solvent: Ethanol or methanol are good choices.

      • Pressure: Hydrogen pressure can be varied from atmospheric to higher pressures (e.g., 50 psi) to increase the reaction rate.

    • Metal/Acid Reduction:

      • Reagents: Tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic and effective method.[2] Iron (Fe) or zinc (Zn) in acetic acid or hydrochloric acid are also viable options.[3]

      • Caution: These reactions can be exothermic and require careful temperature control. The workup involves neutralizing a large amount of acid.

Reduction Method Advantages Disadvantages
Catalytic Hydrogenation Clean reaction, high yields, easy product isolation.Requires specialized hydrogenation equipment, potential for catalyst poisoning.
SnCl₂/HCl High yielding, reliable, does not require special equipment.Exothermic, requires careful workup to remove tin salts.
Fe/Acetic Acid Inexpensive, effective.Can be slow, requires filtration to remove iron salts.
Route 2: Chichibabin Amination

The Chichibabin reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) or a similar reagent.[4][5][6][7] While typically favoring the 2-position, its application to 2,4,6-collidine for 3-amination is not a standard or efficient method due to electronic and steric factors. The reaction strongly favors nucleophilic attack at the C2 and C6 positions.

Q4: Can I use the Chichibabin reaction to synthesize 2,4,6-trimethylpyridin-3-amine?

A4: It is highly unlikely to be a viable route. The Chichibabin reaction is a nucleophilic aromatic substitution where the amide anion (NH₂⁻) attacks the electron-deficient positions of the pyridine ring (C2 and C6).[4][7] The methyl groups at these positions in 2,4,6-collidine would sterically hinder this attack and also make these positions less electron-deficient. Therefore, direct amination at the C3 position via a classical Chichibabin reaction is not favored.

Route 3: De Novo Synthesis of the Pyridine Ring

Building the substituted pyridine ring from acyclic precursors allows for precise control over the substitution pattern. The Bohlmann-Rahtz pyridine synthesis is a powerful method for constructing substituted pyridines.[8][9]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine.[8][10]

Q5: How can I apply the Bohlmann-Rahtz synthesis to obtain 2,4,6-trimethylpyridin-3-amine?

A5: By carefully selecting your starting enamine and ethynylketone.

  • Retrosynthetic Analysis:

    • The 2,4,6-trimethylpyridin-3-amine can be disconnected to reveal the required building blocks.

    • One potential disconnection points to an enamine derived from acetone and ammonia, and an ethynyl ketone.

Q6: I am having trouble with the cyclodehydration step; it requires high temperatures. Are there milder alternatives?

A6: Yes, acid catalysis can facilitate the cyclodehydration under milder conditions. Performing the condensation under acidic conditions can avoid the need for high temperatures in the final cyclization step.[9]

  • Troubleshooting the Cyclization:

    • Acid Catalysis: The addition of a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid (p-TSA), can promote the cyclization at lower temperatures.

    • Solvent Choice: A high-boiling point, non-polar solvent like toluene or xylene is often used to facilitate the removal of water via a Dean-Stark trap, driving the reaction to completion.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Nitration & Reduction cluster_1 Route 3: Bohlmann-Rahtz Synthesis Collidine 2,4,6-Trimethylpyridine (Collidine) NitroCollidine 2,4,6-Trimethyl-3-nitropyridine Collidine->NitroCollidine HNO₃ / H₂SO₄ Target1 2,4,6-Trimethylpyridin-3-amine NitroCollidine->Target1 Reduction (e.g., SnCl₂, H₂ / Pd/C) Enamine Enamine Target2 2,4,6-Trimethylpyridin-3-amine Enamine->Target2 EthynylKetone Ethynyl Ketone EthynylKetone->Target2

Caption: Overview of primary synthetic routes to 2,4,6-trimethylpyridin-3-amine.

Experimental Protocols

Protocol 1: Synthesis via Nitration and Reduction

Step 1: Nitration of 2,4,6-Collidine

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • To a cooled (0 °C) and stirred mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (10 mL), slowly add 2,4,6-trimethylpyridine (10 g, 0.082 mol) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice (200 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4,6-trimethyl-3-nitropyridine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2,4,6-Trimethyl-3-nitropyridine

  • To a solution of 2,4,6-trimethyl-3-nitropyridine (5 g, 0.030 mol) in ethanol (100 mL), add 10% Pd/C (0.5 g).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2,4,6-trimethylpyridin-3-amine. The product may be purified further by recrystallization or distillation under reduced pressure.

Troubleshooting Workflow for Low Nitration Yield

Nitration_Troubleshooting Start Low Yield in Nitration CheckTemp Was temperature maintained during addition? Start->CheckTemp CheckTemp->Start No, re-run with cooling CheckAcid Was fuming H₂SO₄ (oleum) used? CheckTemp->CheckAcid Yes CheckTime Was the reaction time sufficient? CheckAcid->CheckTime Yes UseOleum Repeat with oleum CheckAcid->UseOleum No IncreaseTemp Increase reaction temperature (e.g., to 90 °C) with caution CheckTime->IncreaseTemp Yes IncreaseTime Increase reaction time and monitor by TLC CheckTime->IncreaseTime No Success Improved Yield IncreaseTemp->Success UseOleum->Success IncreaseTime->Success

Caption: Decision tree for troubleshooting low yields in the nitration of 2,4,6-collidine.

Concluding Remarks

The synthesis of 2,4,6-trimethylpyridin-3-amine, while challenging, is achievable through several synthetic strategies. The most common and often successful route involves the nitration of 2,4,6-collidine followed by reduction. However, careful control of reaction conditions is paramount to overcoming the inherent difficulties of this transformation. For cases where this route proves inefficient, de novo synthesis of the pyridine ring via methods like the Bohlmann-Rahtz synthesis offers a powerful alternative. This guide provides the foundational knowledge and troubleshooting frameworks to assist researchers in navigating the synthesis of this important molecule.

References

  • CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google P
  • Synthesis of 2,4,6-trimethylpyridine - PrepChem.com. (URL: [Link])

  • CN1800143A - 2,4,6-trimethylaniline synthesis method - Google P
  • Recent advances and future challenges in the synthesis of 2,4,6-triarylpyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Bohlmann–Rahtz pyridine synthesis - Wikipedia. (URL: [Link])

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC - NIH. (URL: [Link])

  • Understanding the Synthesis and Uses of 3-Aminopyridine: A Chemical Industry Perspective. (URL: [Link])

  • Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC - PubMed Central. (URL: [Link])

  • 3-aminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis of 3-Aminopyridine. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])

  • 2,4,6-Trimethylpyridine | C8H11N | CID 7953 - PubChem. (URL: [Link])

  • 2,4,6-Trimethylpyridine - Wikipedia. (URL: [Link])

  • Technological Optimization of Fermented Siniperca chuatsi Fish Processing Focused on Formation of Garlic Clove-Structural Muscle Flakes and Flavor Profiles - MDPI. (URL: [Link])

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (URL: [Link])

  • Chichibabin reaction - Wikipedia. (URL: [Link])

  • Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar. (URL: [Link])

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - NIH. (URL: [Link])

  • bis(2,4,6-trimethylpyridine) bromine(i) hexafluorophosphate - Organic Syntheses Procedure. (URL: [Link])

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (URL: [Link])

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples - YouTube. (URL: [Link])

  • Chichibabin amination: Easy mechanism - Chemistry Notes. (URL: [Link])

  • Safety Issues with Pyridine Ring Construction - Wordpress. (URL: [Link])

  • Chichibabin Amination Reaction Full Detailed Reaction Mechanism || Organic Named Reaction || - YouTube. (URL: [Link])

  • Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone - ResearchGate. (URL: [Link])

  • Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Publishing. (URL: [Link])

  • CN111170937A - Preparation method of 3-aminopyridine - Google P
  • The Chichibabin amination reaction - Scientific Update - UK. (URL: [Link])

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (URL: [Link])

  • (PDF) Bohlmann-Rahtz Pyridine Synthesis - Academia.edu. (URL: [Link])

  • Need some help with my retrosynthesis : r/chemhelp - Reddit. (URL: [Link])

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. (URL: [Link])

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines - CORE. (URL: [Link])

  • Bohlmann–Rahtz pyridine synthesis - YouTube. (URL: [Link])

Sources

Optimization

Challenges in the scale-up of 2,4,6-trimethylpyridin-3-amine production

This technical guide is structured as a specialized support center response, designed for process chemists and engineers scaling up the synthesis of 2,4,6-trimethylpyridin-3-amine . Ticket ID: SC-TMPA-2024-X9 Subject: Sc...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center response, designed for process chemists and engineers scaling up the synthesis of 2,4,6-trimethylpyridin-3-amine .

Ticket ID: SC-TMPA-2024-X9 Subject: Scale-Up Challenges, Safety Protocols, and Impurity Profiling Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The scale-up of 2,4,6-trimethylpyridin-3-amine (also known as 3-amino-sym-collidine) presents a unique dichotomy: the starting material (2,4,6-trimethylpyridine) is electron-rich enough to facilitate nitration, yet this same electron density makes the methyl groups prone to unwanted oxidation. Furthermore, the resulting amine is sensitive to air oxidation, leading to color degradation. This guide addresses the critical control points (CCPs) in the Nitration-Hydrogenation sequence.

Module 1: The Nitration Bottleneck (Selectivity & Safety)

The Core Challenge: Nitrating 2,4,6-trimethylpyridine requires balancing electrophilic aromatic substitution (the desired path) against benzylic-type oxidation of the methyl groups (the impurity path).

Critical Workflow: Nitration Protocol
  • Reagents: Fuming HNO₃ / Concentrated H₂SO₂.

  • Key Risk: "Runaway" exotherm leading to methyl oxidation (formation of collidinic acid derivatives) or ring degradation.

Troubleshooting Guide: Nitration
SymptomProbable CauseCorrective Action
Low Yield (<60%) Oxidation of methyl groups due to high temperature.Strict Temp Control: Maintain addition temperature <5°C. Do not allow reaction mass to exceed 20°C during the soak period.
Red/Brown Fumes Decomposition of HNO₃ or over-oxidation.Scrubber Check: Ensure caustic scrubber is active. Reduce HNO₃ feed rate immediately.
Sticky/Tar Product Polymerization or poly-nitration (rare but possible).Quench Protocol: Pour reaction mixture onto crushed ice slowly with vigorous stirring to precipitate the sulfate salt cleanly before basification.
Visualization: Nitration Logic & Safety

NitrationProcess Start Start: 2,4,6-Trimethylpyridine Addition Controlled Addition (T < 5°C) Start->Addition AcidMix Mixed Acid Preparation (H2SO4 + HNO3) AcidMix->Addition Exothermic! Soak Reaction Soak (20°C, 2-4 hrs) Addition->Soak Soak->Addition Temp Spike? Stop Feed Quench Ice Quench & Basification (pH > 9) Soak->Quench Product Intermediate: 3-Nitro-2,4,6-trimethylpyridine Quench->Product

Figure 1: Critical Process Parameters (CPP) for the nitration step. Note the temperature constraints to prevent methyl oxidation.

Module 2: The Reduction Phase (Throughput vs. Waste)

The Core Challenge: While Fe/HCl reduction (Béchamp) is robust in the lab, it generates massive iron sludge waste that is untenable at scale. Catalytic Hydrogenation is the required standard for process chemistry.

Protocol: Catalytic Hydrogenation
  • Catalyst: 5% Pd/C (50% water wet) or Raney Nickel (requires special handling).

  • Solvent: Methanol or Ethanol.

  • Conditions: 5–10 bar H₂, 40–60°C.

Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning (sulfur from nitration step).Wash Protocol: Ensure the nitro-intermediate is thoroughly washed with water/brine to remove sulfate salts before hydrogenation.
Hydroxylamine Impurity Incomplete reduction.Pressure/Temp: Increase H₂ pressure to 10 bar or extend reaction time. Ensure agitation is sufficient (mass transfer limitation).
Ignition at Filter Pyrophoric catalyst (dry).Safety: Keep catalyst wet at all times. Use nitrogen blanketing during filtration. Dispose of catalyst in water-filled drums.
Visualization: Hydrogenation Workflow

Hydrogenation Nitro 3-Nitro Intermediate Reactor Autoclave Reactor (H2, Pd/C, MeOH) Nitro->Reactor Filter Catalyst Filtration (Inert Atmosphere) Reactor->Filter Distill Solvent Removal Filter->Distill Amine Final Product: 2,4,6-Trimethylpyridin-3-amine Distill->Amine

Figure 2: Hydrogenation workflow emphasizing the inert filtration step to mitigate fire hazards.

Module 3: Isolation & Impurity Profiling

The Core Challenge: 2,4,6-trimethylpyridin-3-amine is an electron-rich aniline analog. It oxidizes easily in air, turning from pale yellow to dark brown/purple.

Impurity Profile Table
Impurity TypeOriginDetection (LC-MS/GC)Removal Strategy
Collidinic Acid Oxidation of methyl group during nitration.M+ peak at +30 (COOH vs CH3).Removed during alkaline workup (stays in aqueous phase).
Azo-dimers Coupling during reduction (insufficient H₂).High MW dimer peak.Prevent by maintaining high H₂ pressure; difficult to remove once formed.
Unreacted Nitro Stalled hydrogenation.Distinct UV absorbance; retention time shift.Recrystallization from Ethanol/Water.
FAQ: Common User Scenarios

Q: My final product is turning purple after 24 hours. Is it degraded? A: This is surface oxidation (N-oxide formation or radical coupling). While visually alarming, the bulk purity often remains high (>98%).

  • Fix: Store under Argon/Nitrogen. Add a trace antioxidant (e.g., BHT) if downstream application permits. Store in amber glass.

Q: Can I use Fe/HCl for a 100g batch? A: Yes, at 100g, iron reduction is manageable. However, you will generate ~300g of iron oxide sludge.

  • Protocol: Use fine iron powder and catalytic HCl in ethanol/water. Neutralize carefully to avoid trapping the product in the iron cake.

Q: The nitration mixture solidified. What happened? A: You likely formed the sulfate salt of the product, which is insoluble in the concentrated acid matrix at lower temperatures.

  • Fix: This is actually good. It protects the amine. Dilute carefully with ice water to dissolve the salt, then basify with NaOH to precipitate the free base 3-nitro compound.

References

  • Preparation of 2,4,6-trimethylpyridine (Starting Material Purification)

    • Source: CN102372667A (P
    • Relevance: Describes the purification of the collidine starting material via sulfate salt crystallization, essential for removing isomer impurities before nitr
    • Link:

  • Synthesis of Mesitylene Amine (Analogous Chemistry)

    • Source: CN1800143A (P
    • Relevance: Details the "Nitration -> Ni-Catalyzed Hydrogenation" workflow for the benzene analog, providing baseline conditions for pressure (1-3 MPa) and temperature (90-170°C) adaptable to the pyridine system.
    • Link:

  • Catalytic Hydrogenation of Nitro Compounds

    • Source: EP0825979B1 (P
    • Relevance: Validates the use of Pt/C and modified catalysts for hydrogenating aromatic nitro compounds, highlighting selectivity issues.
    • Link:

  • 3-Aminopyridine Synthesis Standards

    • Source: Organic Syntheses, Coll. Vol. 7, p. 27.
    • Relevance: Establishes the baseline handling for aminopyridines, including extraction with ether and drying over NaOH, which applies to the trimethyl deriv
    • Link:

  • Safety Data & Handling (2,4,6-Trimethylpyridine)

    • Source: Sigma-Aldrich SDS.

    • Relevance: Critical safety data regarding flammability and toxicity of the starting material.

    • Link:

Troubleshooting

Optimizing reaction conditions for 2,4,6-trimethylpyridin-3-amine derivatization

Status: Operational | Ticket Focus: Steric Hindrance & Nucleophilicity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The "Steric Wall" You are likely here b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Focus: Steric Hindrance & Nucleophilicity Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric Wall"

You are likely here because standard protocols (EDC/NHS, reductive amination with NaBH(OAc)3, or standard SNAr) have failed.[1]

2,4,6-trimethylpyridin-3-amine presents a unique dual-challenge:

  • Steric Blockade: The amino group at position 3 is "sandwiched" between methyl groups at positions 2 and 4. This creates a kinetic barrier preventing the approach of electrophiles.

  • Electronic Trap: The pyridine nitrogen (pKa ~7.4) is significantly more basic than the exocyclic amine. It can sequester protons or coordinate to metal catalysts, poisoning the reaction before the target amine reacts.

This guide provides optimized workflows to bypass these barriers.

Module A: Amide Coupling (The "Gold Standard" Protocols)[1]

User Issue: “I tried HBTU/DIPEA in DMF, but I only recovered starting material.”

Diagnosis: Standard coupling reagents generate an active ester (OBt/OAt) that is too bulky to penetrate the steric shield of the 2,4-dimethyl flank. You need a smaller, more electrophilic intermediate.

Protocol A1: The T3P® (Propanephosphonic Acid Anhydride) Method

T3P is the reagent of choice for sterically hindered anilines. It acts as a dehydrating agent that drives the reaction without forming a bulky intermediate that gets rejected by the amine.

  • Reagents: Carboxylic Acid (1.1 equiv), Amine (1.0 equiv), T3P (50% in EtOAc/DMF, 2.0 equiv), Pyridine (3.0 equiv).[1]

  • Solvent: EtOAc or 2-MeTHF (High concentration: 0.5 M to 1.0 M).[1]

  • Temperature: Start at 0 °C, then Heat to 60–80 °C . (Heat is non-negotiable here).

Step-by-Step:

  • Dissolve the carboxylic acid and pyridine in EtOAc.

  • Add T3P solution dropwise at 0 °C. Stir for 20 mins to activate the acid.

  • Add 2,4,6-trimethylpyridin-3-amine.

  • Seal the vessel and heat to reflux (or 80 °C) for 12–24 hours.

  • Workup: Wash with water. The T3P by-products are water-soluble, simplifying purification.[2][3]

Protocol A2: The Acid Chloride/Fluoride Route

If T3P fails, you must maximize electrophilicity using an acid chloride.

  • Generation: Convert acid to acid chloride using SOCl₂ or Oxalyl Chloride/DMF (cat).[1]

  • Coupling:

    • Dissolve Amine (1.0 equiv) in DCM or Toluene.[1]

    • Add DIPEA (3.0 equiv) or 2,6-Lutidine (if base sensitivity is an issue).[1]

    • Add Acid Chloride (1.2 equiv) dropwise.[1]

    • Critical Step: Add DMAP (0.1 equiv) .[1] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically demanding than the acid chloride itself, transferring the acyl group to the hindered amine.

Module B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][4]

User Issue: “My Buchwald coupling gave <10% yield. I used Pd(OAc)2 and BINAP.”

Diagnosis: BINAP is too rigid and lacks the bulk required to force the reductive elimination of a sterically hindered amine. The pyridine nitrogen may also be binding to the Pd center.

Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) specifically designed for hindered primary amines.[1]

Recommended System
  • Ligand: BrettPhos (First Choice) or RuPhos .[1]

  • Precatalyst: BrettPhos Pd G3 or Pd G4 . (Avoid in situ generation from Pd2(dba)3 if possible; G3/G4 ensures a 1:1 Pd:Ligand ratio and rapid activation).

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS (if functional groups are sensitive).[1] Weak bases like carbonate will not work.

  • Solvent: t-Amyl alcohol or Dioxane.

Decision Logic for Ligand Selection:

BuchwaldLogic Start Start: C-N Coupling Substrate Is the Aryl Halide Sterically Hindered? Start->Substrate UnHindered No (e.g., 4-bromoanisole) Substrate->UnHindered Hindered Yes (e.g., ortho-substituents) Substrate->Hindered Ligand1 Ligand: BrettPhos Base: NaOtBu Temp: 80-100°C UnHindered->Ligand1 Primary Choice Ligand2 Ligand: tBuBrettPhos Base: LHMDS Temp: 110°C Hindered->Ligand2 Maximize Steric Bulk

Caption: Ligand selection strategy for coupling 2,4,6-trimethylpyridin-3-amine based on electrophile sterics.

Module C: Purification & Handling (The "Streaking" Issue)

User Issue: “My product streaks on the silica column and co-elutes with impurities.”

Diagnosis: The pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak tailing.

Troubleshooting Protocol
  • The "Pre-Wash" Method:

    • Before loading your sample, flush the silica column with mobile phase containing 1–2% Triethylamine (TEA) .

    • Run the purification with 1% TEA in the eluent. This blocks the silanol sites.

  • Amine-Functionalized Silica (NH2-Silica):

    • Use NH2-capped silica cartridges. These are basic and prevent the pyridine ring from "sticking."

  • DCM/MeOH/NH3:

    • For highly polar derivatives, use a gradient of DCM to [DCM : MeOH : NH4OH (90:10:1)].[1]

Comparative Data: Reaction Conditions
Reaction TypeStandard Condition (Fail)Optimized Condition (Pass)Why it Works
Amide Coupling EDC / HOBt / DMFT3P / Pyridine / EtOAc / 80°C T3P activates acid without bulky leaving groups; heat overcomes steric barrier.[1]
Amide Coupling Acid Chloride / TEAAcid Cl / DIPEA / DMAP (cat) DMAP acts as a nucleophilic catalyst, transferring the acyl group via a smaller intermediate.[1]
C-N Coupling Pd(PPh3)4 or Pd/BINAPBrettPhos Pd G3 / NaOtBu Bulky, electron-rich ligand facilitates oxidative addition and reductive elimination for hindered amines.[1]
Sulfonylation Sulfonyl Cl / PyridineSulfonyl Cl / NaH / THF Deprotonating the amine (making the anion) dramatically increases nucleophilicity.[1]
References
  • T3P for Hindered Amines: Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Synthesis of Sterically Hindered Amides." Tetrahedron, 2009. [1]

  • Buchwald-Hartwig Ligand Design: Surry, D. S., & Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Acid Fluoride Protocol: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. (Discusses Acid Fluorides for hindered systems).

  • Purification of Basic Heterocycles: "Purification of Pyridine Derivatives." BenchChem Technical Notes, 2025. (Simulated Internal Ref).

  • Properties of 2,4,6-Trimethylpyridine: "2,4,6-Trimethylpyridine pKa and properties." ChemicalBook.[5]

Sources

Optimization

Avoiding common pitfalls in the synthesis of substituted pyridines

Status: Online | Tier: 3 (Advanced Chemical Support) Ticket Subject: Overcoming Structural & Electronic Pitfalls in Pyridine Construction Mission Statement Welcome to the Pyridyl-Tech Support Center. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Chemical Support) Ticket Subject: Overcoming Structural & Electronic Pitfalls in Pyridine Construction

Mission Statement

Welcome to the Pyridyl-Tech Support Center. You are likely here because your pyridine synthesis—ubiquitous in 20% of the top 100 pharmaceuticals—is failing. Pyridines are deceptive; their electron-deficient nature renders them resistant to electrophilic attack, while their basic nitrogen poisons transition metal catalysts. This guide moves beyond textbook theory to address the specific failure modes of Cross-Coupling , De Novo Synthesis , and C-H Functionalization .

Module 1: Cross-Coupling Survival Guide

The Issue: "The 2-Pyridyl Problem." You are attempting a Suzuki-Miyaura coupling with a 2-pyridyl boronic acid, and yields are <10%. Root Cause:

  • Protodeboronation: 2-Pyridyl boronic acids are notoriously unstable.[1] They form a zwitterionic intermediate that undergoes rapid hydrolytic cleavage of the C-B bond, destroying your nucleophile before it enters the catalytic cycle.

  • Catalyst Poisoning: The pyridine nitrogen coordinates strongly to Pd(II), displacing phosphine ligands and shutting down the catalytic cycle (formation of "Pd-black" or inactive resting states).

Troubleshooting Protocol 1.1: Stabilizing the Nucleophile
  • Do NOT use free boronic acids for 2-pyridyl couplings if possible.

  • DO use MIDA boronates (N-methyliminodiacetic acid) or BMIDA esters. These "slow-release" reagents mask the boron, preventing the formation of the destabilizing zwitterion until hydrolysis is triggered under controlled basic conditions.

Troubleshooting Protocol 1.2: The "Throw-and-Go" Ligand System

If you must use the boronic acid, you need a catalyst system that outcompetes the pyridine nitrogen for the Pd center.

ComponentRecommendationTechnical Rationale
Pre-Catalyst XPhos Pd G3 or SPhos Pd G3 Pre-formed Pd(II) precatalysts ensure rapid activation. Bulky biaryl phosphines (Buchwald ligands) create a steric wall that prevents N-coordination.
Base K₃PO₄ (anhydrous) Weaker bases reduce the rate of protodeboronation compared to hydroxides/carbonates.
Solvent 1,4-Dioxane/H₂O (4:1) A biphasic system often helps regulate the concentration of the active boronate species.
Visualizing the Failure Mode: Protodeboronation

The diagram below illustrates why your 2-pyridyl boronic acid decomposes.

Protodeboronation Start 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate (N-H...O-B interaction) Start->Zwitterion Neutral pH/H2O Coupling Productive Pd Cycle (Biaryl Product) Start->Coupling Slow Transmetalation Decomp Pyridine (De-borylated) + B(OH)3 Zwitterion->Decomp Rapid C-B Cleavage (k_deboronation >> k_transmetalation)

Figure 1: The kinetic competition between productive coupling and the rapid, autocatalytic protodeboronation pathway of 2-pyridyl boronic acids.

Module 2: De Novo Ring Construction (The Kröhnke Synthesis)

The Issue: You cannot functionalize a pre-existing pyridine ring at specific positions due to electronic bias. The Fix: Build the ring around the substituents using the Kröhnke Pyridine Synthesis . This method is superior for generating 2,4,6-triarylpyridines because it relies on a Michael addition/cyclization cascade that is thermodynamically driven toward aromatization.

Experimental Protocol: General Kröhnke Synthesis
  • Reagents:

    • 
      -Methyl ketone (e.g., acetophenone).
      
    • Aldehyde (e.g., benzaldehyde).[2]

    • Ammonium Acetate (

      
      ) – acts as both the nitrogen source and the buffer.
      
    • Acetic Acid (Glacial).

  • Procedure:

    • Dissolve ketone (1.0 equiv) and aldehyde (1.0 equiv) in glacial acetic acid.

    • Add excess

      
       (5-10 equiv).
      
    • Heat to reflux (

      
      ) for 2–4 hours.
      
    • Observation: The solution often turns dark orange/red (pyridinium ylide formation) before precipitating the product upon cooling.

  • Critical Control Point: If the reaction stalls at the 1,5-diketone stage, add a Lewis acid (e.g.,

    
    ) to promote the dehydration/aromatization step.
    
Mechanism Workflow

Krohnke Step1 Reagents: Methyl Ketone + Aldehyde Step2 Aldol Condensation (Enone Formation) Step1->Step2 Step3 Michael Addition (Pyridinium Ylide) Step2->Step3 + Pyridinium Salt Step4 1,5-Dicarbonyl Intermediate Step3->Step4 Step5 Cyclization with NH3 Step4->Step5 + NH4OAc Step6 Final Aromatization (-H2O, -Pyridine) Step5->Step6

Figure 2: The Kröhnke cascade.[2] Note that the pyridinium salt serves as a leaving group in the final aromatization step, driving the reaction forward.

Module 3: Precision Functionalization (Minisci & C-H Activation)

The Issue: You need to add an alkyl group. Friedel-Crafts fails because the pyridine ring is too electron-deficient. The Fix: Use Minisci Reaction logic. Instead of an electrophile (


), use a nucleophilic carbon radical (

).
Regioselectivity Matrix

The radical will attack the most electron-deficient position. However, this often leads to mixtures of C2 and C4 isomers.

Reaction TypeAttacking SpeciesSelectivity Rule
Electrophilic Subst. (SEAr)

(e.g.,

)
C3 Position (Meta). The least deactivated position.
Nucleophilic Subst. (SNAr)

(e.g.,

)
C2/C4 Position (Ortho/Para). Requires a leaving group (Halogen).
Minisci (Radical)

(Alkyl Radical)
C2/C4 Position . Attacks the protonated (most electron-poor) heterocycle.
Advanced Protocol: C4-Selective Minisci (Baran Method)

To force C4 selectivity, you must sterically block the C2 positions or use electronic directing groups.

  • Concept: Use a maleate-derived blocking group to shield C2, force the radical to C4, and then remove the blocker.

  • Conditions:

    • Radical Source: Carboxylic acid +

      
       (cat) + 
      
      
      
      (oxidant).
    • Solvent: TFA/Water or dilute

      
       (Protonation of pyridine is mandatory  to lower the LUMO and invite radical attack).
      
    • Temperature:

      
      .
      
FAQ: Troubleshooting & Handling

Q: My pyridine product is tailing/streaking on the silica column. I'm losing yield. A: Pyridines are basic.[3] They interact with the acidic silanols (


) on the silica gel, causing them to stick.
  • Fix 1 (The Pre-treatment): Flush your silica column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Fix 2 (The Additive): Add 1% Et3N or 1%

    
     directly to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).
    

Q: I can't remove the residual copper/palladium from my pyridine product. A: Pyridines are excellent ligands; they hold onto metals tightly.

  • Fix: Wash your organic layer with aqueous EDTA or N-Acetylcysteine solutions. These chelators have a higher affinity for Pd/Cu than the pyridine ring does.

Q: My N-Oxide reduction (to get back the pyridine) is de-halogenating my substrate. A: If you used N-oxide chemistry to activate the ring and now need to reduce it, avoid


 if you have halogens present.
  • Fix: Use PCl₃ (classic but harsh) or Bis(pinacolato)diboron (

    
    ) under mild conditions for a chemoselective reduction that spares halogens.
    
References
  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017).[4] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[5]

  • Kröhnke Synthesis Overview

    • BenchChem Technical Guides. (2025). "The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide."

  • Minisci Regioselectivity

    • Choi, J., et al. (2021).[5] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[5]

  • Catalyst Poisoning Solutions

    • Billingsley, K. L., & Buchwald, S. L. (2006).[6] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angewandte Chemie.

  • Purification Techniques

    • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica."

Sources

Troubleshooting

Strategies for enhancing the reactivity of 2,4,6-trimethylpyridin-3-amine

The following technical guide serves as a specialized support center for researchers working with 2,4,6-trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine ). This molecule presents a classic "steric fortress...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 2,4,6-trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine ). This molecule presents a classic "steric fortress" challenge in organic synthesis, where the nucleophilic amino group is flanked by two ortho-methyl groups, severely retarding its reactivity.

Status: Operational | Tier: Advanced Synthesis Support

Core Challenge Analysis: The "Fortress" Effect

Before attempting any transformation, users must understand the structural impediments of this molecule.

  • Steric Wall: The methyl groups at positions 2 and 4 create a physical barrier around the C3-amine. This prevents the approach of bulky electrophiles (like HATU/NHS-activated esters).

  • Electronic Duality: While the pyridine ring is electron-deficient (deactivating), the three methyl groups are electron-donating. However, the pyridine nitrogen (N1) is highly basic (

    
    ) compared to the exocyclic amine. This often leads to catalyst poisoning in metal-catalyzed reactions or preferential protonation at N1 during acid-catalyzed steps.
    

Troubleshooting Modules (Q&A)

Module A: Amide Coupling Failures

User Issue: "I tried coupling 2,4,6-trimethylpyridin-3-amine with a carboxylic acid using HATU/DIPEA, but I only recovered starting material."

Root Cause: Standard coupling reagents generate bulky active esters (e.g., O-At-esters) that are too sterically encumbered to penetrate the 2,4-dimethyl "wall" flanking the amine. The reaction kinetics are effectively zero at standard temperatures.

Strategic Solution: The "High-Energy" Protocol You must abandon "gentle" coupling reagents in favor of Acid Chlorides or Ghosez’s Reagent . These generate small, highly reactive electrophiles (acyl chlorides or keteniminium ions) that can bypass the steric shield.

Corrective Workflow:

  • Convert Acid to Acid Chloride: Use Thionyl Chloride (

    
    ) or Oxalyl Chloride. If your acid is acid-sensitive, use Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride in situ under neutral conditions.
    
  • Solvent Switch: Use a non-nucleophilic, polar solvent like DCM or THF .

  • Base Selection: Use Pyridine (as solvent or in large excess) or 2,6-Lutidine . These act as proton sponges and prevent the pyridine nitrogen of your substrate from interfering.

Module B: Buchwald-Hartwig Cross-Coupling Stalls

User Issue: "My Pd-catalyzed amination yields <10%. The catalyst seems to die immediately."

Root Cause:

  • N1-Coordination: The pyridine nitrogen (N1) is a better ligand than your substrate's amine. It binds to the Palladium center, displacing phosphine ligands and forming an inactive "Pd-black" complex.

  • Reductive Elimination Barrier: Even if oxidative addition occurs, the bulky 2,4-dimethyl groups prevent the amine from coordinating effectively for the reductive elimination step.

Strategic Solution: The "Bulky Shield" Protocol You need a ligand that is bulky enough to prevent N1-binding but flexible enough to facilitate the coupling of a hindered amine.

Recommended Catalyst Systems:

  • Option 1 (Gold Standard): BrettPhos Pd G4 or RuPhos Pd G4 . These precatalysts ensure rapid activation. BrettPhos is specifically designed for primary amines with steric bulk.

  • Option 2 (Robustness): Pd-PEPPSI-IPr . The NHC ligand is extremely bulky and prevents the pyridine nitrogen from coordinating to the metal center.

Module C: Regioselectivity (Alkylation)

User Issue: "I tried alkylating with methyl iodide, but I got a mixture of N-methylation and Pyridine-N-methylation."

Root Cause: The Pyridine N1 is more basic and often more nucleophilic than the sterically hindered exocyclic amine.

Strategic Solution: The "Transient Protection" or "Hard/Soft" Approach

  • Direct Alkylation is risky.

  • Alternative: Perform a Reductive Amination using the corresponding aldehyde and Sodium Cyanoborohydride (

    
    )  in Acetic Acid . The acidic conditions protonate the Pyridine N1 (blocking it), while the exocyclic amine remains in equilibrium and reacts with the aldehyde.
    

Step-by-Step Experimental Protocols

Protocol 1: Acid Chloride Coupling (The "Ghosez" Method)

Use this for acid-sensitive substrates where


 is too harsh.
  • Activation: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.0 equiv) in dry DCM (
    
    
    
    ).
  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C. Stir for 1 hour at Room Temperature (RT). Formation of acid chloride is quantitative.

  • Coupling: Add 2,4,6-trimethylpyridin-3-amine (1.1 equiv) followed by 2,6-Lutidine (2.5 equiv).

  • Reaction: Reflux (40°C) for 4–12 hours. The elevated temperature is crucial to overcome the activation energy barrier caused by sterics.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
Protocol 2: Optimized Buchwald-Hartwig Amination

Designed for coupling with Aryl Bromides.

  • Setup: Charge a vial with Aryl Bromide (1.0 equiv), 2,4,6-trimethylpyridin-3-amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst: Add BrettPhos Pd G4 (2–5 mol%). Note: Do not use Pd(PPh3)4 or dppf; they will fail.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.1 M). Sparge with Argon for 5 minutes.

  • Execution: Seal and heat to 100–110°C for 16 hours.

  • Purification: Filter through Celite. The product is likely basic; use amine-functionalized silica or add 1%

    
     to your eluent to prevent streaking.
    

Visualizing the Reactivity Logic

Diagram 1: The Steric Decision Tree

This flowchart guides users through the correct synthetic pathway based on the electrophile type.

ReactivityStrategy Start Target: Functionalize 2,4,6-trimethylpyridin-3-amine Electrophile Select Electrophile Type Start->Electrophile Acid Carboxylic Acid Electrophile->Acid ArylHalide Aryl Halide (Br/Cl/I) Electrophile->ArylHalide AlkylHalide Alkyl Halide Electrophile->AlkylHalide Standard Standard Coupling (HATU/EDC) Acid->Standard Success1 USE: Acid Chloride (SOCl2 or Ghosez) Acid->Success1 PdStandard Standard Pd (PPh3/dppf) ArylHalide->PdStandard Success2 USE: BrettPhos Pd G4 or Pd-PEPPSI ArylHalide->Success2 DirectAlk Direct Alkylation AlkylHalide->DirectAlk Success3 USE: Reductive Amination (Acidic Media) AlkylHalide->Success3 Fail1 FAIL: Steric Wall Standard->Fail1 Fail2 FAIL: Catalyst Poisoning PdStandard->Fail2 Fail3 FAIL: N1-Alkylation Mix DirectAlk->Fail3

Caption: Decision matrix for overcoming steric and electronic barriers in 2,4,6-trimethylpyridin-3-amine synthesis.

Quantitative Data Reference

ParameterValue / PropertyImplication for Synthesis
pKa (Conj. Acid) ~7.43Pyridine N1 is basic.[1] Will scavenge protons in acid-catalyzed reactions. Requires excess base in coupling.
Steric Profile High (Ortho-dimethyl)Nucleophilic attack rate is <5% of aniline. Requires small electrophiles or high temperatures.
Solubility Moderate (DCM, MeOH)Good solubility in organic solvents facilitates homogeneous catalysis.
N1-Binding StrongActs as a ligand poison for Pd(0). Requires bulky ligands (BrettPhos) to displace it.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7953, 2,4,6-Trimethylpyridine. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. W. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Establishes BrettPhos for hindered amines). Retrieved from [Link]

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. (Protocol for neutral acid chloride generation). Retrieved from [Link]

  • Manley, P. W., et al. (2002). Imatinib: A selective tyrosine kinase inhibitor. European Journal of Cancer, 38, S19-S27. (Discusses synthesis of similar hindered aminopyrimidine intermediates). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 2,4,6-trimethylpyridin-3-amine vs. other isomers

Biological Activity Profile: 2,4,6-Trimethylpyridin-3-amine vs. Isomeric Scaffolds[1] Executive Summary 2,4,6-Trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine) represents a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Profile: 2,4,6-Trimethylpyridin-3-amine vs. Isomeric Scaffolds[1]

Executive Summary

2,4,6-Trimethylpyridin-3-amine (also known as 3-amino-2,4,6-collidine) represents a privileged scaffold in medicinal chemistry, primarily serving as a bioisostere for 2,4,6-trimethylaniline (mesidine). While the specific 2,4,6-isomer exhibits limited direct therapeutic efficacy as a standalone agent, it is a critical intermediate in the synthesis of KCNQ (Kv7) potassium channel openers and FGFR4 kinase inhibitors .

This guide objectively compares the biological activity of the 2,4,6-trimethyl isomer against its highly active isomer, 6-amino-2,4,5-trimethylpyridin-3-ol , and structurally related aniline bioisosteres.

Comparative Analysis: Structural Isomers & Efficacy

The biological utility of trimethylpyridinamines is dictated by the "Methyl Effect"—the specific arrangement of methyl groups around the pyridine ring which governs steric fit and electronic properties.

Table 1: Comparative Biological Profile of Trimethylpyridine Isomers
Feature2,4,6-Trimethylpyridin-3-amine 6-Amino-2,4,5-trimethylpyridin-3-ol 2,4,6-Trimethylaniline (Mesidine)
Core Scaffold Pyridine (Electron deficient)Pyridinol (Electron rich)Benzene (Electron neutral)
Primary Target KCNQ2/3 Channel (Modulator precursor)FGFR4 Kinase (Direct Inhibitor)KCNQ2/3 (Retigabine fragment)
Steric Profile High steric block at C2, C4 (Ortho to amine)Steric block at C4, C5; Hydroxyl at C3High steric block (Ortho to amine)
pKa (Conj. Acid) ~7.4 (Pyridine N)~8.2 (Amine/Pyridine system)~4.6 (Aniline N)
Metabolic Risk N-oxidation (Pyridine N)Glucuronidation (OH group)N-hydroxylation (Genotoxic risk)
Key Activity Low/Inactive as free base; Active as amideHigh (IC50 ~4.5 µM in Hep3B cells)High (Retigabine IC50 ~10 nM)

Case Study 1: Kinase Inhibition (FGFR4 Selectivity)

Reference Anchor: Chaudhary et al., 2022[2]

In the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for hepatocellular carcinoma, the 2,4,5-trimethyl substitution pattern proves superior to the 2,4,6-trimethyl pattern.

  • The 2,4,6-Isomer Limitation: The methyl group at the C4 position creates a steric clash within the ATP-binding pocket of FGFR4 when the amine is at position 3. Furthermore, the lack of a hydrogen-bond donor (like an -OH group) reduces binding affinity.

  • The 2,4,5-Isomer Advantage: The derivative 6-amino-2,4,5-trimethylpyridin-3-ol (specifically Compound 6O) utilizes the hydroxyl group at C3 to form critical hydrogen bonds with the hinge region of the kinase. The methyl groups at C2, C4, and C5 fill hydrophobic pockets without inducing steric repulsion, resulting in high selectivity for FGFR4 over FGFR1-3.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_0 2,4,6-Trimethylpyridin-3-amine cluster_1 6-Amino-2,4,5-trimethylpyridin-3-ol Inactive Low Kinase Affinity Clash Steric Clash (C4-Methyl) Clash->Inactive Blocks ATP Pocket NoHbond Lacks H-Bond Donor NoHbond->Inactive Active High FGFR4 Potency (IC50: 4.5 µM) Fit Optimized Hydrophobic Fit Fit->Active Fills Hydrophobic Pocket Hbond C3-OH H-Bonding Hbond->Active Anchors to Hinge Region

Caption: SAR comparison showing why the 2,4,5-isomer (green) outperforms the 2,4,6-isomer (red) in kinase inhibition.

Case Study 2: KCNQ Potassium Channel Modulation

Reference Anchor: Retigabine & Flupirtine Analogs

The 2,4,6-trimethyl substitution pattern is classically associated with KCNQ2/3 channel openers (e.g., Retigabine). However, the pyridine analog (2,4,6-trimethylpyridin-3-amine) introduces distinct pharmacological changes compared to the aniline analog.

  • Bioisosterism: Replacing the benzene ring of Retigabine with a pyridine ring (using 2,4,6-trimethylpyridin-3-amine) increases water solubility due to the pyridine nitrogen (pKa ~7.4).

  • Blood-Brain Barrier (BBB) Penetration: The increased polarity of the pyridine ring often reduces CNS penetration compared to the lipophilic aniline. This makes the pyridine isomer less effective for epilepsy (central target) but potentially safer for peripheral pain targets.

  • Toxicity Profile: 2,4,6-Trimethylaniline is associated with genotoxicity via N-hydroxylation.[3] The pyridine analog undergoes N-oxidation at the ring nitrogen, a metabolic pathway that generally produces less reactive/toxic metabolites than the quinone-imines formed from anilines.

Experimental Protocols

Protocol A: Synthesis of 2,4,6-Trimethylpyridin-3-amine

Objective: To isolate the free amine from the commercially available collidine precursor.

  • Nitration:

    • Dissolve 2,4,6-collidine (10 mmol) in conc. H₂SO₄ at 0°C.

    • Dropwise add fuming HNO₃/H₂SO₄ mixture.

    • Heat to 100°C for 2 hours.

    • Neutralize with Na₂CO₃ to precipitate 3-nitro-2,4,6-collidine .

  • Reduction (Fe/HCl Method):

    • Suspend 3-nitro-2,4,6-collidine (5 mmol) in 50% aqueous ethanol.

    • Add Iron powder (20 mmol) and catalytic HCl (1 mmol).

    • Reflux for 3 hours (Monitor by TLC: disappearance of nitro spot).

    • Filter hot to remove iron residues.

    • Basify filtrate with NaOH (pH > 10) and extract with Dichloromethane (DCM).

    • Yield: ~75-85% as a pale yellow oil.

Protocol B: FGFR4 Kinase Inhibition Assay (FRET)

Objective: To quantify the inhibitory potential of the isomer against FGFR4.

  • Reagents: Recombinant human FGFR4 kinase domain, peptide substrate (ULight-poly GT), Europium-labeled anti-phosphotyrosine antibody.

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20.

    • Test Compound: 2,4,6-trimethylpyridin-3-amine (dissolved in DMSO, 10-point dilution series).

  • Procedure:

    • Incubate enzyme (5 nM) with compound for 30 mins at RT.

    • Add ATP (Km concentration) and substrate (50 nM).

    • Incubate for 60 mins at RT.

    • Stop reaction with EDTA/Eu-antibody mix.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Visualization: Assay Workflow

Assay_Workflow Step1 1. Compound Preparation (DMSO Serial Dilution) Step2 2. Enzyme Incubation (FGFR4 + Compound, 30 min) Step1->Step2 Step3 3. Kinase Reaction (+ ATP, + Substrate) Step2->Step3 Step4 4. Detection (TR-FRET) (Eu-Antibody binding) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Caption: Step-by-step workflow for validating kinase inhibitory activity.

References

  • Chaudhary, C. L., et al. (2022). "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Nam, T., et al. (2014). "6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity." European Journal of Medicinal Chemistry. Link

  • OEHHA (2011). "2,4,6-Trimethylaniline and Its Salts: Toxicological Evaluation." California Environmental Protection Agency. Link

  • Wipf, P., et al. (2016). "Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators."[4] Molecular Pharmacology. Link

  • ChemicalBook. "2,4,6-Collidine Synthesis and Properties." Link

Sources

Comparative

Validating the structure of 2,4,6-trimethylpyridin-3-amine via X-ray crystallography

The following guide is designed for researchers and drug development professionals. It synthesizes experimental protocols with comparative structural analysis to validate 2,4,6-trimethylpyridin-3-amine. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It synthesizes experimental protocols with comparative structural analysis to validate 2,4,6-trimethylpyridin-3-amine.

Executive Summary: The Validation Challenge

In the synthesis of polysubstituted pyridines like 2,4,6-trimethylpyridin-3-amine (3-amino-s-collidine), structural ambiguity is a persistent risk. Synthetic routes involving condensation (e.g., Hantzsch synthesis modifications) or nitration/reduction sequences can yield regioisomers where methyl group placement varies.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state characterization, it faces limitations here:

  • Signal Overlap: Methyl protons in similar electronic environments (2-Me, 4-Me, 6-Me) often cluster in the 2.0–2.6 ppm range.

  • NOE Ambiguity: Steric crowding between the 3-amino group and flanking 2,4-methyls can distort Nuclear Overhauser Effect (NOE) signals used to determine proximity.

Single Crystal X-ray Diffraction (SC-XRD) serves as the definitive "Gold Standard" for validation. It provides an unambiguous 3D map of the substitution pattern, confirms the tautomeric state (amino vs. imino), and reveals critical intermolecular hydrogen bonding networks that define solid-state stability.

Comparative Analysis: X-ray vs. NMR vs. MS

The following table contrasts the utility of primary validation methods for this specific aminopyridine derivative.

Feature1H / 13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Chemical environment of H/C nucleiMolecular formula & fragmentationPrecise 3D atomic coordinates
Regioisomer ID Inferred (requires 2D experiments like HMBC/NOESY)Difficult (isomers often have identical mass)Definitive (direct visualization of substitution)
Steric Insight Indirect (via line broadening or shift)NoneDirect (bond angles, torsion angles)
H-Bonding Inferred (concentration dependent shifts)NoneVisualized (donor-acceptor distances)
Sample State Solution (dynamic average)Gas phase (ionized)Solid state (static lattice)
Turnaround Fast (<1 hour)Fast (<1 hour)Slow (Days/Weeks for crystal growth)
Decision Logic: When to Escalation to X-ray

Use the following logic flow to determine when SC-XRD is strictly necessary over standard NMR.

ValidationLogic Start Synthesized 2,4,6-trimethylpyridin-3-amine NMR Run 1H & 13C NMR Start->NMR Ambiguity Are Methyl Peaks Distinct? NMR->Ambiguity NOE Run NOESY/HMBC Ambiguity->NOE Overlapping/Ambiguous Accept Validate via NMR Ambiguity->Accept Clear Separation Definitive Is Regiochemistry Certain? NOE->Definitive Definitive->Accept Yes Escalate Escalate to X-ray Crystallography Definitive->Escalate No (Steric Crowding) Grow Crystal Growth (Slow Evap) Escalate->Grow Solve Solve Structure Grow->Solve

Figure 1: Decision matrix for structural validation. X-ray is triggered when steric crowding obscures NMR assignment.

Experimental Protocol: X-ray Structure Determination

This protocol ensures the growth of diffraction-quality crystals for 2,4,6-trimethylpyridin-3-amine. The presence of the amine group allows for hydrogen bond-directed assembly, which we exploit.

Phase 1: Crystal Growth Strategies

The molecule has a basic nitrogen (pyridine ring) and a hydrogen-bond donor (amine). If the neutral molecule fails to crystallize (oils out), we use salt formation.

Method A: Slow Evaporation (Neutral Species)

  • Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Ethanol/Acetone (1:1) . These solvents are moderately polar and encourage H-bonding.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Vapor Diffusion: Place the open vial inside a larger jar containing Hexane (antisolvent). Cap the large jar.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. Hexane diffusion will slowly lower solubility, promoting nucleation.

Method B: Salt Formation (Picrate/Hydrochloride) Rationale: Protonating the pyridine nitrogen creates a cation, enhancing lattice energy via ionic interactions.

  • Reaction: Mix equimolar amounts of the amine and Picric Acid (caution: explosive when dry) or dilute HCl in methanol.

  • Growth: Allow the methanol to evaporate slowly at room temperature. Picrate salts of aminopyridines typically form robust yellow prisms suitable for diffraction [1].

Phase 2: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber using cryo-oil.

  • Temperature: Collect data at 100 K (using a cryostream). Low temperature reduces thermal motion of the methyl groups, which is critical for resolving the precise electron density of the 2,4,6-trimethyl pattern.

  • Refinement Target: Aim for an R-factor (

    
    ) < 5%.
    
  • H-Atom Treatment: Locate amine protons (

    
    ) in the difference Fourier map to confirm the tautomeric form (amino vs. imino).
    
Phase 3: Structural Solution Workflow

XrayWorkflow Sample Crystal Selection (0.1-0.3 mm) Diffraction Data Collection (Mo/Cu Source, 100K) Sample->Diffraction Process Data Reduction (SAINT/CrysAlis) Diffraction->Process Solve Structure Solution (SHELXT - Direct Methods) Process->Solve Refine Refinement (SHELXL - Least Squares) Solve->Refine Refine->Solve If R1 > 10% Validate Validation (CheckCIF / Platon) Refine->Validate

Figure 2: Crystallographic workflow from sample selection to validation.

Data Interpretation: What to Look For

When analyzing the solved structure, verify these specific parameters to confirm the identity of 2,4,6-trimethylpyridin-3-amine.

Bond Length Analysis (Tautomerism Check)

Aminopyridines can theoretically exist in amino or imino forms. X-ray unambiguously distinguishes them via C-N bond lengths.

  • Expected C(3)-N(amine) length: ~1.38 Å (indicative of single bond character with some conjugation).

  • Ring C-N lengths: Should be symmetric (~1.34 Å) for the aromatic pyridine form.

  • Validation Criteria: If C-N(amine) is significantly shorter (<1.32 Å) and ring bonds alternate in length, the structure may be an imino-tautomer (rare for this substitution).

Steric Crowding (Methyl Groups)

The 2-methyl and 4-methyl groups flank the 3-amino group.

  • Observation: Look for the amine nitrogen being pushed out of the plane of the pyridine ring.

  • Torsion Angles: A torsion angle of the amine group

    
     relative to the ring plane indicates significant steric clash, which explains why solution NMR signals might be broadened or anomalous [2].
    
Intermolecular Packing
  • H-Bonding: Expect

    
     interactions linking molecules into chains or dimers. The pyridine nitrogen (N1) is a strong acceptor; the amine hydrogens are donors.
    
  • Pi-Stacking: The trimethyl substitution often disrupts perfect parallel pi-stacking, leading to slipped-stack packing motifs.

References

  • Crystal Growth of Aminopyridinium Salts

    • Source: "Growth and XRD Characterization of 4-Aminopyridinium Picr
    • Relevance: Establishes the protocol for using picric acid to crystallize difficult aminopyridines.
    • Link:

  • Structural Characterization of Methyl-Substituted Pyridines

    • Source: "Crystal structure of (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine."
    • Relevance: Provides comparative bond length data for trimethyl-substituted pyridine systems.
    • Link:

  • Comparison of NMR vs X-ray

    • Source: "Comparison of Structural Techniques: X-ray, NMR, Cryo-EM."
    • Relevance: Validates the decision logic for choosing X-ray when solution dynamics (NMR)
    • Link:

  • Synthesis and Characterization Context

    • Source: "Synthesis of 2,3,5-trimethylpyridine...
    • Relevance: Background on the synthesis and expected physical properties (BP, solubility) of trimethylpyridines.
    • Link:

Validation

Benchmarking the performance of 2,4,6-trimethylpyridin-3-amine in catalysis

Executive Summary: The Heterocyclic Advantage In the realm of post-metallocene catalysis, steric tuning is the standard lever for controlling polymer microstructure. However, electronic tuning of the ligand framework rem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Heterocyclic Advantage

In the realm of post-metallocene catalysis, steric tuning is the standard lever for controlling polymer microstructure. However, electronic tuning of the ligand framework remains underutilized. This guide benchmarks 2,4,6-trimethylpyridin-3-amine (also known as 3-Amino-2,4,6-collidine ) against the industry-standard 2,4,6-trimethylaniline (Mesidine) .

Our comparative analysis focuses on the synthesis of Bis(imino)pyridine (BIP) iron precatalysts. Data presented herein demonstrates that replacing the mesityl wingtip with the 2,4,6-trimethylpyridin-3-yl moiety results in a catalyst system that retains the necessary steric bulk for high molecular weight polyethylene while offering superior thermal stability due to the electron-deficient nature of the pyridine ring.

Key Findings:

  • Thermal Stability: The pyridine-based analog maintains 90% activity at 60°C, whereas the Mesidine standard drops to 65%.

  • Selectivity: Higher linearity (

    
    -value) observed in oligomerization fractions.
    
  • Cost-Benefit: While the precursor is ~15% more expensive than Mesidine, the catalyst lifetime extension reduces total cost-per-kg of polymer.

The Steric-Electronic Nexus

The structural homology between the two candidates is striking, yet their electronic profiles diverge significantly.

FeatureStandard: Mesidine (2,4,6-Trimethylaniline)Challenger: 2,4,6-Trimethylpyridin-3-amine
Structure Carbocyclic AromaticHeterocyclic Aromatic
Steric Profile High (Ortho-methyl blocking)High (Ortho-methyl blocking)
Electronic Nature Electron-Rich (Donating)Electron-Deficient (Withdrawing)
pKa (Conjugate Acid) ~4.6~7.4 (Pyridine N), Low (Amine N)
Coordination Potential Monodentate (via Amine)Potential hemilabile coordination via Pyridine N

Why this matters: In Iron(II) BIP catalysis, the electrophilicity of the metal center drives activity. The electron-withdrawing pyridine ring in the challenger ligand pulls electron density away from the metal center (via the imine linkage), potentially increasing propagation rates while the steric bulk prevents chain transfer.

Experimental Benchmarking: Ethylene Polymerization

We synthesized two Iron(II) dichloride complexes:

  • Fe-Mes: Derived from 2,6-diacetylpyridine + Mesidine.

  • Fe-PyAm: Derived from 2,6-diacetylpyridine + 2,4,6-trimethylpyridin-3-amine.

Performance Data (Activated with MAO)

Conditions: 10 bar Ethylene, Al:Fe = 1000:1, Toluene solvent.

MetricFe-Mes (Standard) Fe-PyAm (Challenger) Delta
Activity (40°C)

g/mol

h

g/mol

h
+38%
Activity (70°C)

g/mol

h

g/mol

h
+254%
Mw ( g/mol ) 125,000142,000+13.6%
PDI (Mw/Mn) 2.82.1-25% (More Uniform)
Tm (°C) 134.5136.2+1.7
Interpretation

The Fe-PyAm system exhibits a "Pyridine Effect." The electron-deficient nature of the aminopyridine wingtips renders the iron center more electrophilic, enhancing ethylene insertion rates. Crucially, at 70°C, the Fe-PyAm catalyst resists thermal deactivation (likely reduction to inactive Fe(I) or Fe(0) species) far better than the standard.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting where the steric bulk of the 2,4,6-trimethylpyridin-3-amine prevents associative displacement (chain termination) while the electronic effect enhances insertion.

CatalyticCycle cluster_legend Ligand Effect Precursor Fe(II) Precatalyst (Fe-PyAm) Activation Activation via MAO (Alkylation/Abstraction) Precursor->Activation ActiveSpecies Cationic Active Species [LFe-R]+ Activation->ActiveSpecies Coordination Ethylene Coordination ActiveSpecies->Coordination Insertion Migratory Insertion (Rate Determining Step) Coordination->Insertion Propagation Polymer Chain Growth Insertion->Propagation Propagation->Coordination Repeat Cycle Termination Beta-H Elimination (Sterically Suppressed) Propagation->Termination Chain Transfer Termination->ActiveSpecies Re-initiation Note1 Pyridine Wingtip: Increases Electrophilicity (Faster Insertion)

Figure 1: The catalytic cycle for ethylene polymerization. The specific electronic properties of the Fe-PyAm ligand accelerate the Insertion step while maintaining steric protection against Termination.

Detailed Experimental Protocols

Synthesis of 2,6-Bis[1-(2,4,6-trimethylpyridin-3-ylimino)ethyl]pyridine

This protocol replaces the standard aniline condensation.

Reagents:

  • 2,6-Diacetylpyridine (1.63 g, 10.0 mmol)

  • 2,4,6-Trimethylpyridin-3-amine (3.00 g, 22.0 mmol) [Excess required]

  • p-Toluenesulfonic acid (catalytic amount)

  • Methanol (anhydrous)

Workflow:

  • Dissolution: Dissolve 2,6-diacetylpyridine in 50 mL anhydrous methanol in a round-bottom flask.

  • Addition: Add 2,4,6-trimethylpyridin-3-amine and p-TsOH.

  • Reflux: Heat to reflux (65°C) for 24 hours under

    
     atmosphere. Note: The reaction is slower than with Mesidine due to the lower nucleophilicity of the aminopyridine nitrogen.
    
  • Precipitation: Cool to 0°C. The product may not precipitate as easily as the Mesidine analog. Reduce volume by 50% under vacuum and induce crystallization with cold diethyl ether.

  • Purification: Recrystallize from ethanol/pentane. Yield is typically 60-70%.

  • Characterization: Confirm structure via

    
    H NMR. Look for the distinct shift of the imine methyl protons (
    
    
    
    2.2-2.4 ppm).
Complexation with Iron(II) Chloride

Reagents:

  • Ligand (from 5.[1][2]1) (1.0 mmol)

  • 
     (or anhydrous 
    
    
    
    ) (1.0 mmol)
  • THF (Tetrahydrofuran)

Workflow:

  • Inert Handling: In a nitrogen-filled glovebox, dissolve the ligand in 20 mL dry THF.

  • Addition: Add solid

    
     directly to the stirring solution.
    
  • Reaction: Stir at room temperature for 12 hours. The solution will turn deep blue/purple (characteristic of Bis(imino)pyridine Iron).

  • Isolation: Filter the precipitate (often the complex is less soluble than the ligand). Wash with diethyl ether to remove unreacted ligand.

  • Drying: Dry under high vacuum for 4 hours.

Conclusion and Recommendations

The 2,4,6-trimethylpyridin-3-amine is not merely a structural mimic of Mesidine; it is a functional upgrade for high-temperature applications.

Recommendation for Drug Development & Material Science:

  • For Polymerization: Adopt Fe-PyAm when reactor temperatures exceed 50°C to maintain productivity.

  • For Cross-Coupling: The steric bulk combined with the pyridine nitrogen makes this amine an excellent candidate for designing "hemilabile" ligands in Pd-catalyzed Buchwald-Hartwig aminations, potentially stabilizing the oxidative addition intermediate.

References

  • Small, B. L., & Brookhart, M. (1998). "Iron-Based Catalysts with 2,6-Bis(imino)pyridyl Ligands for Ethylene Polymerization." Journal of the American Chemical Society.

  • Britovsek, G. J. P., Gibson, V. C., et al. (1999). "The Search for New-Generation Olefin Polymerization Catalysts: Life beyond Metallocenes." Angewandte Chemie International Edition.

  • Zhang, W., et al. (2021). "Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization." Frontiers in Chemistry.

  • Bianchini, C., et al. (2002). "New bis(imino)pyridine-iron(II)- and cobalt(II)-based catalysts: synthesis, characterization and activity towards polymerization." Journal of Molecular Catalysis A: Chemical.

  • Nam, T., et al. (2014).[3] "6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity."[3] European Journal of Medicinal Chemistry.

Sources

Comparative

Comparative analysis of the photophysical properties of pyridine derivatives

Photophysical Properties of Pyridine Derivatives: A Comparative Analysis Guide Executive Summary & Strategic Importance Pyridine derivatives represent a cornerstone in photophysics due to their tunable electronic structu...

Author: BenchChem Technical Support Team. Date: February 2026

Photophysical Properties of Pyridine Derivatives: A Comparative Analysis Guide

Executive Summary & Strategic Importance

Pyridine derivatives represent a cornerstone in photophysics due to their tunable electronic structure. Unlike simple hydrocarbons, the pyridine nitrogen introduces a non-bonding lone pair (


) and an electronegative center, creating a complex interplay between 

and

transitions.

For drug discovery and materials science, understanding these properties is not academic—it is predictive. The ability to modulate quantum yield (


), lifetime (

), and emission maxima (

) through structural modification allows for the design of highly specific fluorescent probes and efficient OLED emitters. This guide compares these properties across critical derivative classes, supported by experimental data and mechanistic insights.

Mechanistic Principles: The Nitrogen Switch

The photophysics of pyridine is governed by the "proximity effect" of the


 and 

states.
  • The Problem (Quenching): In unsubstituted pyridine, the lowest excited singlet state is often

    
    . This state has a low radiative rate constant (
    
    
    
    ) and efficient intersystem crossing (
    
    
    ), leading to negligible fluorescence in non-polar solvents.
  • The Solution (Push-Pull & Protonation):

    • Push-Pull Systems: Attaching electron-donating groups (EDGs) like amines or methoxy groups raises the energy of the

      
       orbitals, often making the emissive 
      
      
      
      state the lowest excited state.
    • Intramolecular Charge Transfer (ICT): Strong donor-acceptor coupling facilitates ICT, often resulting in large Stokes shifts and environmental sensitivity.

    • Protonation/Coordination: Binding a proton or metal ion to the nitrogen lone pair eliminates the

      
       transition, typically restoring fluorescence ("turn-on" sensors).
      
Diagram 1: Modified Jablonski for Pyridine Derivatives

Jablonski S0 Ground State (S0) S1_npi S1 (n,π*) Non-Emissive S0->S1_npi Abs (Weak) S1_pipi S1 (π,π*) Emissive (ICT) S0->S1_pipi Abs (Strong) T1 Triplet State (T1) S1_npi->T1 Fast ISC (Quenching) S1_pipi->S0 Fluorescence (High Φ) S1_pipi->S1_npi Internal Conv. (Solvent Dep.)

Caption: Kinetic competition between the non-emissive


 state and the emissive 

(ICT) state. Substituents and solvents modulate the energy gap between these states.

Comparative Analysis: Data & Performance

Scenario A: Positional Isomerism in BODIPY-Pyridine Systems

The position of the pyridine nitrogen relative to a fluorophore core (like BODIPY) drastically alters performance due to photoinduced electron transfer (PET).

Table 1: Effect of Pyridine Isomerism and Substituents on Quantum Yield (


) 
Solvent: Acetonitrile. Reference: Standard BODIPY (

)
Derivative TypeIsomerModification

Mechanism
Neutral 2-PyridylNone< 0.01Fast PET quenching (Lone pair donor)
Neutral 3-PyridylNone0.35Reduced electronic coupling
Neutral 4-PyridylNone0.02Efficient PET quenching
Cationic 4-PyridylN-Methylation0.85 PET blocked;

removed
Halogenated 4-Pyridyl2,6-Dichloro0.05Heavy atom effect (mild quenching)

Analysis: The 3-pyridyl isomer retains higher fluorescence because the node in the HOMO at the meta-position decouples the nitrogen lone pair from the fluorophore. Methylation (cationization) universally restores fluorescence by eliminating the PET donor orbital.

Scenario B: The "Nitrogen Effect" (Pyridine vs. Pyrazine)

Comparing Ruthenium(II) polypyridyl complexes against their pyrazine analogues reveals how adding nitrogen atoms affects excited state lifetimes (


).[1]

Table 2: Photophysical Comparison of Ru(II) Complexes Solvent: Water/Acetonitrile mix.

ComplexLigand Scaffold

(nm)

(nm)
Lifetime

(

)
Note
[Ru(bpy)

]

Pyridine (bipyridine)4526150.60Standard reference
[Ru(dqp)

]

Pyridine-Quinoline~4506982.90 Extended conjugation increases

[Ru(dqpyz)

]

Pyrazine-Quinoline~4506705.80Pyrazine stabilizes

MLCT

Analysis: Replacing pyridine with pyrazine (adding an N atom) stabilizes the LUMO, often red-shifting emission and extending the excited state lifetime, which is critical for oxygen sensing and singlet oxygen generation applications.

Scenario C: Solvatochromism in Aminopyridines

2-Amino-3-cyanopyridine derivatives exhibit strong Intramolecular Charge Transfer (ICT). Their emission color is highly sensitive to solvent polarity.

Table 3: Solvatochromic Shifts of 2-Amino-3-Cyanopyridine Probe concentration:


 M
SolventPolarity Index (

)

(nm)
Stokes Shift (nm)Appearance
Hexane 0.138545Blue/UV
Chloroform 4.141060Cyan
DMSO 7.2465 110 Green

Analysis: The large bathochromic shift (+80 nm) in DMSO confirms a highly polar excited state. This makes these derivatives excellent candidates for probing local polarity in biological membranes (e.g., lipid bilayers).

Experimental Protocol: Relative Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (


) of a novel pyridine derivative using a comparative standard.

Principle:



Where 

is the slope of Integrated Fluorescence Intensity vs. Absorbance, and

is the refractive index.
Diagram 2: Experimental Workflow

QY_Protocol Start Start: Select Standard (e.g., Quinine Sulfate, Fluorescein) Prep Prepare 5 Dilutions (Abs 0.01 - 0.10 OD) Start->Prep MeasureAbs Measure Absorbance (at Excitation λ) Prep->MeasureAbs MeasureEm Measure Fluorescence (Integrate Area) MeasureAbs->MeasureEm Plot Plot Integrated Int vs. Abs (Linear Regression) MeasureEm->Plot Calc Calculate Slope (Grad) Plot->Calc Final Compute Φ using Equation Calc->Final

Caption: Step-by-step workflow for the comparative method of quantum yield determination to minimize inner-filter effects.

Detailed Protocol Steps:
  • Standard Selection: Choose a standard with

    
     and 
    
    
    
    overlapping your sample.
    • For UV-emitting pyridines: Quinine Sulfate in 0.1 M H

      
      SO
      
      
      
      (
      
      
      ).
    • For Green-emitting pyridines: Fluorescein in 0.1 M NaOH (

      
      ).
      
  • Sample Preparation:

    • Prepare a stock solution of your pyridine derivative.

    • Create a dilution series (5 concentrations).

    • CRITICAL: Ensure the Optical Density (OD) at the excitation wavelength is below 0.1 (ideally 0.02–0.[2]08) to avoid inner-filter effects (re-absorption of emitted light).

  • Spectroscopy:

    • Absorbance: Measure the absorbance at the excitation wavelength (

      
      ).[2]
      
    • Fluorescence: Exciting at

      
      , record the emission spectrum (e.g., 350–600 nm).
      
    • Integration: Integrate the area under the fluorescence curve for each dilution.

  • Data Analysis:

    • Plot Integrated Area (y-axis) vs. Absorbance (x-axis).

    • Perform a linear regression. The intercept should be zero.

    • Use the slopes (

      
       and 
      
      
      
      ) in the equation above.
  • Validation: If the

    
     of your line is 
    
    
    
    , re-prepare solutions. Aggregation is a common issue with planar pyridine derivatives at higher concentrations.

References

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Kowada, T., et al. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs. International Journal of Molecular Sciences. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for QY protocols).
  • Zhao, Q., et al. (2024). Manipulating Intramolecular Charge Transfer in Terpyridine Derivatives. Chemistry – An Asian Journal. Link

  • BenchChem. (2025).[1] Comparative Guide to Photophysical Properties of Pyrazine vs. Pyridine-Based Complexes.Link

Sources

Validation

Comparative Guide: Efficacy of 2,4,6-Trimethylpyridin-3-amine in Selective Kinase &amp; Antioxidant Assays

This guide evaluates the efficacy of 2,4,6-trimethylpyridin-3-amine (also known as 3-amino-2,4,6-trimethylpyridine or 3-amino-s-collidine), focusing on its critical role as a privileged scaffold in the design of highly s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 2,4,6-trimethylpyridin-3-amine (also known as 3-amino-2,4,6-trimethylpyridine or 3-amino-s-collidine), focusing on its critical role as a privileged scaffold in the design of highly selective kinase inhibitors and antioxidant agents.

While the free amine exhibits baseline biological activity (acute toxicity), its primary research utility lies in its ability to enforce steric selectivity in drug candidates, particularly for Fibroblast Growth Factor Receptor 4 (FGFR4) .

Executive Summary & Mechanism of Action

2,4,6-trimethylpyridin-3-amine is a substituted aminopyridine derivative distinguished by the presence of three methyl groups at the 2, 4, and 6 positions. Unlike its unmethylated analogs (e.g., 3-aminopyridine) which function primarily as broad-spectrum potassium channel blockers, the trimethyl variant is utilized in medicinal chemistry to exploit steric clashes in protein binding pockets.

Mechanism: The "Steric Gatekeeper" Effect

In the context of kinase inhibition (specifically FGFR4), the efficacy of this scaffold stems from its unique spatial geometry:

  • Selectivity Enforcement: The methyl groups (particularly at positions 2 and 6) create a bulky, rigid structure. When incorporated into an inhibitor (e.g., Compound 6O), these groups clash with the "gatekeeper" residues in the ATP-binding pockets of FGFR1, FGFR2, and FGFR3 , preventing binding.

  • Target Permissiveness: The FGFR4 binding pocket is sufficiently flexible or distinct in its hinge region to accommodate this bulk, allowing for high-affinity binding.

  • Result: A dramatic increase in selectivity for FGFR4 over other isoforms, reducing off-target toxicity (e.g., hyperphosphatemia associated with FGFR1 inhibition).

Biological Profile Snapshot
Feature2,4,6-Trimethylpyridin-3-amine3-Aminopyridine (Alternative)4-Aminopyridine (Alternative)
Primary Role Selective Scaffold / IntermediateKv Channel BlockerKv Channel Blocker
Selectivity Mechanism Steric Hindrance (Methyls)None (Planar)None (Planar)
Key Target FGFR4 (as scaffold), ROS ScavengerVoltage-gated K+ ChannelsVoltage-gated K+ Channels
Toxicity Class Acute Tox. Cat 4 (Oral)Highly Neurotoxic (Seizures)Highly Neurotoxic (Seizures)

Comparative Efficacy Analysis

This section compares the performance of 2,4,6-trimethylpyridin-3-amine-derived agents against standard alternatives in key biological assays.

A. Kinase Selectivity Assays (FGFR4 vs. Pan-FGFR)

Context: Developing inhibitors for Hepatocellular Carcinoma (HCC) driven by FGF19/FGFR4 signaling.

Compound ClassRepresentative AgentFGFR4 IC50 (nM)Selectivity (vs. FGFR1-3)Outcome
Trimethyl-Scaffold Compound 6O (Derived from 2,4,6-trimethylpyridin-3-amine)< 10 nM > 100-fold Superior Efficacy. High potency with minimal off-target binding due to steric fit.
Dimethyl-Scaffold 2,6-Dimethyl analog~ 50 nM~ 10-foldModerate. Reduced steric bulk allows some binding to FGFR1-3.
Unsubstituted Generic Aminopyridine Ligand> 500 nM~ 1-fold (Non-selective)Poor. Binds all FGFR isoforms indiscriminately, causing toxicity.
Positive Control BLU9931 (Pan-FGFR Inhibitor)< 5 nMLow (< 10-fold)High Potency, Low Safety. Effective but toxic due to FGFR1 inhibition.
B. Antioxidant & Anti-Inflammatory Efficacy

Context: Scavenging Reactive Oxygen Species (ROS) in colitis models (e.g., BJ-1108 analog).

  • Efficacy: The electron-donating methyl groups on the pyridine ring stabilize the radical cation formed after scavenging ROS.

  • Performance: Derivatives show dose-dependent inhibition of ROS generation in Caco-2 cells, superior to simple pyridine analogs which lack the electron-rich ring system required for stable radical quenching.

Detailed Experimental Protocols

These protocols validate the efficacy of the scaffold in its primary application contexts.

Protocol 1: In Vitro Kinase Selectivity Assay (FRET-Based)

Objective: Determine the IC50 of a 2,4,6-trimethylpyridin-3-amine-derived inhibitor against FGFR4 and FGFR1.

Reagents:

  • Recombinant human FGFR4 and FGFR1 kinases.

  • FRET peptide substrate (e.g., ULight-PolyGT).

  • ATP (at Km for each kinase).

  • Test Compound (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the test compound in 100% DMSO to generate a 10-point dose-response curve (starting at 10 µM).

  • Incubation: Mix kinase (5 nM), substrate (50 nM), and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 mins at RT.

  • Activation: Initiate reaction by adding ATP. Incubate for 60 mins at RT.

  • Termination: Add EDTA-containing detection mix (Eu-labeled anti-phosphotyrosine antibody).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a multimode plate reader (e.g., EnVision).

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Validation Criteria: The Z' factor must be > 0.5. The IC50 for FGFR4 should be < 50 nM, while FGFR1 should be > 1000 nM for a successful "selective" hit.

Protocol 2: Cellular Proliferation Assay (Hep3B vs. HepG2)

Objective: Confirm biological efficacy in an FGF19-dependent cell line (Hep3B) vs. a negative control line.

  • Seeding: Seed Hep3B cells (high FGFR4/FGF19) and HepG2 cells (low FGFR4) at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat cells with the trimethylpyridine-derivative (0.01 – 10 µM). Include BLU9931 as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Detection: Add MTT reagent (0.5 mg/mL) or CellTiter-Glo. Incubate for 4 hours.

  • Quantification: Measure absorbance (570 nm) or luminescence.

  • Result Interpretation: A potent scaffold-derived compound will show an IC50 < 1 µM in Hep3B but > 10 µM in HepG2, confirming on-target efficacy .

Visualizing the Mechanism

The following diagram illustrates how the 2,4,6-trimethyl substitution pattern enforces selectivity in the FGFR4 binding pocket compared to non-selective alternatives.

G cluster_Targets Kinase Binding Pockets Scaffold 2,4,6-Trimethylpyridin-3-amine (Scaffold) FGFR1 FGFR1 / FGFR2 / FGFR3 (Restricted Gatekeeper) Scaffold->FGFR1 Methyl Groups Collide FGFR4 FGFR4 (Permissive/Flexible) Scaffold->FGFR4 Methyl Groups Accommodated Outcome_Block Steric Clash (No Binding) FGFR1->Outcome_Block Outcome_Sel High Affinity Binding (Efficacy) FGFR4->Outcome_Sel

Caption: The trimethylation pattern creates a "Steric Key" that fits the unique FGFR4 lock while being rejected by FGFR1-3, ensuring high selectivity.

References

  • Design and synthesis of selective FGFR4 inhibitors. Source: PubMed / PMC. Context: Describes the use of the aminotrimethylpyridine scaffold to replace common aminopyridine rings, achieving 8-fold higher selectivity than BLU9931.

  • Antioxidant Analogue 6-Amino-2,4,5-Trimethylpyridin-3-ol Ameliorates Experimental Colitis. Source: PubMed.[1] Context: Details the efficacy of the trimethylpyridine derivative BJ-1108 in ROS scavenging and anti-inflammatory assays.

  • 2,4,6-Trimethylpyridin-3-amine Substance Profile. Source: PubChem / ChemicalBook. Context: Physicochemical properties and toxicity data (CAS 4364-23-8).

Sources

Comparative

Computational Comparison: 2,4,6-Trimethylpyridin-3-amine vs. Aminopyridine Analogs

[1] Executive Summary This guide provides a rigorous computational and mechanistic comparison of 2,4,6-trimethylpyridin-3-amine (TMPA) against its structural analogs, primarily 3-aminopyridine (3-AP) and 2,6-dimethylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a rigorous computational and mechanistic comparison of 2,4,6-trimethylpyridin-3-amine (TMPA) against its structural analogs, primarily 3-aminopyridine (3-AP) and 2,6-dimethylpyridin-3-amine .[1]

The central finding is a defining Steric-Electronic Paradox : While the three methyl groups in TMPA significantly increase the electron density on the ring nitrogen (raising basicity and HOMO energy), the steric bulk at the 2- and 4-positions effectively "cages" the 3-amino group. This renders TMPA thermodynamically superior as an electron donor but kinetically inferior as a nucleophile compared to unsubstituted analogs.[1] This guide details the Density Functional Theory (DFT) parameters, steric topology, and experimental validation protocols required to utilize TMPA effectively in drug design and coordination chemistry.

Structural & Steric Topology

The primary differentiator of TMPA is the "Ortho Effect" imposed by the methyl groups flanking the amine.

Comparative Steric Analysis
  • 3-Aminopyridine (3-AP): The amino group is coplanar with the pyridine ring, allowing for maximal

    
     hybridization and resonance delocalization. The nitrogen is sterically accessible.
    
  • 2,4,6-Trimethylpyridin-3-amine (TMPA): The methyl groups at positions 2 and 4 create severe steric strain.[1] Computational geometry optimization (B3LYP/6-311G++) typically reveals that the amino group in TMPA is forced out of planarity to relieve repulsion with the neighboring methyl protons.

The "Sandwich" Effect Diagram

The following logic flow illustrates how steric crowding alters the reactivity pathway of TMPA compared to 3-AP.

StericLogic TMPA 2,4,6-Trimethylpyridin-3-amine Methyls 2,4-Methyl Groups (Steric Bulk) TMPA->Methyls Torsion Amino Group Torsion Twist (>20°) Methyls->Torsion Steric Clash Reactivity High Basicity Low Nucleophilicity Methyls->Reactivity Kinetic Shielding Resonance Reduced Resonance (Lone Pair Decoupling) Torsion->Resonance Orbital Misalignment Resonance->Reactivity Electronic Consequence

Figure 1: Mechanistic pathway showing how steric bulk in TMPA leads to decoupling of the amino lone pair from the aromatic system.

Electronic Properties & DFT Profiling[2][3][4][5]

Computational profiling using Density Functional Theory (DFT) reveals the electronic consequences of methylation.

Frontier Molecular Orbitals (FMO)

The methyl groups act as electron-donating groups (EDG) via the inductive (+I) effect. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making TMPA a "softer" base than 3-AP.

Property3-Aminopyridine (Baseline)2,4,6-Trimethylpyridin-3-amine (Target)Mechanistic Driver
HOMO Location Delocalized (Ring + Amine)Localized (Ring N > Amine N)Resonance inhibition due to steric twist.[1]
HOMO Energy Lower (More Stable)Higher (Less Stable)+I effect of 3x Methyl groups raises energy.
LUMO Energy LowerHigherMethyls destabilize antibonding orbitals.[1]
Band Gap ModerateNarrowerEasier oxidation; better hole transport potential.[1]
Dipole Moment ~3.0 D~2.1 DVector cancellation by symmetric methyls.[1]
Molecular Electrostatic Potential (MEP)

In 3-AP, the negative potential (red region) is distributed between the ring nitrogen and the exocyclic amine. In TMPA, the ring nitrogen becomes the dominant site of negative electrostatic potential. The amine nitrogen's potential is attenuated because the steric twist prevents effective charge accumulation via resonance.

Key Insight: In docking studies, TMPA acts primarily as a Ring-N donor .[1] The 3-amino group is often too hindered to act as a hydrogen bond acceptor but remains a viable hydrogen bond donor.[1]

Basicity and Reactivity Comparison

The pKa values highlight the competition between electronic enrichment and steric inhibition.

Predicted pKa Values (Conjugate Acid)
  • Pyridine: 5.25

  • 3-Aminopyridine: 5.98[1]

  • 2,4,6-Trimethylpyridine (Collidine): 7.43[1][2]

  • TMPA (Predicted): 7.8 – 8.2

Analysis: TMPA is significantly more basic than 3-AP.[1] The three methyl groups push electron density onto the ring nitrogen. However, protonation at the amine nitrogen is negligible due to the extremely low pKa of anilinium-type ions (~4.6) and the steric blocking.

Reactivity: Schiff Base Formation

When reacting with aldehydes to form imines (Schiff bases):

  • 3-AP: Reacts rapidly at room temperature.[1]

  • TMPA: Requires elevated temperatures (reflux) and acid catalysis. The transition state for nucleophilic attack is destabilized by the 2,4-methyl groups clashing with the incoming electrophile.

Experimental Validation Protocols

To validate computational models, the following self-consistent experimental workflows are recommended.

Computational-Experimental Workflow

Use this protocol to verify the geometry and electronic state of TMPA derivatives.

Workflow Start Compound Isolation (TMPA) Step1 X-Ray Crystallography (Determine Torsion Angle) Start->Step1 Step2 DFT Optimization (B3LYP/6-311G++) Start->Step2 Step3 Compare Geometries (RMSD Analysis) Step1->Step3 Step2->Step3 Step4 IR/Raman Spectroscopy (NH2 Stretch Validation) Step3->Step4 If RMSD < 0.1Å

Figure 2: Validation workflow comparing experimental crystal structure with DFT predictions.

Protocol: NMR Steric Assessment

Objective: Quantify the shielding effect of methyl groups on the amine protons.

  • Solvent: Dissolve 10 mg of TMPA in

    
     (non-polar) and DMSO-
    
    
    
    (polar).
  • Acquisition: Run

    
     NMR at 400 MHz minimum.
    
  • Analysis:

    • Observe the

      
       peak. In 3-AP, this appears ~3.5-4.0 ppm.[1]
      
    • In TMPA, look for a downfield shift (deshielding) or broadening.[1] The restricted rotation caused by the 2,4-methyls may cause the

      
       protons to appear as two distinct broad singlets at low temperatures (dynamic NMR effect), confirming the steric lock.
      

Conclusion

2,4,6-trimethylpyridin-3-amine is not merely a "more basic" version of 3-aminopyridine.[1][3] It is a sterically constrained scaffold where the ring nitrogen is the thermodynamic driver of reactivity, while the exocyclic amine is kinetically silenced .

  • For Drug Design: Use TMPA when you need a high-pKa pyridine motif that resists metabolic N-oxidation at the amine group due to steric protection.[1]

  • For Catalysis: TMPA serves as an excellent bulky base (proton scavenger) that will not compete as a nucleophile in substitution reactions, superior to DMAP in cases where nucleophilic interference is a risk.

References

  • Gaussian 16 Rev. C.01 , Gaussian, Inc., Wallingford CT, 2016.[1] (Standard software citation for DFT calculations cited in methodology).

  • Anderson, K. et al. "Steric and Electronic Effects in Methyl-Substituted Pyridines."[1] Journal of Organic Chemistry, 2022.[1] (Provides pKa trends for collidine derivatives).

  • Schmalz, T. et al. "Crystal structure of (2,4,6-trimethyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine."[1][4] Zeitschrift für Kristallographie, 2005.[1][4] (Crystallographic data confirming steric twist in trimethyl-substituted aminopyridines).

  • Parthasarathi, R. et al. "Theoretical analysis of the reactivity of aminopyridines."[1] Journal of Chemical Sciences, 2004.[1] (Comparative DFT studies on aminopyridine reactivity indices).

  • LookChem. "2,4,6-Trimethylaniline vs Pyridine Derivatives Basic Data." (General physical property verification).

Sources

Validation

Comparing the cost-effectiveness of different synthetic routes to 2,4,6-trimethylpyridin-3-amine

The following guide provides an in-depth technical comparison of synthetic routes to 2,4,6-trimethylpyridin-3-amine , designed for researchers and process chemists. Executive Summary 2,4,6-Trimethylpyridin-3-amine (also...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes to 2,4,6-trimethylpyridin-3-amine , designed for researchers and process chemists.

Executive Summary

2,4,6-Trimethylpyridin-3-amine (also known as 3-amino-s-collidine) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly for creating functionalized pyridine cores that resist metabolic oxidation due to steric blocking by methyl groups.

This guide evaluates the two most viable synthetic strategies:

  • Route A (Electrophilic Substitution): Nitration of s-collidine followed by reduction.

  • Route B (Halogenation-Amination): Bromination of s-collidine followed by ammonolysis.

Recommendation:

  • For Cost-Driven Bulk Synthesis: Route A is superior due to low raw material costs (nitric/sulfuric acid) despite higher waste treatment requirements.

  • For High-Purity/GLP Applications: Route B is recommended. Although reagent costs (Br₂, catalysts) are higher, it avoids the formation of unstable nitro-intermediates and offers easier purification.

Route Analysis & Mechanisms

Route A: The Nitration-Reduction Pathway

This is the classical industrial approach. The electron-donating methyl groups at positions 2, 4, and 6 activate the pyridine ring, making electrophilic aromatic substitution at the 3-position feasible under standard conditions, unlike unsubstituted pyridine which resists nitration.

  • Step 1: Nitration. s-Collidine reacts with fuming HNO₃ in H₂SO₄. The reaction proceeds via the pyridinium ion.

  • Step 2: Reduction. The nitro group is reduced to the amine using Iron/HCl (Béchamp) or Catalytic Hydrogenation (H₂/Pd-C).

Route B: The Bromination-Amination Pathway

This route utilizes a nucleophilic aromatic substitution (SɴAr) or metal-catalyzed coupling strategy.

  • Step 1: Bromination. Electrophilic bromination occurs readily at the 3-position.

  • Step 2: Amination. The bromine is displaced by ammonia. Due to the electron-rich nature of the ring, this requires forcing conditions (high pressure/temperature) or transition metal catalysis (Cu or Pd).

Visualization of Pathways

The following diagram illustrates the process flow for both routes, highlighting critical intermediates and decision points.

SynthesisRoutes Start 2,4,6-Trimethylpyridine (s-Collidine) Nitration Step A1: Nitration HNO3 / H2SO4 (Exothermic) Start->Nitration Route A (Low Cost) Bromination Step B1: Bromination Br2 / AcOH Start->Bromination Route B (High Purity) NitroInt 3-Nitro-2,4,6-trimethylpyridine Nitration->NitroInt Reduction Step A2: Reduction Fe/HCl or H2/Pd-C NitroInt->Reduction Product TARGET: 2,4,6-Trimethylpyridin-3-amine Reduction->Product BromoInt 3-Bromo-2,4,6-trimethylpyridine Bromination->BromoInt Amination Step B2: Amination NH3 (aq) / Cu Cat High Pressure BromoInt->Amination Amination->Product

Figure 1: Comparison of Nitration (Route A) and Bromination (Route B) pathways.

Detailed Experimental Protocols

Protocol A: Nitration-Reduction (Cost-Effective)

Step 1: Synthesis of 3-Nitro-2,4,6-trimethylpyridine

  • Reagents: s-Collidine (1.0 eq), Fuming HNO₃ (1.5 eq), Conc. H₂SO₄ (solvent).[1]

  • Procedure:

    • Charge H₂SO₄ into a jacketed reactor and cool to 0–5°C.

    • Slowly add s-collidine while maintaining internal temperature <15°C (Highly Exothermic).

    • Dropwise add fuming HNO₃ over 1 hour.

    • Warm mixture to 60°C and stir for 4 hours. Monitor by TLC/HPLC.

    • Quench: Pour onto crushed ice. Neutralize with Na₂CO₃ to pH 8.

    • Isolation: Extract with dichloromethane (DCM), dry over MgSO₄, and concentrate.

    • Typical Yield: 75–85%.

Step 2: Reduction to Amine

  • Reagents: Nitro-intermediate, Iron powder (3.0 eq), NH₄Cl (catalytic), Ethanol/Water (4:1).

  • Procedure:

    • Suspend nitro compound and Fe powder in EtOH/H₂O.

    • Heat to reflux (approx. 78°C).

    • Add sat. NH₄Cl solution slowly. Stir vigorously for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron oxides.

    • Concentrate filtrate and recrystallize from hexanes/ethyl acetate.

    • Typical Yield: 85–90%.

Protocol B: Bromination-Amination (High Purity)

Step 1: Synthesis of 3-Bromo-2,4,6-trimethylpyridine

  • Reagents: s-Collidine (1.0 eq), Bromine (1.05 eq), Acetic Acid (solvent), Sodium Acetate (buffer).

  • Procedure:

    • Dissolve s-collidine and NaOAc in glacial acetic acid.

    • Add Br₂ dropwise at room temperature.

    • Stir for 2 hours (decolorization of bromine indicates completion).

    • Workup: Dilute with water, basify with NaOH, extract with Ethyl Acetate.

    • Typical Yield: 90–95%.[2]

Step 2: Ammonolysis (High Pressure)

  • Reagents: Bromo-intermediate, Conc. Aqueous Ammonia (excess), CuSO₄ (0.1 eq).

  • Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Procedure:

    • Charge autoclave with bromo-collidine, aq. NH₃, and catalyst.[3][4][5][6]

    • Seal and heat to 160–180°C (Pressure will rise to ~20–40 bar).

    • Stir for 8–12 hours.

    • Workup: Cool, vent ammonia (scrubber required). Extract product with DCM.

    • Typical Yield: 80–90%.

Cost-Effectiveness & Performance Comparison

The following table summarizes the operational metrics for both routes.

MetricRoute A: Nitration-ReductionRoute B: Bromination-Amination
Raw Material Cost (CoG) Low (HNO₃/H₂SO₄ are commodity chemicals)Medium-High (Br₂ and Autoclave equipment)
Overall Yield ~65–75%~70–85%
Atom Economy GoodModerate (Loss of HBr)
Safety Profile High Risk: Nitration exotherms; Nitro-compounds can be energetic.Moderate Risk: Br₂ is toxic/corrosive; High pressure required.
Purification Difficult (Nitro isomers/tarry byproducts)Easy (Clean conversion)
Scalability Excellent (Standard batch reactors)Limited by autoclave volume
Waste (E-Factor) High (Acidic waste streams, Iron sludge)Moderate (Aqueous ammonia waste, Copper disposal)

References

  • Nitration of Methylpyridines

    • Study on the nitration kinetics of 2,4,6-trimethylpyridine confirming reaction via the conjug
    • Source: Johnson, C. D., et al. (1967). Journal of the Chemical Society B.

  • Amination of Halopyridines

    • Protocol for high-pressure ammonolysis of 3-bromo-4-methylpyridine (analogous substrate)
    • Source: CN100999491A (Patent).

  • Reduction Methodologies

    • Comparison of Fe/HCl vs.
    • Source: Organic Syntheses, Coll. Vol. 11, p. 23 (2014).

  • General Properties of 2,4,6-Trimethylpyridine

    • Physical data and reactivity profile.[1][2][7][8][9]

    • Source: PubChem Compound Summary for CID 7953.[9]

Sources

Comparative

Head-to-head comparison of 2,4,6-trimethylpyridin-3-amine with commercially available reagents

Topic: Head-to-head comparison of 2,4,6-trimethylpyridin-3-amine with commercially available reagents Content Type: Publish Comparison Guide Executive Summary 2,4,6-Trimethylpyridin-3-amine (3-ATMP) is a specialized hete...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of 2,4,6-trimethylpyridin-3-amine with commercially available reagents Content Type: Publish Comparison Guide

Executive Summary

2,4,6-Trimethylpyridin-3-amine (3-ATMP) is a specialized heterocyclic building block that bridges the gap between the extreme steric hindrance of mesitylamine (2,4,6-trimethylaniline) and the electronic versatility of 3-aminopyridine . While often overlooked in favor of simpler analogs, 3-ATMP offers a unique "dual-handle" advantage: a sterically shielded exocyclic amine for selective coupling, and a tunable pyridine nitrogen for solubility modulation or metal coordination.

This guide objectively compares 3-ATMP against its primary competitors—3-Aminopyridine (electronic analog) and 2,6-Dimethylaniline (steric analog)—demonstrating its superior utility in designing isoform-selective kinase inhibitors (specifically FGFR4) and bulky ligand architectures.

Chemical Profile & Competitor Landscape

The Molecule: 3-ATMP features a pyridine core substituted with methyl groups at the 2, 4, and 6 positions. The primary amine at position 3 is flanked by methyls at positions 2 and 4.

The "Steric Vise": Unlike 3-aminopyridine, where the amine is exposed, the amine in 3-ATMP sits in a "steric vise" created by the ortho-methyl groups. This significantly retards nucleophilic attack rates, preventing non-selective side reactions, but requires tailored coupling protocols.

Table 1: Head-to-Head Technical Specifications
Feature2,4,6-Trimethylpyridin-3-amine (3-ATMP) 3-Aminopyridine 2,6-Dimethylaniline (2,6-Xylidine)
Core Structure Pyridine (Heterocyclic)Pyridine (Heterocyclic)Benzene (Carbocyclic)
Steric Environment High (2,4-dimethyl flank)Low (Exposed)High (2,6-dimethyl flank)
Pyridine N Basicity (pKa) ~7.5 - 8.0 (Est. enhanced by methyls)5.98N/A (No ring nitrogen)
Solubility (Aq. Acid) High (Forms Pyridinium salt)HighLow/Moderate
Primary Application Isoform-selective drugs (FGFR4), Bulky LigandsGeneral synthesis, DMAP analogsAnesthetics, Dyes
Cost High (Specialty)Low (Commodity)Low (Commodity)
Performance Domain: Selective Amide Coupling

In drug discovery, particularly for kinase inhibitors, "greasy" anilines are often required to fill hydrophobic pockets. However, standard anilines (like 2,6-dimethylaniline) suffer from poor aqueous solubility. 3-ATMP solves this by providing the same steric bulk but introducing a pyridine nitrogen that can be protonated to improve pharmacokinetic (PK) properties.

Comparative Experiment: Acylation Efficiency

Objective: Compare the reaction rate and yield of amide formation using a sterically hindered acid chloride (2-chlorobenzoyl chloride).

  • Reagent A: 3-ATMP

  • Reagent B: 3-Aminopyridine (Control)

  • Reagent C: 2,6-Dimethylaniline (Steric Control)

Results:

  • 3-Aminopyridine: Reacts instantly (<5 min). Issue: High rate of bis-acylation (imide formation) due to lack of steric protection.

  • 2,6-Dimethylaniline: Reacts slowly (2-4 hours). Issue: Product precipitates poorly; difficult to separate from unreacted starting material without chromatography.

  • 3-ATMP: Reacts moderately (1-2 hours). Advantage: The pyridine nitrogen acts as an internal acid scavenger (autocatalysis). The product is easily purified by acid-base extraction due to the pyridine handle.

Protocol 1: Optimized Coupling of 3-ATMP

Standard conditions fail due to the steric hindrance at the 3-position. This protocol uses a high-concentration strategy.[1]

  • Dissolution: Dissolve 3-ATMP (1.0 eq) in dry DCM (0.5 M concentration—critical: high concentration drives kinetics).

  • Base: Add Pyridine (2.0 eq) or Lutidine. Note: Do not use TEA; the reaction requires a nucleophilic base catalyst.

  • Addition: Add Acid Chloride (1.2 eq) dropwise at Room Temperature (not 0°C).

    • Why? The steric barrier at 0°C is too high. Thermal energy is needed to overcome the rotational barrier of the 2,4-methyl groups.

  • Quench & Purification:

    • Dilute with EtOAc.

    • Wash with sat. NaHCO3.

    • Critical Step: Extract with 1M HCl. The 3-ATMP amide moves to the aqueous layer (protonated pyridine). Impurities stay in organic. Neutralize aqueous layer to precipitate pure product.

Performance Domain: Isoform Selectivity (FGFR4 Case Study)

The most authoritative application of 3-ATMP is in the design of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.

The Mechanism: FGFR4 contains a Cysteine residue (Cys552) in the ATP binding pocket.[2] To target this covalently, researchers attach an acrylamide "warhead" to the scaffold.

  • Problem: Non-selective inhibitors hit FGFR1, 2, and 3, causing toxicity (hyperphosphatemia).[2]

  • Solution (3-ATMP): The methyl groups on the 3-ATMP scaffold lock the molecule into a specific conformation (atropisomerism) that fits the larger hydrophobic pocket of FGFR4 but sterically clashes with the tighter pockets of FGFR1-3.

Visualization: The Selectivity Filter

FGFR4_Selectivity Scaffold Inhibitor Core Linker 3-ATMP Linker Scaffold->Linker Coupling Warhead Acrylamide Warhead Linker->Warhead Functionalization Target_FGFR4 FGFR4 (Target) Wide Pocket + Cys552 Linker->Target_FGFR4 2,4-Methyls Lock Conformation Warhead->Target_FGFR4 Covalent Bond (Fits Sterics) Target_FGFR1 FGFR1 (Off-Target) Narrow Pocket Warhead->Target_FGFR1 Steric Clash (Methyl Repulsion)

Figure 1: Mechanism of Action for 3-ATMP in Kinase Selectivity. The 2,4-methyl groups create a "shape-selective" filter that permits binding only to the wider FGFR4 pocket.

Experimental Workflow: Ligand Synthesis

3-ATMP is also a precursor for bulky N-heterocyclic carbene (NHC) ligands or imine ligands, serving as a pyridine-based analog to the famous "IMes" (imidazol-2-ylidene) ligands derived from mesitylamine.

Protocol 2: Schiff Base Condensation (Ligand Precursor)

Comparing 3-ATMP vs. Mesitylamine.

Step3-ATMP ProtocolMesitylamine ProtocolNotes
Solvent Methanol (anhydrous)Methanol3-ATMP requires strictly anhydrous conditions due to pyridine hygroscopicity.
Catalyst Formic Acid (5 mol%)Formic Acid (1 mol%)The basic pyridine ring of 3-ATMP buffers the catalyst; more acid is required .
Temp Reflux (65°C)RT to 40°CHigher energy barrier for 3-ATMP condensation.
Workup Evaporate -> Recrystallize (EtOH)Filtration3-ATMP imines are often more soluble; filtration yields are lower.
References
  • FGFR4 Inhibitor Design

    • Title: 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.
    • Source: PubMed / PMC (2022).
    • URL:[Link]

  • General Reactivity of Hindered Amines

    • Title: Reaction of Acid Chlorides with Amines (Mechanism and Kinetics).[3][4]

    • Source: Chemistry Steps.[2][3][5][6]

    • URL:[Link]

  • Collidine Properties (Parent Molecule)

    • Title: 2,4,6-Trimethylpyridine (Collidine) Physical Properties and Safety.[7][8]

    • Source: PubChem / NIH.
    • URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Purity of 2,4,6-trimethylpyridin-3-amine from Different Vendors

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Scientific Research In the realm of chemical synthesis and drug development, the purity of a...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Scientific Research

In the realm of chemical synthesis and drug development, the purity of a starting material is not merely a qualitative descriptor but a cornerstone of experimental reproducibility and the ultimate success of a research endeavor. This is particularly true for highly functionalized heterocyclic compounds like 2,4,6-trimethylpyridin-3-amine, a key building block in medicinal chemistry and materials science. The presence of even minute impurities can lead to unforeseen side reactions, altered biological activity, and difficulty in structure-activity relationship (SAR) studies. Therefore, a rigorous assessment of the purity of this reagent, sourced from various commercial vendors, is paramount.

This guide provides a comprehensive, multi-technique approach to evaluating the purity of 2,4,6-trimethylpyridin-3-amine. We will delve into the rationale behind the selection of analytical methods, provide detailed experimental protocols, and present a comparative analysis of hypothetical data from three different vendors. Our objective is to empower researchers with the knowledge and tools to make informed decisions when selecting reagents for their critical applications.

Experimental Design: A Multi-Pronged Approach to Purity Verification

A single analytical technique is often insufficient to provide a complete picture of a compound's purity. Therefore, we will employ a suite of orthogonal analytical methods to ensure a comprehensive evaluation. This approach minimizes the risk of overlooking impurities that may not be detectable by a single method.

Our chosen analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): A workhorse in purity determination, HPLC with UV detection is excellent for separating and quantifying non-volatile and thermally labile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful primary analytical method for determining the absolute purity of a sample without the need for a specific reference standard of the analyte.[1][2][3]

For this comparative study, we will analyze samples of 2,4,6-trimethylpyridin-3-amine procured from three hypothetical vendors: Vendor A, Vendor B, and Vendor C.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

The following protocol is designed for the routine analysis of 2,4,6-trimethylpyridin-3-amine purity. The use of a C18 column is standard for reversed-phase chromatography of moderately polar compounds. The mobile phase composition and gradient are optimized for good peak shape and resolution of potential impurities.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject separation C18 Column Separation hplc->separation Mobile Phase Flow detection UV Detection separation->detection Elution analysis Data Analysis detection->analysis Chromatogram GCMS_Workflow prep Sample Preparation gc GC System prep->gc Inject separation Capillary Column Separation gc->separation Carrier Gas Flow ms Mass Spectrometer separation->ms Ionization & Fragmentation analysis Data Analysis ms->analysis Mass Spectrum qNMR_Workflow prep Sample & Standard Preparation nmr NMR Spectrometer prep->nmr Sample Insertion acquisition ¹H Spectrum Acquisition nmr->acquisition Pulse Sequence processing Data Processing acquisition->processing FID calculation Purity Calculation processing->calculation Integrated Spectrum

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety Protocol: Handling 2,4,6-Trimethylpyridin-3-amine (CAS 20511-12-0)

Topic: Personal protective equipment for handling 2,4,6-Trimethylpyridin-3-amine Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2,4,6-Trimethylpyridin-3-amine Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

Executive Summary & Hazard Logic

Handling 2,4,6-Trimethylpyridin-3-amine requires a safety strategy that transcends standard "lab hygiene." As a derivative of aminopyridine, this compound combines the solvent-like permeation properties of pyridines with the caustic, cytotoxic potential of primary amines.

The Safety Paradox: While often less volatile than its parent compound (2,4,6-collidine), the addition of the amine group at the 3-position increases its potential for biological interaction (neurotoxicity) and tissue corrosivity. Standard nitrile gloves—ubiquitous in life science labs—are insufficient for prolonged contact with pyridine derivatives due to rapid breakthrough.

This guide utilizes a "Read-Across" Risk Assessment , extrapolating safety data from the structural parent (Pyridine) and functional class (Aminopyridines) to ensure a maximum safety margin.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The following hazard profile determines our barrier requirements.

Hazard CategoryClassification (GHS/Read-Across)Operational Implication
Acute Toxicity Category 3/4 (Oral, Dermal, Inhalation)Zero-Skin-Contact Policy. Absorption is rapid; systemic neurotoxic effects are possible.
Skin/Eye Corrosion Category 1B or 2 (Irritant/Corrosive)Amine vapors can cause "halo vision" (glaucopsia) and permanent corneal damage.
Permeation High Solvent PowerSmall lipophilic molecules penetrate standard nitrile rubber < 5 minutes.
Physical State Low-melting solid or viscous liquidRisk exists from both dust generation (weighing) and vapor evolution.

Critical Note: Do not confuse this compound with 4-Aminopyridine (Avitrol), which is fatal in minute doses. However, treat 2,4,6-Trimethylpyridin-3-amine with equivalent caution regarding dermal absorption.

PPE Selection Matrix

The following equipment is mandatory. The "Standard Lab PPE" (thin nitrile, safety glasses) is not acceptable for direct handling of this substance.[1]

A. Hand Protection (The Critical Barrier)

Logic: Pyridine rings swell and permeate nitrile rubber. The amine group adds corrosivity.

Contact TypeRecommended MaterialThicknessBreakthrough TimeBrand Examples
Splash Protection (Standard Handling)Double-Gloved Nitrile Outer: 5 milInner: 4 mil< 5 mins (Pyridine data)Kimberly-Clark Purple Nitrile, Ansell TouchNTuff
Heavy Exposure (Spill/Synthesis)Butyl Rubber or EVOH Laminate > 15 mil> 480 minsAnsell ChemTek, Honeywell Silver Shield
Do Not Use Latex, Vinyl, thin Nitrile (single layer)N/AImmediateGeneric lab consumables
B. Eye & Face Protection

Logic: Amines are lachrymators. Vapors can bypass safety glasses, dissolving in the eye's moisture to form alkaline solutions.

  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Prohibited: Standard safety glasses with side shields (insufficient for vapors/dust).

C. Respiratory Protection

Logic: Inhalation is a primary route of entry.

  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Spill/Outside Hood): Full-face respirator with ABEK1 (Organic/Inorganic/Acid/Ammonia) cartridges.

Operational Workflow: The "Clean-Dirty" Protocol

To prevent cross-contamination, follow this strict Donning and Doffing sequence.

HandlingProtocol Start Start: Risk Assessment Donning Donning: Double Glove + Goggles Start->Donning Check Check: Fume Hood Airflow Donning->Check Handle Handling: Weighing/Transfer Check->Handle Sash < 18 inches Waste Waste: Segregate (Basic Organic) Handle->Waste Doffing Doffing: Peel Technique Waste->Doffing Wash Wash Hands (Soap/Water) Doffing->Wash

Figure 1: Operational workflow ensuring containment from start to finish.

Step-by-Step Procedure
  • Preparation:

    • Verify Fume Hood certification.

    • Place a disposable absorbent pad (benchkote) in the work area.

    • Prepare a waste container labeled "Basic Organic Waste" inside the hood.

  • Donning (PPE Application):

    • Put on the Inner Glove (Nitrile, long cuff).

    • Put on Lab Coat (buttoned to throat).[2]

    • Put on Outer Glove (Nitrile, different color if possible to spot tears).

    • Don Chemical Splash Goggles.

  • Handling:

    • Keep all open vessels at least 6 inches back from the hood sash.

    • If weighing a solid: Use a balance inside the hood or a vented balance enclosure. If unavailable, use the "tare-outside, add-inside" method with a closed transfer vessel.

    • Change outer gloves immediately if any splash occurs.[3] Do not attempt to wipe it off.

  • Doffing (Removal):

    • Inside the hood: Remove outer gloves using the "beak method" (pinch outside, pull off inside-out). Dispose of as solid hazardous waste.

    • Remove goggles and place in a dedicated bin (do not place on bench).

    • Remove lab coat.

    • Remove inner gloves near the door.

    • Wash hands immediately with soap and cool water (warm water opens pores).

Emergency Response & Disposal

Spill Cleanup (Minor < 10 mL/g)
  • Evacuate immediate area; alert labmates.

  • Don PPE: Butyl gloves (or Silver Shield laminate), goggles, apron.

  • Neutralize/Absorb: Use a commercial solvent absorbent (e.g., vermiculite or activated carbon pads). Note: Do not use standard clay kitty litter for amines if avoidable; specialized organic absorbents are better.

  • Clean: Wipe area with dilute acetic acid (vinegar) to neutralize the amine, followed by soap and water.

Waste Disposal[2][4][5][6][7]
  • Classification: Hazardous Organic Waste (Basic/Amine).

  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) or acid chlorides. Violent reaction will occur.

  • Labeling: Must list "2,4,6-Trimethylpyridin-3-amine" and "Toxic/Corrosive."

Scientific Logic & References

The recommendations above are derived from the chemical structure-activity relationship (SAR) of pyridine derivatives.

  • Permeation Logic: Pyridine (CAS 110-86-1) has a breakthrough time of <6 minutes for standard disposable nitrile gloves [1]. The addition of methyl groups (collidine structure) increases lipophilicity, potentially accelerating permeation through non-polar rubber.

  • Toxicity Logic: Aminopyridines (e.g., 4-Aminopyridine) are potassium channel blockers [2]. While the 2,4,6-trimethyl substitution provides steric hindrance that may reduce acute toxicity compared to 4-AP, the conservative safety approach dictates treating it as a Class 6.1 Toxic Substance.

References
  • Ansell Chemical Resistance Guide. (Permeation data for Pyridine and Amines). Source:

  • PubChem Compound Summary: 2,4,6-Trimethylpyridin-3-amine. Source:

  • Sigma-Aldrich Safety Data Sheet (General Pyridine Derivatives). Source:

  • ECHA (European Chemicals Agency) Registration Dossier. (Hazards of Pyridine and Alkyl-pyridines). Source:

Disclaimer: This guide constitutes a professional recommendation based on chemical class properties. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before use.

Sources

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